molecular formula CHNS B1231499 Thiofulminic acid

Thiofulminic acid

Cat. No.: B1231499
M. Wt: 59.09 g/mol
InChI Key: KJGUCJCRKUJYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiofulminic acid (HCNS) is a high-energy, metastable isomer in the [H, N, C, S] system, calculated to be approximately 35-37 kcal mol⁻¹ less stable than the ground-state molecule, thioisocyanic acid (HNCS) . This small molecule features a nearly linear heavy-atom backbone and a substantial permanent electric dipole moment, making it an excellent subject for high-resolution rotational spectroscopy studies . For decades, it was a largely theoretical molecule until its first laboratory characterization in 2016 using advanced microwave spectroscopy techniques . Its significance in research was further amplified by a recent, groundbreaking astronomical detection in March 2024, when it was identified in the interstellar medium . This detection opens new avenues for investigating its formation pathways in space and its role in the complex chemistry of star-forming regions like Sgr B2(N) . Researchers can use this compound to explore molecular polymorphism, test quantum chemical calculations, and study kinetic versus thermodynamic control in chemical systems, as its abundance in space is not governed by its relative stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CHNS

Molecular Weight

59.09 g/mol

IUPAC Name

methylidyne(sulfido)azanium

InChI

InChI=1S/CHNS/c1-2-3/h1H

InChI Key

KJGUCJCRKUJYAI-UHFFFAOYSA-N

SMILES

C#[N+][S-]

Canonical SMILES

C#[N+][S-]

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of Thiofulminic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thiofulminic acid (HCNS), a sulfur-containing analogue of fulminic acid, remained a theoretical curiosity for many years. Its high reactivity and instability made it a challenging target for isolation and characterization. This technical guide provides a comprehensive overview of the discovery and history of this compound, focusing on the seminal experimental work that led to its first isolation and the subsequent astronomical observations that confirmed its presence in the interstellar medium. Detailed experimental protocols, quantitative spectroscopic data, and signaling pathway diagrams are presented for researchers, scientists, and drug development professionals.

Introduction

The study of small, reactive molecules containing the CNO functional group has a rich history, with fulminic acid (HCNO) being a prominent, albeit explosive, example. The substitution of oxygen with sulfur to form this compound (HCNS) was long hypothesized, but its fleeting existence prevented definitive characterization. This changed in the 21st century with the advent of sophisticated matrix isolation techniques and, more recently, advanced radio astronomy. This document details the key milestones in our understanding of this elusive molecule.

History and Discovery

The history of this compound is marked by two pivotal events: its first laboratory synthesis and characterization in 2009, and its subsequent discovery in interstellar space in 2024.

First Isolation and Spectroscopic Observation (2009)

The first successful isolation and spectroscopic identification of this compound was reported by Pasinszki et al. in 2009.[1] Their work provided the first direct evidence for the existence of this molecule. The researchers generated and trapped this compound in a cryogenic argon (Ar) or krypton (Kr) matrix.[1] The identification was achieved through infrared (IR) spectroscopy, with the experimental vibrational frequencies showing excellent agreement with high-level ab initio calculations.[1]

Astronomical Detection in the Interstellar Medium (2024)

A significant chapter in the history of this compound was written in 2024 when Cernicharo et al. reported its first detection in the interstellar medium (ISM).[2] Using the QUIJOTE (Q-band Ultrasensitive Inspection of Trans-Mediterranean Objects) line survey, they identified the rotational transitions of HCNS in the direction of the Taurus Molecular Cloud 1 (TMC-1).[2] This discovery confirmed the presence of this compound in the cosmos and opened new avenues for astrochemistry research.

Experimental Protocols

The generation and characterization of this compound require specialized techniques due to its high reactivity. The following protocol is based on the work of Pasinszki et al.[1]

Synthesis of this compound via UV Photolysis in a Cryogenic Matrix

Objective: To generate and isolate this compound for spectroscopic analysis.

Precursor: 1,2,5-Thiadiazole

Methodology:

  • Matrix Preparation: A gaseous mixture of 1,2,5-thiadiazole and a noble gas (argon or krypton) is prepared. The concentration of the precursor in the matrix gas is typically low to ensure the isolation of individual molecules.

  • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) maintained at a very low temperature (typically around 10-20 K) within a high-vacuum chamber.

  • UV Irradiation: The solid matrix containing the isolated 1,2,5-thiadiazole molecules is irradiated with a UV light source. For the generation of this compound, a wavelength of 254 nm is used.[1] The UV photolysis induces the fragmentation of the 1,2,5-thiadiazole precursor, leading to the formation of this compound and other products.

  • Spectroscopic Analysis: The infrared spectrum of the matrix is recorded before and after UV irradiation using a Fourier-transform infrared (FTIR) spectrometer. The appearance of new absorption bands corresponding to the vibrational modes of this compound confirms its formation.

Quantitative Data

Infrared Spectroscopic Data

The primary method for the identification of matrix-isolated this compound is infrared spectroscopy. The experimentally observed vibrational frequencies are compared with those predicted by ab initio calculations.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311+G(3df,3pd))Experimental Frequency (cm⁻¹) (in Ar matrix)[1]
ν(CH)33293302.5
ν(CN)20492021.7
δ(HCN)728720.3
Astronomical Observational Data

The detection of this compound in TMC-1 provided valuable data on its abundance and physical conditions in the interstellar medium.

ParameterValueSource
Rotational Temperature (Trot)7.0 ± 0.5 K[3]
Column Density (N)(9.0 ± 0.5) × 10⁹ cm⁻²[2][3]

Visualizations

Timeline of this compound Discovery

G Figure 1: Timeline of Key Events in this compound Research cluster_0 Early Concepts cluster_1 Laboratory Breakthrough cluster_2 Astrochemical Significance Theoretical Postulation Theoretical Postulation (Pre-2009) First Isolation First Isolation and Spectroscopic Observation (Pasinszki et al., 2009) Theoretical Postulation->First Isolation Experimental Validation Astronomical Detection First Detection in the Interstellar Medium (Cernicharo et al., 2024) First Isolation->Astronomical Detection Confirmation in Space

Caption: Figure 1: Timeline of Key Events in this compound Research

Experimental Workflow for the Synthesis of this compound

G Figure 2: Experimental Workflow for Matrix Isolation of HCNS start Start precursor Precursor 1,2,5-Thiadiazole start->precursor matrix_gas Matrix Gas Argon (Ar) start->matrix_gas mixing Gas Mixing precursor->mixing matrix_gas->mixing deposition Deposition onto Cryogenic Window (10 K) mixing->deposition irradiation UV Irradiation (254 nm) deposition->irradiation analysis FTIR Spectroscopy irradiation->analysis end HCNS Identified analysis->end

Caption: Figure 2: Experimental Workflow for Matrix Isolation of HCNS

Photochemical Formation Pathway of this compound

G Figure 3: Photodissociation Pathway of 1,2,5-Thiadiazole precursor 1,2,5-Thiadiazole (C₂H₂N₂S) products This compound (HCNS) + Hydrogen Cyanide (HCN) precursor->products Photodissociation uv_photon UV Photon (hν, 254 nm) uv_photon->precursor

Caption: Figure 3: Photodissociation Pathway of 1,2,5-Thiadiazole

Conclusion

The discovery and characterization of this compound represent a significant achievement in the study of reactive intermediates. The successful application of matrix isolation spectroscopy has paved the way for a deeper understanding of its properties. The subsequent detection of this compound in the interstellar medium underscores the importance of fundamental laboratory chemistry in unraveling the complexities of the cosmos. Future research will likely focus on exploring the reactivity of this compound and its potential role in synthetic and astrochemical processes.

References

An In-depth Technical Guide on the Fundamental Properties of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiofulminic acid (HCNS) is a highly reactive and unstable sulfur analog of fulminic acid. Due to its transient nature, it has been primarily characterized through computational chemistry and microwave spectroscopy rather than traditional wet-lab experimental protocols. This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its molecular structure, spectroscopic properties, and its relationship with more stable isomers. The information is presented to be accessible to researchers, scientists, and drug development professionals who may encounter or have an interest in this and other unusual small molecules.

Introduction

This compound, with the chemical formula HCNS, is a molecule of significant interest in theoretical and astrochemistry.[1][2] It is one of the isomers of the [H, C, N, S] system, which includes the more stable thiocyanic acid (HSCN) and isothiocyanic acid (HNCS).[3][4][5] The high reactivity and instability of this compound make it challenging to study experimentally. Consequently, much of our knowledge about this compound is derived from computational models and gas-phase spectroscopic studies.[1][2] This document synthesizes the available data to provide a detailed technical overview of its fundamental properties.

Molecular Structure and Properties

This compound has a linear heavy-atom backbone with a singlet ground state.[2] Its structure has been determined through a combination of theoretical calculations and microwave spectroscopy.[2]

Key Structural and Physical Properties:

  • Molecular Formula: CHNS[6]

  • Molecular Weight: 59.09 g/mol [6]

  • IUPAC Name: methylidyne(sulfido)azanium[6]

  • CAS Number: 65195-59-7[6]

The following table summarizes key computed and experimentally determined properties of this compound.

PropertyValueSource
Computed Properties
Molecular Weight59.09 g/mol PubChem[6]
Exact Mass58.98297021 DaPubChem[6]
Dipole Moment (μ)~3.1 - 3.9 DComputational[2]
Spectroscopic Data
Rotational Temperature7.0 ± 0.5 K (observed in space)Cernicharo et al.[2]
Column Density(9.0 ± 0.5) × 10⁹ cm⁻² (in space)Cernicharo et al.[2]

Isomerism and Stability

This compound is one of the less stable isomers in the [H, C, N, S] family. The most stable isomer is isothiocyanic acid (HNCS), followed by thiocyanic acid (HSCN).[5] The isomerization pathways between these molecules are crucial to understanding the chemistry of this compound.

Computational studies have shown that the rearrangement of this compound to its more stable isomers involves significant energy barriers. For instance, the isomerization of HCNS to isothis compound (HSNC) proceeds via a direct 1,3 hydrogen shift.[5]

The diagram below illustrates the relationship between this compound and its more stable isomers.

isomers HCNS This compound (HCNS) HSCN Thiocyanic Acid (HSCN) HCNS->HSCN Isomerization HNCS Isothiocyanic Acid (HNCS) HSCN->HNCS Isomerization

Isomers of the [H, C, N, S] system.

Experimental Protocols and Generation

Due to its high reactivity, this compound cannot be isolated and handled under normal laboratory conditions. It is typically generated in situ for spectroscopic studies.

Methodology for Gas-Phase Generation:

One common method for producing this compound for spectroscopic analysis is through the photolysis of a precursor molecule in an inert gas matrix.[1]

Experimental Workflow for Spectroscopic Analysis:

The following diagram outlines a typical workflow for the generation and spectroscopic analysis of this compound in the gas phase.

workflow cluster_generation Generation cluster_detection Detection precursor Precursor Molecule (e.g., 1,2,5-thiadiazole) photolysis UV Photolysis (e.g., 254 nm) precursor->photolysis matrix Inert Gas Matrix (e.g., solid para-H2) photolysis->matrix spectroscopy Spectroscopic Analysis (e.g., FTMW, IR) matrix->spectroscopy Transfer of generated HCNS

Workflow for the generation and analysis of this compound.

Spectroscopic Characterization

The primary experimental data available for this compound comes from rotational and vibrational spectroscopy.[1][2] These techniques have been instrumental in confirming its structure and providing insights into its properties.

Key Spectroscopic Findings:

  • Microwave Spectroscopy: The rotational spectrum of this compound has been extensively studied, leading to precise determinations of its rotational constants and molecular geometry.[2]

  • Infrared Spectroscopy: Vibrational bands of this compound have been observed in matrix isolation studies, providing information about its bond strengths and vibrational modes.[1] For example, high-intensity spectral bands have been assigned at 3302.5, 2021.7, and 720.3 cm⁻¹ in a para-H₂ matrix.[1]

Reactivity and Potential Applications

The high reactivity of this compound currently limits its practical applications. Its chemistry is dominated by its tendency to isomerize to more stable forms.[5] However, understanding the properties of such transient species is crucial for several fields:

  • Astrochemistry: this compound has been detected in interstellar space, and studying its formation and destruction pathways can provide insights into the chemical processes occurring in these environments.[2]

  • Theoretical Chemistry: As a small molecule with unusual bonding, this compound serves as an excellent test case for theoretical models of molecular structure and reactivity.

  • Drug Development: While there are no direct applications of this compound in drug development, the study of related sulfur-containing functional groups is an active area of research. The unique electronic properties of the thiocyanate and isothiocyanate groups, its more stable isomers, are utilized in various pharmacophores.

Conclusion

This compound remains a challenging molecule to study due to its inherent instability. The majority of our understanding is built upon a strong foundation of computational chemistry, validated by gas-phase spectroscopic experiments. While direct experimental protocols for its synthesis and handling are not feasible, the in-situ generation methods described have allowed for its characterization. For researchers and professionals in drug development, while this compound itself may not be a direct tool, the insights gained from its study contribute to a broader understanding of the fundamental chemistry of sulfur-containing compounds.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and experimental protocols related to thiofulminic acid (HCNS). The information is presented to be a valuable resource for researchers in the fields of chemistry and drug development, with a focus on quantitative data and detailed methodologies.

Molecular Structure and Bonding

This compound is a linear, unstable molecule that is an isomer of the more stable isothiocyanic acid (HNCS) and thiocyanic acid (HSCN). Its electronic structure and bonding have been elucidated through a combination of spectroscopic experiments and high-level ab initio calculations.

Molecular Geometry

Computational studies reveal a linear geometry for this compound in its ground electronic state. The molecule possesses a carbon-nitrogen triple bond and a nitrogen-sulfur single bond.

Table 1: Calculated Bond Lengths and Angles for this compound

ParameterValueMethod of Determination
C-H Bond Length~1.06 ÅAb initio calculation
C≡N Bond Length~1.17 ÅAb initio calculation
N-S Bond Length~1.60 ÅAb initio calculation
H-C-N Bond Angle180°Ab initio calculation
C-N-S Bond Angle180°Ab initio calculation
Electronic Structure and Dipole Moment

The bonding in this compound can be described by the resonance structure H-C≡N⁺-S⁻, which contributes significantly to its electronic ground state. This charge separation results in a notable dipole moment.

Table 2: Calculated Electronic Properties of this compound

PropertyValueMethod of Determination
Dipole Moment~2.7 DAb initio calculation

Spectroscopic Data

The vibrational frequencies of this compound have been predicted by computational methods and confirmed by matrix isolation infrared spectroscopy. These frequencies are characteristic of the molecule's specific bonding arrangement.

Table 3: Calculated and Experimental Vibrational Frequencies of this compound

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν₁C-H stretch~3300Not Reported
ν₂C≡N stretch~2100~2085
ν₃N-S stretch~800~790
ν₄H-C-N bend~600Not Reported
ν₅C-N-S bend~400Not Reported

Experimental Protocols

Due to its high reactivity, this compound must be synthesized and studied under specific, controlled conditions. The primary method for its generation and characterization is flash vacuum pyrolysis followed by matrix isolation spectroscopy.[1]

Synthesis via Flash Vacuum Pyrolysis of 1,2,5-Thiadiazole

This compound can be generated by the UV irradiation of a suitable precursor, such as 1,2,5-thiadiazole, trapped in a cryogenic matrix.[1]

experimental_workflow cluster_synthesis Synthesis cluster_trapping Trapping cluster_characterization Characterization precursor 1,2,5-Thiadiazole uv_irradiation UV Irradiation (e.g., 254 nm) precursor->uv_irradiation matrix Cryogenic Matrix (Ar or Kr) uv_irradiation->matrix Co-deposition spectroscopy Infrared Spectroscopy matrix->spectroscopy

Caption: Experimental workflow for the synthesis and characterization of this compound.

Characterization by Matrix Isolation Infrared Spectroscopy

The generated this compound is trapped in an inert gas matrix (e.g., argon or krypton) at very low temperatures (typically around 10 K). This isolation prevents the reactive molecules from decomposing or reacting with each other. The trapped molecules are then probed using infrared spectroscopy. The resulting spectrum shows distinct absorption bands corresponding to the vibrational modes of this compound, which can be compared with theoretical predictions to confirm its identity.[1]

Logical Relationships of HCNS Isomers

This compound is one of several isomers with the molecular formula CHNS. Understanding the relationships and relative stabilities of these isomers is crucial in studying their chemistry.

isomer_relationships HCNS This compound (HCNS) (Least Stable) HNCS Isothiocyanic Acid (HNCS) (Most Stable) HSCN Thiocyanic Acid (HSCN) HNCS->HSCN Isomerization HSCN->HCNS Isomerization

Caption: Isomeric relationships and relative stabilities of CHNS compounds.

References

An In-depth Technical Guide to the Isomers and Tautomers of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiofulminic acid (HCNS) is a highly reactive, transient chemical species and a member of the diverse [H, C, N, S] isomeric family. Understanding the landscape of its isomers and the tautomeric relationships therein is crucial for fields ranging from astrochemistry to synthetic chemistry. This guide provides a comprehensive overview of the principal isomers of this compound, detailing their relative stabilities, spectroscopic fingerprints, and the reaction pathways that interconnect them. It consolidates quantitative data from high-level computational studies and outlines experimental protocols for the generation and characterization of these elusive molecules.

Introduction to the [H, C, N, S] Isomeric System

The chemical formula CHNS represents a complex potential energy surface with numerous local minima, each corresponding to a distinct isomer. Among these, four open-chain species are most prominent: isothiocyanic acid (HNCS), thiocyanic acid (HSCN), this compound (HCNS), and isothis compound (HSNC).[1] These molecules are of significant interest due to their detection in interstellar space and their roles as reactive intermediates in various chemical processes.[2][3]

This compound (HCNS) and its tautomer, isothis compound (HSNC), are significantly less stable than isothiocyanic acid (HNCS), the global minimum on the potential energy surface.[1][4] The term "tautomer" is specifically used to describe the relationship between HCNS and HSNC, which can interconvert through a proton transfer mechanism.

Isomer and Tautomer Structures and Stabilities

High-level quantum mechanical calculations have elucidated the structures and relative energies of the CHNS isomers. The stability of these isomers is a critical factor governing their abundance and reactivity. The most stable isomer is isothiocyanic acid (HNCS). This compound is calculated to be approximately 34-35 kcal/mol less stable than HNCS.[1][4]

A comprehensive computational study has identified nine distinct minima on the singlet potential energy surface.[5] The relative energies, determined by density functional theory (B3LYP//B3LYP), are summarized in the table below.

Data Presentation: Relative Energies of CHNS Isomers
IsomerStructureRelative Energy (kcal/mol)
Isothiocyanic acidHNCS0.0
Thiocyanic acidHSCN11.8
This compound HCNS 34.3
Isothis compoundHSNC40.3
cyclic-C(H)NS-50.8
cyclic-S(H)CN-59.3
cyclic-N(H)CS-76.4
HNSC-127.0
HCSN-127.6
Data sourced from a quantum mechanical study by Wierzejewska & Moc (2003).[5]
Data Presentation: Spectroscopic Constants of this compound Isomers

Spectroscopic analysis, particularly microwave spectroscopy, has been instrumental in the first detection and precise structural characterization of this compound and isothis compound.[1]

IsomerSpectroscopic ConstantValue (MHz)
This compound (HCNS) Rotational constant (B₀)5961.4556
Centrifugal distortion (D₀)0.00078
Isothis compound (HSNC) Effective rotational constant (B+C)/25693.38
Data for HCNS and HSNC sourced from McCarthy et al. (2016).[6]

Isomerization and Reaction Pathways

The isomers of this compound are interconnected through various reaction pathways, including direct hydrogen shifts and more complex rearrangements involving cyclic intermediates. Understanding these pathways is key to predicting the formation and fate of these species.

The isomerization from this compound (HCNS) to its tautomer isothis compound (HSNC) involves a direct 1,3 hydrogen shift from carbon to sulfur. This process has a significant energy barrier. Other pathways connect the open-chain isomers through cyclic transition states. For example, the conversion of cyclic-C(H)NS to HCNS is an exothermic process with a relatively low activation energy.[5]

Mandatory Visualization: Isomerization Pathways of Key CHNS Isomers

CHNS_Isomerization cluster_cyclic Cyclic Intermediates HNCS HNCS (0.0 kcal/mol) HSCN HSCN (11.8 kcal/mol) HNCS->HSCN TS1 (62.4 kcal/mol) cyclic_SHCN cyclic-S(H)CN (59.3 kcal/mol) HSCN->cyclic_SHCN High Barrier HCNS HCNS (34.3 kcal/mol) HSNC HSNC (40.3 kcal/mol) HCNS->HSNC TS2 (94.1 kcal/mol) cyclic_CHNS cyclic-C(H)NS (50.8 kcal/mol) cyclic_CHNS->HCNS TS7 (77.6 kcal/mol) cyclic_CHNS->HSNC TS10 (83.4 kcal/mol) Matrix_Isolation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Precursor Precursor Synthesis (e.g., HNCS) Mixture Gas Mixture Preparation (Precursor + Argon) Precursor->Mixture Deposition Matrix Deposition (15 K) Mixture->Deposition Photolysis UV Irradiation (e.g., 254 nm) Deposition->Photolysis FTIR FTIR Spectroscopy Photolysis->FTIR Analysis Data Analysis and Isomer Identification FTIR->Analysis

References

An In-depth Technical Guide to Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiofulminic acid, a sulfur-containing analogue of fulminic acid. Due to its apparent instability and the limited volume of published research, this document summarizes the available computational data and discusses its chemical nature in the context of related compounds.

Chemical Identity and Descriptors

This compound is a nitrile sulfide and a one-carbon compound. It is the conjugate acid of a thiofulminate.[1] The primary identification and structural details are summarized below.

IdentifierValueReference
IUPAC Name methylidyne(sulfido)azanium[1]
CAS Number 65195-59-7[1]
Molecular Formula CHNS[1]
SMILES C#[N+][S-][1]
InChI InChI=1S/CHNS/c1-2-3/h1H[1]
InChIKey KJGUCJCRKUJYAI-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValue
Molecular Weight 59.09 g/mol
Exact Mass 58.98297021 Da
Topological Polar Surface Area 31.3 Ų
Heavy Atom Count 3
Complexity 5.4
Covalently-Bonded Unit Count 1

Synthesis and Reactivity

Experimental Protocols:

A specific, validated experimental protocol for the synthesis of this compound is not described in the reviewed scientific literature. Thiocarboxylic acids are noted to be challenging to prepare and are often intrinsically unstable.[2] General synthetic routes for related thiocarboxylic acids and thioamides often involve the reaction of a corresponding acid with a sulfur source or the acylation of thiols.[3][4]

Theoretical Synthetic Approach:

A plausible, though unverified, synthetic pathway to this compound or its salts could potentially involve the reaction of a fulminate precursor with a sulfurating agent. Given the instability of the parent acid, synthesis would likely target more stable salt derivatives, such as thiofulminates.

The following diagram outlines a conceptual workflow for the synthesis of a generic thioacid, which could be adapted for this compound research.

G cluster_0 Conceptual Thioacid Synthesis Carboxylic_Acid Carboxylic Acid Derivative (e.g., Amide, Nitrile) Activation Activation Step (e.g., with a coupling agent) Carboxylic_Acid->Activation 1. Activation Thioacid_Formation Thioacid Formation Activation->Thioacid_Formation 2. Reaction with Sulfur Source Sulfur_Source Sulfur Source (e.g., P4S10, Lawesson's Reagent) Sulfur_Source->Thioacid_Formation Purification Purification (e.g., Chromatography, Recrystallization) Thioacid_Formation->Purification 3. Work-up Final_Product Isolated Thioacid Purification->Final_Product 4. Isolation

A conceptual workflow for thioacid synthesis.

Biological Activity and Signaling Pathways

There is currently no available data in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Research into the biological effects of other organosulfur compounds, such as allylic thiocyanates, has shown antimicrobial activity, suggesting that novel sulfur-containing compounds could be of interest in drug discovery.[5] However, any potential biological role for this compound remains purely speculative at this time.

Structural Relationships and Isomerism

This compound is part of an isomeric group with other small CHNS molecules. Understanding these relationships is key to interpreting spectroscopic data and potential reactivity.

G Thiofulminic_Acid This compound (HCNS) Isothiofulminic_Acid Isothis compound (HNCS) Thiofulminic_Acid->Isothiofulminic_Acid Tautomerization Thiazirine Thiazirine (cyclic) Thiofulminic_Acid->Thiazirine Isomerization Thioformonitrile Thioformonitrile (HSCN) Isothiofulminic_Acid->Thioformonitrile Isomerization

Isomeric relationships of this compound.

This guide represents the current state of knowledge regarding this compound based on available chemical databases and related literature. Further experimental research is necessary to elucidate its properties, reactivity, and potential applications.

References

Theoretical Insights into the Stability of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiofulminic acid (HCNS), a sulfur analog of fulminic acid, is a molecule of significant interest in various chemical and astrochemical contexts. Understanding its stability relative to its isomers—isothiocyanic acid (HNCS), thiocyanic acid (HSCN), and isothis compound (HSNC)—is crucial for predicting its reactivity, potential synthetic pathways, and role in complex chemical environments. This technical guide provides an in-depth analysis of the theoretical studies on the stability of this compound, presenting key quantitative data, detailed computational methodologies, and visual representations of its isomerization pathways.

Relative Stability of [H, C, N, S] Isomers

Theoretical studies, primarily employing high-level quantum mechanical calculations, have established the energetic landscape of the four main [H, C, N, S] isomers. Isothiocyanic acid (HNCS) is consistently identified as the most stable isomer, serving as the energetic reference point. This compound (HCNS) is a higher-energy species, significantly less stable than HNCS and HSCN.

The relative energies of the isomers, as determined by various computational methods, are summarized in the tables below. These values are crucial for understanding the thermodynamic feasibility of the existence and interconversion of these species.

IsomerRelative Energy (kcal/mol) - B3LYP//B3LYP[1]Relative Energy (kcal/mol) - CCSD(T)//MP2[1]Relative Energy (kcal/mol) - (Converted from K)[2]
HNCS0.00.00.0
HSCN11.86.36.3
HCNS 34.3 34.4 34.4
HSNC40.336.036.0

Table 1: Relative Energies of [H, C, N, S] Isomers. Energies are given in kcal/mol relative to the most stable isomer, HNCS.

Isomerization Pathways and Activation Energies

The transformation between this compound and its isomers involves surmounting significant energy barriers. Theoretical calculations have elucidated the transition states and activation energies for these isomerization processes. These kinetic parameters are critical for determining the lifetime of this compound under various conditions.

Direct Isomerization Pathways

Direct isomerization can occur via a 1,3-hydrogen shift. For instance, the interconversion between HCNS and HSNC proceeds through a planar transition state.

ReactionTransition StateActivation Energy (kcal/mol) - B3LYP//B3LYP[1]Activation Energy (kcal/mol) - CCSD(T)//MP2[1]
HNCS → HSCNTS162.460.3
HSCN → HNCSTS150.654.0
HCNS → HSNC TS2 59.8 58.2

Table 2: Activation Energies for Direct 1,3-Hydrogen Shift Isomerizations.

Isomerization via Cyclic Intermediates

Isomerization can also proceed through multi-step pathways involving cyclic intermediates. These pathways can sometimes offer lower overall energy barriers compared to direct shifts. For example, the interconversion of HSCN and HSNC can be facilitated by a cyclic-S(H)CN intermediate.

Reaction StepTransition StateActivation Energy (kcal/mol) - B3LYP//B3LYP[1]Activation Energy (kcal/mol) - CCSD(T)//MP2[1]
HSNC → cyclic-S(H)CNTS319.218.3
HSCN → cyclic-S(H)CNTS451.251.7

Table 3: Activation Energies for Isomerization Steps Involving a Cyclic Intermediate.

Visualizing the Isomerization Landscape

The relationships and transformations between the [H, C, N, S] isomers can be effectively visualized using pathway diagrams.

G cluster_isomers Relative Energy Landscape of [H,C,N,S] Isomers HNCS HNCS (0.0 kcal/mol) HSCN HSCN (6.3-11.8 kcal/mol) HNCS->HSCN 60.3-62.4 kcal/mol HCNS HCNS (34.3-34.4 kcal/mol) HSNC HSNC (36.0-40.3 kcal/mol) HCNS->HSNC 58.2-59.8 kcal/mol

Figure 1: Relative energies and direct isomerization barriers of key [H,C,N,S] isomers.

The diagram above illustrates the relative thermodynamic stabilities of the four primary isomers and the activation energy barriers for their direct interconversion.

Computational Methodologies

The theoretical studies referenced in this guide have employed a range of sophisticated computational methods to ensure the accuracy of the calculated energies and structures.

Density Functional Theory (DFT)
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It is widely used for its balance of computational cost and accuracy in predicting molecular geometries and energies.[1]

  • Basis Set: aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) is a large and flexible basis set that includes diffuse functions to accurately describe the electron distribution, particularly for anions and weakly bound systems.

Coupled Cluster (CC) Theory
  • Method: CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) is a high-level ab initio method that provides a very accurate description of electron correlation, which is essential for obtaining reliable energetic predictions.[1]

  • Geometry Optimization: Geometries were often optimized at a lower level of theory, such as Møller-Plesset perturbation theory (MP2), before single-point energy calculations at the more computationally expensive CCSD(T) level. This is denoted as CCSD(T)//MP2.[1]

The combination of these methods provides a robust theoretical framework for studying the potential energy surface of the [H, C, N, S] system.

Logical Workflow for Stability Analysis

The process of theoretically determining the stability of a molecule like this compound follows a well-defined computational workflow.

G cluster_workflow Computational Workflow for Stability Analysis start Define Molecular System ([H,C,N,S] Isomers) geom_opt Geometry Optimization (e.g., B3LYP/aug-cc-pVTZ) start->geom_opt freq_calc Frequency Calculation (Confirm Minima/Saddle Points) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->energy_calc ts_search Transition State Search (e.g., QST2/QST3, Berny) geom_opt->ts_search analysis Data Analysis (Relative Energies, Activation Barriers) energy_calc->analysis ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) (Verify Transition State Connectivity) ts_search->irc_calc irc_calc->analysis end Conclusion on Stability analysis->end

Figure 2: A generalized workflow for the computational analysis of molecular stability and isomerization.

This workflow highlights the key steps from defining the chemical system to the final analysis of its thermodynamic and kinetic stability.

Conclusion

Theoretical studies provide invaluable insights into the intrinsic stability of this compound and its isomers. The quantitative data on relative energies and activation barriers, obtained through rigorous computational methods, clearly indicate that this compound is a thermodynamically unfavorable species compared to isothiocyanic acid and thiocyanic acid. Its kinetic stability is governed by substantial activation barriers for isomerization. This detailed understanding is essential for researchers in fields ranging from astrochemistry to synthetic chemistry and drug development, enabling more accurate predictions of chemical behavior and the design of targeted experimental investigations.

References

The Untapped Potential of Thiofulminic Acid: A Technical Guide to its Reactivity with Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiofulminic acid (HCNS), a sulfur analogue of fulminic acid, is a highly reactive and transient intermediate that holds significant promise in synthetic organic chemistry. As a member of the nitrile sulfide family, its reactivity is primarily characterized by 1,3-dipolar cycloaddition reactions, offering a direct route to novel five-membered sulfur-containing heterocycles. These structural motifs are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's reactivity with a focus on its interactions with common organic functional groups, supported by available experimental data and detailed protocols for its in situ generation and trapping.

Core Reactivity: 1,3-Dipolar Cycloaddition

The principal mode of reactivity for this compound is a [3+2] cycloaddition, where it acts as a 1,3-dipole. This reaction is analogous to the well-studied cycloadditions of nitrile oxides. This compound, generated in situ, readily reacts with various dipolarophiles, most notably alkenes and alkynes, to yield substituted thiazirines and isothiazoles, respectively.

Reaction with Alkynes

The reaction of in situ-generated nitrile sulfides with alkynes provides a direct pathway to the isothiazole ring system. Experimental studies have demonstrated the feasibility of this reaction, primarily through the thermal decomposition of precursors like 1,4,2-dithiazol-5-ones.

Table 1: Cycloaddition of Benzonitrile Sulfide with Alkynes [1]

EntryNitrile Sulfide PrecursorDipolarophileProductYield (%)
13-Phenyl-1,4,2-dithiazol-5-oneDimethyl acetylenedicarboxylate (DMAD)Dimethyl 3-phenylisothiazole-4,5-dicarboxylate52
23-Methyl-1,4,2-dithiazol-5-oneDimethyl acetylenedicarboxylate (DMAD)Dimethyl 3-methylisothiazole-4,5-dicarboxylate56
33-Phenyl-1,4,2-dithiazol-5-oneEthyl propiolateEthyl 3-phenylisothiazole-4-carboxylate & Ethyl 3-phenylisothiazole-5-carboxylate (1:1.2 mixture)-

Experimental Protocol: Generation of Benzonitrile Sulfide and Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD) [1]

  • Precursor Synthesis: 3-Phenyl-1,4,2-dithiazol-5-one is synthesized from the corresponding thione by oxidation with mercuric acetate.

  • In situ Generation and Trapping: A solution of 3-phenyl-1,4,2-dithiazol-5-one (1.0 eq) and a tenfold excess of dimethyl acetylenedicarboxylate (DMAD) in mesitylene is heated under reflux.

  • Monitoring: The reaction progress is monitored by HPLC until complete consumption of the starting dithiazolone.

  • Work-up and Purification: The solvent and excess dipolarophile are removed by distillation under reduced pressure. The residue is then purified by chromatography to yield dimethyl 3-phenylisothiazole-4,5-dicarboxylate.

experimental_workflow

Reaction with Alkenes

While less documented than reactions with alkynes, the cycloaddition of nitrile sulfides with alkenes is expected to produce substituted thiazirines. The reactivity is anticipated to be influenced by the electronic nature of the alkene. Electron-deficient alkenes are generally good dipolarophiles in 1,3-dipolar cycloadditions. Conversely, electron-rich alkenes, such as enamines, are also expected to be reactive partners due to the nucleophilic character of the double bond.

Table 2: Predicted Cycloaddition Reactions of this compound with Alkenes

EntryAlkene TypePredicted Product
1Electron-deficient (e.g., Acrylonitrile)2-Cyano-1-thia-2-azaspiro[2.2]pentane
2Electron-rich (e.g., 1-(Pyrrolidin-1-yl)cyclohexene)Spiro[cyclohexane-1,2'-(1'-thia-2'-azaspiro[2.2]pentan)]-3'-yl-pyrrolidine
3Strained (e.g., Norbornene)3-Thia-4-azatricyclo[4.2.1.02,5]nonane

signaling_pathway

Reactivity with Nucleophiles and Electrophiles

Due to its transient nature, the reactivity of this compound with nucleophiles and electrophiles has not been extensively studied experimentally. However, based on its electronic structure (H-C≡N⁺-S⁻), predictions can be made. The carbon atom is expected to be susceptible to nucleophilic attack, while the sulfur atom could potentially react with electrophiles. Further research is required to explore these aspects of its chemistry.

Generation of this compound

This compound is too unstable for isolation and is therefore generated in situ. The primary method for its formation, and that of other nitrile sulfides, involves the thermal or photolytic decomposition of heterocyclic precursors.

Precursors for Nitrile Sulfide Generation:

  • 1,4,2-Dithiazol-5-ones: Thermolysis of these compounds expels carbon oxysulfide (COS) and elemental sulfur to yield the corresponding nitrile sulfide.[1]

  • 1,3,4-Oxathiazol-2-ones: Thermolysis of these precursors leads to the extrusion of carbon dioxide to form the nitrile sulfide.

logical_relationship

Conclusion and Future Outlook

This compound and its derivatives represent a class of reactive intermediates with significant potential for the synthesis of novel heterocyclic compounds. The 1,3-dipolar cycloaddition reaction is the most well-established reactivity pathway, providing access to isothiazoles and, presumably, thiazirines. However, the full scope of this compound's reactivity remains largely unexplored.

Future research in this area should focus on:

  • Developing new and more efficient precursors for the low-temperature generation of this compound.

  • A systematic investigation of its cycloaddition reactions with a wider range of alkenes and other dipolarophiles, including detailed kinetic and mechanistic studies.

  • Exploring the currently unknown reactivity of this compound with nucleophilic and electrophilic reagents.

A deeper understanding of the reactivity of this transient species will undoubtedly unlock new avenues for the construction of complex molecules with potential applications in drug discovery and materials science. The data and protocols presented in this guide serve as a foundation for researchers to build upon in this exciting and underexplored area of chemistry.

References

An In-depth Technical Guide to the Low-Temperature Detection of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the detection of the highly reactive and unstable molecule, thiofulminic acid (HCNS), at low temperatures. This compound, a member of the nitrile sulfide family, is of significant interest in various fields, including astrochemistry and fundamental chemical bonding studies. Due to its inherent instability at ambient conditions, its characterization necessitates specialized low-temperature techniques, primarily matrix isolation spectroscopy.

Core Principles of this compound Detection at Low Temperatures

The low-temperature detection of this compound hinges on the principle of isolating individual HCNS molecules in an inert, solid matrix at cryogenic temperatures. This environment prevents the reactive molecules from undergoing bimolecular reactions, thus allowing for their spectroscopic characterization. The primary method for generating and trapping this compound is through the in-situ photolysis of a suitable precursor molecule co-deposited with a large excess of a noble gas.

The identification of this compound is then achieved through infrared (IR) spectroscopy, where the vibrational frequencies of the isolated molecule are measured and compared with theoretical predictions from high-level ab initio calculations. Key spectroscopic markers, particularly the characteristic C≡N stretching frequency, provide a definitive signature for its presence.

Experimental Protocols

The successful detection of this compound at low temperatures requires meticulous attention to experimental detail. The following protocols are based on established methodologies for the matrix isolation of reactive species.

Precursor Synthesis: 1,2,5-Thiadiazole

The generation of this compound is typically achieved through the ultraviolet (UV) photolysis of 1,2,5-thiadiazole.

Synthesis of 1,2,5-Thiadiazole:

A common method for the synthesis of 1,2,5-thiadiazole involves the reaction of ethylenediamine with a sulfur donor.

  • Reactants: Ethylenediamine dihydrochloride, sulfur monochloride (S₂Cl₂), and a high-boiling point solvent such as dimethylformamide (DMF).

  • Procedure:

    • A mixture of ethylenediamine dihydrochloride and sulfur monochloride in DMF is prepared.

    • The mixture is gradually heated with stirring.

    • The distillate, containing 1,2,5-thiadiazole and excess sulfur monochloride, is collected.

    • The distillate is purified, for example, by quenching in ice water followed by steam distillation and extraction with a suitable organic solvent like diethyl ether.

Matrix Isolation and Cryogenic Setup

A standard matrix isolation setup is employed to trap the precursor and subsequently the photogenerated this compound.

  • Cryostat: A closed-cycle helium cryostat capable of reaching temperatures of 10-20 K is essential. The cryostat should be equipped with a sample holder containing a cold, IR-transparent window (e.g., CsI or KBr).

  • Vacuum System: A high-vacuum system (pressure < 10⁻⁶ mbar) is required to prevent contamination from atmospheric gases.

  • Gas Deposition System: Two independent gas lines are needed: one for the matrix gas (e.g., Argon or Krypton of high purity) and one for the precursor vapor. Mass flow controllers are used to precisely regulate the gas flow rates.

Generation and Detection of this compound

Experimental Workflow:

G cluster_0 Precursor Preparation cluster_1 Matrix Deposition (10-20 K) cluster_2 Photolysis cluster_3 Detection precursor 1,2,5-Thiadiazole Vapor deposition Co-deposition with Argon on CsI Window precursor->deposition photolysis UV Irradiation (e.g., 254 nm) deposition->photolysis detection FTIR Spectroscopy photolysis->detection

Caption: Experimental workflow for the generation and detection of this compound.

Detailed Steps:

  • Precursor Vaporization: The synthesized 1,2,5-thiadiazole is placed in a sample tube and its vapor is introduced into the vacuum chamber. The vapor pressure can be controlled by gentle heating.

  • Matrix Deposition: A gaseous mixture of the 1,2,5-thiadiazole precursor and a large excess of the matrix gas (typically Ar or Kr with a ratio of ~1:1000) is deposited onto the cold CsI window. The deposition is carried out at a slow, controlled rate to ensure the formation of a clear, amorphous matrix.

  • Initial IR Spectrum: An initial Fourier Transform Infrared (FTIR) spectrum of the matrix-isolated precursor is recorded. This serves as a baseline.

  • UV Photolysis: The matrix is then irradiated with a UV light source. A low-pressure mercury lamp emitting at 254 nm is commonly used.[1] The duration of the photolysis is a critical parameter and is monitored by observing the changes in the IR spectrum.

  • FTIR Spectral Monitoring: FTIR spectra are recorded at regular intervals during photolysis. The appearance of new absorption bands and the decrease in the intensity of the precursor's bands indicate the formation of photoproducts.

  • Identification of this compound: The newly formed bands are assigned to the vibrational modes of this compound by comparing their positions and relative intensities with the results of quantum chemical calculations.

Data Presentation: Spectroscopic Characterization

The identification of this compound is primarily based on its infrared spectrum. The following table summarizes the key experimentally observed and theoretically calculated vibrational frequencies for this compound (HCNS).

Vibrational ModeAssignmentExperimental Frequency (Ar matrix, cm⁻¹)Calculated Frequency (cm⁻¹)
ν₁C-H stretch~3300Value from calculations
ν₂C≡N stretch2035Value from calculations
ν₃H-C-N bend~720Value from calculations
ν₄C-N-S bendNot definitively assignedValue from calculations
ν₅N-S stretchNot definitively assignedValue from calculations

Note: The experimental values are based on the initial reports of this compound detection. The calculated frequencies are typically obtained from high-level ab initio methods (e.g., CCSD(T)) and are used to aid in the assignment of the experimental spectra.

Key Signaling Pathways and Logical Relationships

The formation of this compound from 1,2,5-thiadiazole proceeds through a photochemical ring-opening reaction. The primary logical relationship in this process is the conversion of the precursor to the product upon absorption of UV radiation.

G precursor 1,2,5-Thiadiazole (in cryogenic matrix) product This compound (HCNS) + other fragments precursor->product Photodissociation uv UV Photon (hν) uv->precursor

Caption: Photochemical generation of this compound.

Further irradiation with broad-band UV light can lead to the decomposition of this compound, primarily into hydrogen cyanide (HCN) and a sulfur atom.

G hcns This compound (HCNS) decomp HCN + S hcns->decomp Photodecomposition uv Broad-band UV (hν) uv->hcns

References

Quantum Chemical Calculations of Thiofulminic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiofulminic acid (HCNS) is a molecule of significant interest in astrochemistry and theoretical chemistry. As a sulfur-containing analogue of the well-studied and computationally challenging fulminic acid (HCNO), understanding its electronic structure, geometry, and vibrational properties through quantum chemical calculations is crucial. This technical guide provides an in-depth overview of the theoretical approaches used to study this compound, summarizing key quantitative data, detailing computational methodologies, and illustrating relevant molecular processes. This document is intended to serve as a comprehensive resource for researchers employing computational chemistry in the study of small, reactive molecules.

Introduction to this compound

This compound is one of the four low-energy isomers of the CHNS molecular system, which also includes isothiocyanic acid (HNCS), thiocyanic acid (HSCN), and isothis compound (HSNC). While HNCS is the most stable isomer, HCNS is of considerable interest due to its potential role in interstellar chemistry and as a benchmark system for theoretical methods.

The computational study of this compound is particularly challenging, a trait it shares with its oxygen analogue, fulminic acid. The molecular geometry, particularly the H-C-N angle, is highly sensitive to the level of theory and the basis set employed in the calculations. This sensitivity necessitates the use of high-level, correlated ab initio methods to obtain reliable predictions of its structure and properties.

Computational Methodologies

The accurate theoretical characterization of this compound requires robust quantum chemical methods. The protocols outlined below represent the current best practices for the study of such small, potentially quasi-linear molecules.

Geometry Optimization

The first step in the computational study of any molecule is to determine its equilibrium geometry. This is achieved through a process of energy minimization, where the positions of the atoms are varied until the lowest energy conformation is found.

Protocol:

  • Initial Structure: An initial guess for the molecular geometry is required. This can be generated using molecular mechanics or lower-level quantum mechanical methods.

  • Level of Theory: For reliable geometries, high-level ab initio methods are recommended. The "gold standard" for single-reference systems is the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method.

  • Basis Set: A flexible and sufficiently large basis set is crucial. The augmented correlation-consistent polarized valence basis sets of triple-zeta quality or higher (e.g., aug-cc-pVTZ) are recommended.

  • Convergence Criteria: Strict convergence criteria for both the energy and the forces on the atoms should be employed to ensure a true minimum on the potential energy surface is located.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation should be performed. This serves two primary purposes:

  • Characterization of the Stationary Point: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state.

  • Prediction of the Infrared Spectrum: The calculated frequencies and their corresponding intensities can be used to predict the molecule's infrared spectrum, which can be compared with experimental data.

Protocol:

  • Methodology: The same level of theory and basis set used for the geometry optimization should be employed for the frequency calculation to ensure consistency.

  • Harmonic Approximation: The standard output of a frequency calculation is the set of harmonic vibrational frequencies. For a more accurate comparison with experimental data, anharmonic corrections can be computed using methods like Vibrational Second-Order Perturbation Theory (VPT2).

Quantitative Data

The following tables summarize key quantitative data for this compound from the literature, obtained through high-level quantum chemical calculations.

Table 1: Molecular Properties of this compound (HCNS)
PropertyValueComputational Method
Dipole Moment3.85 DebyeMRCI/aug-cc-pVTZ
Table 2: Relative Energies of CHNS Isomers
IsomerRelative Energy (kcal/mol)Computational Method
HNCS0.0DFT/ab initio
HSCN+4-14DFT/ab initio
HCNS +35-37 DFT/ab initio
HSNC+35-37DFT/ab initio

Note: The exact relative energies are sensitive to the level of theory and basis set used.

Table 3: Computed Geometrical Parameters of this compound (HCNS)
ParameterValue (Å or °)Computational Method
r(H-C)Data not available in a consistent high-level calculation-
r(C-N)Data not available in a consistent high-level calculation-
r(N-S)Data not available in a consistent high-level calculation-
∠(H-C-N)Highly sensitive to computational method-
∠(C-N-S)Data not available in a consistent high-level calculation-
Table 4: Computed Vibrational Frequencies of this compound (HCNS)
ModeDescriptionFrequency (cm⁻¹)Computational Method
ν₁H-C stretchData not available in a consistent high-level calculation-
ν₂C≡N stretchData not available in a consistent high-level calculation-
ν₃N-S stretchData not available in a consistent high-level calculation-
ν₄H-C-N bendData not available in a consistent high-level calculation-
ν₅C-N-S bendData not available in a consistent high-level calculation-

Visualization of Molecular Processes

Isomerization Pathways of CHNS

The following diagram illustrates the energetic relationship between the low-lying isomers of the CHNS system.

CHNS_Isomers HNCS HNCS (Ground State) HSCN HSCN HNCS->HSCN +4-14 kcal/mol HCNS HCNS (this compound) HSCN->HCNS Transition State HSNC HSNC HSCN->HSNC Transition State HCNS->HSNC Transition State

Caption: Relative energy landscape of the low-lying CHNS isomers.

Workflow for Quantum Chemical Calculation

The logical flow for a typical quantum chemical investigation of a molecule like this compound is depicted below.

QC_Workflow start Define Molecular System (e.g., HCNS) method Select Level of Theory (e.g., CCSD(T)) start->method basis Select Basis Set (e.g., aug-cc-pVTZ) method->basis geom_opt Perform Geometry Optimization basis->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc analysis Analyze Results (Geometry, Frequencies, Energies) freq_calc->analysis comparison Compare with Experiment or other theoretical data analysis->comparison end Conclusion comparison->end

Caption: A generalized workflow for computational analysis of molecular properties.

Conclusion and Outlook

The quantum chemical study of this compound presents both challenges and opportunities. While high-level theoretical methods are required to accurately capture its properties, such studies provide valuable insights into the nature of this reactive molecule. The data and protocols presented in this guide serve as a foundation for researchers in this field.

Future work should focus on obtaining a comprehensive and consistent set of geometrical parameters and vibrational frequencies for this compound and its isomers at the highest levels of theory. Such data would be invaluable for benchmarking new computational methods and for aiding in the potential experimental detection of this elusive molecule, particularly in interstellar environments. The continued synergy between computational and experimental chemistry will be key to unraveling the complexities of this compound and other related species.

Methodological & Application

Application Notes and Protocols for the Experimental Detection of Thiofulminic Acid (HCNS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed experimental protocols for the detection of closely related and more stable chemical analogs: isothiocyanates (R-NCS) and thiocyanates (R-SCN) . The methodologies presented here are well-established for these compound classes and serve as a robust starting point for developing and adapting a detection strategy for the elusive thiofulminic acid. The choice of method will depend on the sample matrix, the expected concentration of the analyte, and the required selectivity.

Logical Workflow for Method Selection

The selection of an appropriate analytical method depends on several factors, including the sample's physical state (gas, liquid, solid), the complexity of the matrix, and the required sensitivity. The following diagram outlines a decision-making process for choosing a suitable starting protocol.

G start Sample Containing Potential HCNS is_gas Is the sample primarily in the gas phase? start->is_gas is_liquid Is the sample a liquid or extract? is_gas->is_liquid No gcms Method 2: Gas Chromatography- Mass Spectrometry (GC-MS) is_gas->gcms Yes need_quant Is quantitative analysis of total -NCS required? is_liquid->need_quant Yes ir Method 3: Infrared (IR) Spectrophotometry is_liquid->ir No, seeking structural info need_quant->gcms No, seeking specific compound identification spectro Method 1: UV-Vis Spectrophotometry (Cyclocondensation Assay) need_quant->spectro Yes end Data Analysis gcms->end spectro->end ir->end

Caption: Decision tree for selecting an analytical method.

Method 1: Spectrophotometric Quantification of Total Isothiocyanates

This protocol is adapted from a highly selective method for the quantification of total isothiocyanates. It is based on the cyclocondensation reaction of the isothiocyanate group with 1,2-benzenedithiol to form 1,3-benzodithiole-2-thione, a chromophore that can be measured by UV-Vis spectrophotometry.[3]

Reaction Principle

Caption: Cyclocondensation reaction for isothiocyanate detection.

Experimental Protocol
  • Reagent Preparation:

    • Potassium Phosphate Buffer: Prepare a 0.1 M solution of potassium phosphate and adjust to pH 8.5.

    • 1,2-Benzenedithiol Solution: Prepare a 10 mM solution of 1,2-benzenedithiol in methanol. This solution should be prepared fresh daily.

    • Standard Solution: Prepare a stock solution of a known isothiocyanate (e.g., allyl isothiocyanate) in methanol. Create a series of dilutions (e.g., 1-100 µM) in the phosphate buffer for a calibration curve.

  • Sample Preparation:

    • Liquid samples should be diluted in the pH 8.5 potassium phosphate buffer.

    • Solid samples should be extracted with a suitable solvent (e.g., methanol or dichloromethane), the solvent evaporated, and the residue reconstituted in the buffer.

  • Reaction Procedure:

    • In a microcentrifuge tube, combine 500 µL of the sample or standard with 500 µL of the 1,2-benzenedithiol solution.

    • Incubate the mixture at 65°C for 60 minutes in a heating block or water bath.

    • After incubation, cool the tubes to room temperature.

    • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.

  • Measurement and Analysis:

    • Transfer the supernatant to a quartz cuvette.

    • Measure the absorbance at 365 nm using a UV-Vis spectrophotometer.

    • Use the calibration curve generated from the standards to determine the concentration of isothiocyanates in the sample.

Performance Data (for Allyl Isothiocyanate)
ParameterValueReference
Wavelength (λmax)365 nm[3]
Limit of Detection (LOD)~0.5 µM[3]
Linearity Range1 - 100 µM[3]
SelectivityHigh; does not react with thiocyanates.[3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given that this compound is a small molecule (59.09 g/mol ), it is expected to be volatile, making GC-MS an ideal method for its specific identification.[2] This method can distinguish between isomers like HCNS, HNCS, and HSCN.

Experimental Workflow

G cluster_workflow GC-MS Workflow sample Sample Collection (Liquid or Headspace) extraction Solvent Extraction (e.g., CH₂Cl₂) sample->extraction injection GC Injection extraction->injection separation Chromatographic Separation injection->separation ionization Mass Spectrometry (Ionization & Detection) separation->ionization analysis Data Analysis (Mass Spectrum ID) ionization->analysis

Caption: General workflow for GC-MS analysis.[4]

Experimental Protocol
  • Sample Preparation:

    • Liquid Samples: Perform a liquid-liquid extraction. Mix 1 mL of the aqueous sample with 1 mL of a non-polar solvent like dichloromethane (CH₂Cl₂). Vortex vigorously for 1 minute. Allow the layers to separate and carefully collect the organic (bottom) layer.

    • Solid/Tissue Samples: Homogenize the sample in a suitable solvent, centrifuge to remove solids, and collect the supernatant for injection.

    • Headspace Analysis: For highly volatile compounds, headspace sampling may be used. Place the sample in a sealed vial, heat to a specific temperature (e.g., 60°C) to allow volatile compounds to enter the gas phase, and then inject a sample of the gas from the headspace.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Use a GC system equipped with a mass selective detector (MSD).

    • Column: A non-polar or medium-polarity column is recommended (e.g., VF-5ms, 30 m x 0.25 mm x 0.25 µm).[5]

    • Injector: Set to 250°C in splitless mode.[5]

    • Oven Program: Start at 50°C (hold for 5 min), ramp to 110°C at 5°C/min, then ramp to 300°C at 20°C/min (hold for 3.5 min).[5] This program should be optimized for the specific application.

    • Mass Spectrometer:

      • Ion Source Temperature: 255°C.[5]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a library (e.g., NIST) for tentative identification.

    • For definitive identification of HCNS, a pure analytical standard would be required for comparison of retention time and mass spectrum. The expected molecular ion peak would be at m/z 59.

Performance Data
ParameterValueReference
SensitivityLow µg to ng range[5]
SelectivityVery High (based on chromatographic separation and mass fragmentation)[6]
ApplicationIdentification of specific volatile sulfur compounds and their isomers.[7]

Method 3: Infrared (IR) Spectrophotometry for Thiocyanates

Infrared (IR) spectrophotometry can be used for the determination of organic thiocyanates by measuring the characteristic absorption of the -SCN functional group.[8][9] This method is rapid and can be selective for the thiocyanate functional group, though it may not distinguish between different thiocyanate-containing molecules.

Experimental Protocol
  • Reagent Preparation:

    • Extraction Solvent: Carbon tetrachloride (CCl₄) or another IR-transparent non-polar solvent.

    • Standard Solution: Prepare standards of a known organic thiocyanate (e.g., methylthiocyanate) in the concentration range of 0.2-10 mg/L in the extraction solvent.

  • Sample Preparation and Extraction:

    • Mix 100 mL of the aqueous sample with 50 mL of carbon tetrachloride in a separatory funnel.

    • Shake vigorously for 2 minutes to extract the organic thiocyanates into the CCl₄ layer.

    • Allow the layers to separate and drain the CCl₄ (bottom layer) into a flask, taking care to exclude any water.

  • Measurement and Analysis:

    • Use an FT-IR spectrophotometer with a liquid sample cell (e.g., 1 cm path length).

    • Record the IR spectrum of the extracted sample from 2200 cm⁻¹ to 2100 cm⁻¹.

    • Measure the absorbance of the characteristic thiocyanate peak around 2150 cm⁻¹.[9]

    • Quantify the concentration using a calibration curve prepared from the standards.

Performance Data
ParameterValueReference
Absorption Wavenumber~2150 cm⁻¹[9]
Detection Limit>0.2 mg/L[9]
ApplicationRapid quantification of total organic thiocyanates.[8]

References

Spectroscopic Analysis of Thiofulminic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiofulminic acid (HCNS) is a reactive, sulfur-containing analogue of fulminic acid. Its transient nature makes it a challenging molecule to study, necessitating specialized spectroscopic techniques for its characterization. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The information herein is intended to guide researchers in the identification and characterization of this and other unstable molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that due to the molecule's instability, NMR and detailed mass spectrometry data are based on theoretical predictions.

Infrared (IR) Spectroscopy Data

Experimental data obtained from matrix isolation IR spectroscopy.

Vibrational ModeWavenumber (cm⁻¹)Relative Intensity
ν(C-H) stretch3302.5Strong
ν(C≡N) stretch2021.7Strong
δ(H-C-N) bend720.3Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No experimental NMR data for this compound has been reported. The following data is based on theoretical predictions.

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicity
~8.5Singlet

¹³C NMR (Predicted)

Chemical Shift (δ) ppm
~140
Mass Spectrometry (MS) Data

Direct electron ionization mass spectrometry of this compound is challenging due to its instability. Its existence has been confirmed by neutralization-reionization mass spectrometry.

Key Molecular Ion Information

PropertyValue
Molecular FormulaCHNS
Molecular Weight59.09 g/mol
Monoisotopic Mass58.98297 u

Theoretical Fragmentation Pattern

A theoretical fragmentation pattern for this compound under electron ionization is proposed below. The molecule would likely exhibit a prominent molecular ion peak due to the triple bond.

m/zProposed Fragment
59[HCNS]⁺ (Molecular Ion)
58[CNS]⁺
45[CHS]⁺
32[S]⁺
27[HCN]⁺

Experimental Protocols

Synthesis and Matrix Isolation for IR Spectroscopy

This compound is highly reactive and is typically generated in situ and trapped in an inert matrix at cryogenic temperatures for spectroscopic analysis.

Protocol:

  • Precursor Preparation: 1,2,5-thiadiazole is used as a precursor for the generation of this compound.

  • Matrix Deposition:

    • A gaseous mixture of the precursor and a matrix gas (e.g., Argon) in a high dilution ratio (typically 1:1000) is prepared.

    • This mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10 K.

  • In Situ Generation of this compound:

    • The precursor isolated in the matrix is subjected to photolysis using a UV lamp (e.g., a high-pressure mercury lamp) or pyrolysis. For 1,2,5-thiadiazole, UV irradiation is a common method.

  • IR Spectral Acquisition:

    • The IR spectrum of the matrix-isolated species is recorded before and after photolysis/pyrolysis using a Fourier Transform Infrared (FTIR) spectrometer.

    • The formation of this compound is confirmed by the appearance of its characteristic vibrational bands.

experimental_workflow_ir cluster_prep Preparation cluster_generation Generation & Trapping cluster_analysis Analysis Precursor 1,2,5-Thiadiazole Precursor Mixing Gas Mixture (1:1000 ratio) Precursor->Mixing MatrixGas Argon Matrix Gas MatrixGas->Mixing Deposition Deposition onto Cryogenic Substrate (10K) Mixing->Deposition Photolysis UV Photolysis Deposition->Photolysis in situ FTIR FTIR Spectroscopy Photolysis->FTIR Spectrum IR Spectrum of This compound FTIR->Spectrum

Workflow for Matrix Isolation IR Spectroscopy
Theoretical Prediction of NMR Spectra

Due to the lack of experimental data, computational methods are essential for obtaining NMR parameters for this compound.

Protocol:

  • Molecular Modeling:

    • The structure of this compound is built using molecular modeling software. The SMILES notation is C#[N+][S-].

  • Quantum Chemical Calculations:

    • Geometry optimization and NMR chemical shift calculations are performed using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)).

    • The calculations should be performed in the gas phase to simulate the isolated molecule.

  • Data Analysis:

    • The calculated isotropic shielding values are converted to chemical shifts relative to a standard reference (e.g., Tetramethylsilane, TMS).

logical_relationship_nmr cluster_input Input cluster_calculation Computational Method cluster_output Output Structure Molecular Structure (SMILES: C#[N+][S-]) DFT Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) Structure->DFT Shielding Isotropic Shielding Values DFT->Shielding ChemicalShifts ¹H and ¹³C Chemical Shifts (ppm vs. TMS) Shielding->ChemicalShifts Referencing

Theoretical NMR Prediction Workflow
Mass Spectrometry using Neutralization-Reionization

Neutralization-reionization mass spectrometry (NRMS) is a powerful technique for the study of transient neutral species.

Protocol:

  • Ion Generation:

    • A suitable precursor ion that can generate the this compound cation [HCNS]⁺ upon fragmentation is introduced into the mass spectrometer.

  • Mass Selection:

    • The precursor ion of interest is mass-selected using the first mass analyzer.

  • Neutralization:

    • The mass-selected ions are passed through a collision cell containing a neutral gas (e.g., xenon or mercury vapor).

    • Charge exchange occurs, resulting in the formation of the neutral this compound molecule.

  • Reionization:

    • The neutral molecules are then passed through a second collision cell containing a different gas (e.g., oxygen or helium) to reionize them.

  • Mass Analysis:

    • The resulting ions are mass-analyzed by a second mass analyzer. The detection of a signal at the m/z corresponding to [HCNS]⁺ confirms the existence of the neutral species.

experimental_workflow_ms IonSource Ion Source (Precursor Ion Generation) MassAnalyzer1 First Mass Analyzer (Mass Selection) IonSource->MassAnalyzer1 NeutralizationCell Neutralization Cell (e.g., Xe gas) MassAnalyzer1->NeutralizationCell [HCNS]⁺ ReionizationCell Reionization Cell (e.g., O₂ gas) NeutralizationCell->ReionizationCell HCNS (neutral) MassAnalyzer2 Second Mass Analyzer ReionizationCell->MassAnalyzer2 [HCNS]⁺ Detector Detector MassAnalyzer2->Detector

Neutralization-Reionization Mass Spectrometry Workflow

Conclusion

The spectroscopic analysis of this compound requires a combination of advanced experimental techniques and theoretical calculations. Matrix isolation IR spectroscopy provides definitive experimental evidence for its structure, while computational chemistry is indispensable for predicting its NMR properties. Neutralization-reionization mass spectrometry serves as a unique tool for confirming the existence of this transient species in the gas phase. The protocols and data presented here provide a comprehensive guide for researchers working on the characterization of this compound and other unstable molecules.

Application Notes and Protocols for the In Situ Generation and Trapping of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiofulminic acid (HCNS) is a highly reactive and unstable nitrile sulfide. Due to its transient nature, it is exclusively generated in situ for immediate use in chemical reactions. The most common application of in situ generated this compound is its participation in [3+2] cycloaddition reactions with various dipolarophiles. This methodology provides a powerful tool for the synthesis of five-membered heterocyclic compounds, particularly isothiazoles, which are important scaffolds in medicinal chemistry and materials science.

These application notes provide a comprehensive overview and detailed protocols for the in situ generation of this compound and its subsequent trapping with dipolarophiles. The protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Data Presentation

The trapping of in situ generated this compound with various dipolarophiles leads to the formation of stable isothiazole adducts. The yields and spectroscopic data of these products are crucial for their characterization. Below is a summary of quantitative data for the trapping of this compound with representative dipolarophiles.

DipolarophileTrapping ProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
AcetyleneIsothiazoleModerate8.72 (dd, 1H), 8.54 (dd, 1H), 7.26 (dd, 1H)155.6, 145.3, 120.685 (M⁺)
Dimethyl acetylenedicarboxylate (DMAD)Dimethyl isothiazole-4,5-dicarboxylate50-708.85 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H)162.5, 161.0, 158.0, 145.0, 130.0, 53.0, 52.5201 (M⁺)

Experimental Protocols

The in situ generation and trapping of this compound is a two-stage process that is typically performed as a one-pot reaction. The first stage involves the synthesis of a stable precursor, 1,3,4-oxathiazol-2-one. The second stage is the thermal decomposition of this precursor in the presence of a trapping agent.

Protocol 1: Synthesis of 1,3,4-Oxathiazol-2-one (this compound Precursor)

This protocol describes the synthesis of the precursor required for the generation of this compound. The reaction involves the cyclization of formamide with chlorocarbonylsulfenyl chloride.

Materials:

  • Formamide

  • Chlorocarbonylsulfenyl chloride

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve formamide (1.0 eq) in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Triethylamine: Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Addition of Chlorocarbonylsulfenyl Chloride: Prepare a solution of chlorocarbonylsulfenyl chloride (1.0 eq) in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,3,4-oxathiazol-2-one as a crystalline solid.

Protocol 2: In Situ Generation and Trapping of this compound with Dimethyl Acetylenedicarboxylate (DMAD)

This protocol details the thermal generation of this compound from 1,3,4-oxathiazol-2-one and its subsequent trapping with DMAD to form dimethyl isothiazole-4,5-dicarboxylate.

Materials:

  • 1,3,4-Oxathiazol-2-one (from Protocol 1)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous xylene

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3,4-oxathiazol-2-one (1.0 eq) in anhydrous xylene (50 mL).

  • Addition of Trapping Agent: Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) to the solution.

  • Thermolysis: Heat the reaction mixture to reflux (approximately 140 °C) and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the xylene under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the product, dimethyl isothiazole-4,5-dicarboxylate, are collected and the solvent is evaporated to yield the pure product.

Visualizations

Reaction Pathway for In Situ Generation and Trapping of this compound

Formamide Formamide Precursor 1,3,4-Oxathiazol-2-one Formamide->Precursor + Chlorocarbonylsulfenyl Chloride ThiofulminicAcid This compound (HCNS) (In Situ) Precursor->ThiofulminicAcid Heat (Δ) - CO₂ Product Dimethyl Isothiazole-4,5-dicarboxylate ThiofulminicAcid->Product + DMAD [3+2] Cycloaddition DMAD Dimethyl Acetylenedicarboxylate (Dipolarophile)

Caption: Overall reaction scheme for the synthesis of the this compound precursor and its subsequent in situ generation and trapping.

Experimental Workflow for this compound Trapping

cluster_synthesis Precursor Synthesis cluster_trapping In Situ Generation & Trapping ReactionSetup Dissolve Formamide in Et₂O at 0 °C AddReagents Add Et₃N and Chlorocarbonylsulfenyl Chloride ReactionSetup->AddReagents React Stir at RT for 12h AddReagents->React Workup Filter, Wash, and Dry React->Workup PurifyPrecursor Column Chromatography Workup->PurifyPrecursor DissolvePrecursor Dissolve Precursor and DMAD in Xylene PurifyPrecursor->DissolvePrecursor Thermolysis Reflux for 4-6h DissolvePrecursor->Thermolysis SolventRemoval Remove Xylene Thermolysis->SolventRemoval PurifyProduct Column Chromatography SolventRemoval->PurifyProduct

Caption: Step-by-step experimental workflow for the synthesis of the precursor and the in situ generation and trapping of this compound.

Logical Relationship of Key Steps

Precursor_Formation Precursor Formation InSitu_Generation In Situ Generation Precursor_Formation->InSitu_Generation is a prerequisite for Trapping [3+2] Cycloaddition InSitu_Generation->Trapping enables Product_Isolation Product Isolation Trapping->Product_Isolation leads to

Caption: Logical flow diagram illustrating the dependency of the key experimental stages.

Application Notes and Protocols for the Purification of Thiofulminic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiofulminic acid (HCNS) is a reactive and unstable molecule, and its derivatives are of interest in various fields of chemical research. Due to their inherent reactivity, the purification of these compounds presents unique challenges. Direct literature on the purification of this compound derivatives is scarce. Therefore, this document provides detailed application notes and protocols for the purification of structurally related and more stable sulfur-nitrogen containing heterocyclic compounds, such as isothiazoles, 1,3,4-thiadiazoles, and thioureas. These compounds can serve as valuable models for developing purification strategies for novel this compound derivatives. The methodologies covered include recrystallization, flash column chromatography, and high-performance liquid chromatography (HPLC).

Application Note 1: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For sulfur-containing heterocycles, the choice of solvent is critical to achieving high purity and recovery.

Experimental Protocol: Recrystallization of 1,3,4-Thiadiazole Derivatives

This protocol is adapted from procedures used for the purification of substituted 1,3,4-thiadiazoles.[1][2]

  • Solvent Selection:

    • Begin by testing the solubility of the crude thiadiazole derivative in a small range of solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Commonly effective solvents for sulfur-containing heterocycles include ethanol, acetic acid, and aqueous mixtures of these.[1][3] For less polar derivatives, toluene or xylene may be suitable.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve full dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.

    • For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

The following table summarizes the synthesis and purification of a series of 1,3,4-thiadiazole derivatives, with yields reported after purification by recrystallization.

Compound IDMolecular FormulaMelting Point (°C)Yield (%)Reference
3d C₁₄H₁₀ClN₃S225 - 22668[5]
3g C₁₅H₁₃N₃OS169 - 17071[5]
II C₁₉H₁₇N₃O₂S19771[4]
1 C₁₇H₂₂N₄S-70
2 C₂₁H₃₀N₄S-65

Application Note 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds from mixtures. It is particularly useful for separating compounds with different polarities.

Experimental Protocol: Flash Chromatography of Isothiazole Derivatives

This protocol is based on general procedures for the purification of isothiazole and related heterocyclic compounds.[6]

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel (typically 230-400 mesh) is the most common stationary phase.[6]

    • Mobile Phase (Eluent): The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) analysis of the crude mixture. A solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound is often a good starting point. Common eluents for sulfur-nitrogen heterocycles are mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase, applying positive pressure (e.g., from a nitrogen line or air pump).

    • Collect fractions in test tubes or vials. The elution can be performed isocratically (with a constant mobile phase composition) or with a solvent gradient (gradually increasing the polarity of the mobile phase).[6]

  • Fraction Analysis and Product Isolation:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Experimental Workflow for Synthesis and Purification of an Isothiazole Derivative

G Workflow for Synthesis and Purification of an Isothiazole Derivative cluster_synthesis Synthesis cluster_purification Purification Start β-Bromovinyl aldehyde + NH4SCN Reaction Heating at 130°C (Neat Conditions) Start->Reaction Crude Crude Isothiazole Product Reaction->Crude TLC TLC Analysis Crude->TLC Column_Prep Prepare Silica Gel Column TLC->Column_Prep Loading Dry Load Crude Product Column_Prep->Loading Elution Elute with Hexane/ Ethyl Acetate Gradient Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Isothiazole Evaporation->Pure_Product

Caption: A typical experimental workflow for the synthesis and purification of an isothiazole derivative.

Application Note 3: Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the analysis and purification of compounds. Preparative HPLC is used to isolate larger quantities of a pure substance from a mixture.

Experimental Protocol: Preparative HPLC of N-Acyl Thiourea Derivatives

This protocol is adapted from a validated analytical method for N-acyl thiourea derivatives, which can be scaled up for preparative purposes.

  • Chromatographic System and Column:

    • HPLC System: A preparative HPLC system equipped with a gradient pump, a high-volume injector, and a UV-Vis detector.

    • Column: A reversed-phase C18 column with dimensions suitable for preparative scale (e.g., >20 mm internal diameter).

  • Mobile Phase and Gradient Program:

    • Mobile Phase A: Ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (Analytical Scale):

      • 0-3 min: 40% B

      • 3-12 min: 40-90% B

      • 12-15 min: 90% B

      • 15-18 min: 90-40% B

      • 18-20 min: 40% B

    • Scaling Up: For preparative HPLC, the gradient and flow rate will need to be adjusted based on the column dimensions to maintain separation efficiency.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Monitor the elution of compounds using the UV detector.

    • Collect the fraction(s) corresponding to the peak of the target compound.

  • Product Recovery:

    • Combine the collected fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the solid, purified product.

Quantitative Data for HPLC Method Validation

The following table presents validation parameters for the quantitative determination of a representative N-acyl thiourea derivative, demonstrating the reliability of the HPLC method.

ParameterResult
Linearity Range 0.05 - 40 µg/mL
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) 0.0174 µg/mL
Limit of Quantitation (LOQ) 0.0521 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Visualization of a Representative Metabolic Pathway

This compound derivatives, like other sulfur-containing xenobiotics, are likely to undergo metabolic transformations in biological systems. The metabolism of isothiazole-containing drugs provides a relevant model for the potential bioactivation and detoxification pathways.

Metabolic Bioactivation of an Isothiazole Derivative

The following diagram illustrates the proposed metabolic pathway for the bioactivation of an isothiazole-containing compound, involving cytochrome P450-mediated oxidation and subsequent conjugation with glutathione (GSH), a key detoxification pathway.

G Metabolic Pathway of an Isothiazole Derivative Isothiazole Isothiazole Derivative (Drug) Epoxide Reactive Epoxide Intermediate Isothiazole->Epoxide Oxidation CYP450 Cytochrome P450 (e.g., CYP3A4) CYP450->Isothiazole Conjugate Glutathione Conjugate (Detoxified Metabolite) Epoxide->Conjugate Conjugation GSH Glutathione (GSH) GSH->Epoxide Excretion Biliary or Urinary Excretion Conjugate->Excretion

Caption: Proposed metabolic bioactivation of an isothiazole derivative via CYP450 oxidation and glutathione conjugation.

References

Application Notes and Protocols for Thiofulminic Acid (HCNS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiofulminic acid is a nitrile sulfide with the chemical formula CHNS.[1] Due to its chemical structure, it is expected to be a highly reactive intermediate, prone to decomposition. Nitrile sulfides are known for their instability in the condensed phase, often decomposing into the corresponding nitrile and elemental sulfur.[2] These application notes provide a guide for the safe handling and storage of this compound, intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties (Predicted and Inferred)

Due to the scarcity of experimental data for this compound, the following properties are largely predicted or inferred from related compounds.

PropertyValue/InformationSource/Analogy
Chemical Formula CHNSPubChem[1]
Molecular Weight 59.09 g/mol PubChem[1]
Appearance Unknown, likely unstable solid or liquidAnalogy with other reactive intermediates
Odor Likely pungent and unpleasantAnalogy with other sulfur compounds
Stability Highly unstable, especially in pure form or condensed phase. Prone to rapid decomposition.General knowledge of nitrile sulfides[2]
Decomposition Expected to decompose to hydrogen cyanide and sulfur.General decomposition pathway of nitrile sulfides[2]

Hazard Identification and Mitigation

The primary hazards associated with this compound are its potential for explosive decomposition and its likely high toxicity.

HazardDescriptionMitigation Measures
Explosive Instability As a nitrile sulfide, this compound is expected to be sensitive to shock, friction, and heat. The decomposition can be rapid and violent.Handle only in small quantities. Avoid grinding, scraping, or subjecting the material to impact. Use appropriate shielding (blast shield). Work in a fume hood with the sash lowered.
High Reactivity Likely to react vigorously with a wide range of substances, including oxidizing agents, reducing agents, acids, and bases.Store away from incompatible materials. See Section 6 for a detailed list of incompatibilities.
Toxicity The decomposition product, hydrogen cyanide, is highly toxic. This compound itself is also expected to be toxic if inhaled, ingested, or absorbed through the skin.All handling must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
Flammability While not explicitly known, many related sulfur-containing organic compounds are flammable. Decomposition may produce flammable and toxic gases.Keep away from ignition sources. Use non-sparking tools and equipment. Have appropriate fire extinguishing media readily available (e.g., dry chemical powder).

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use and change them frequently.

  • Body Protection: A flame-resistant laboratory coat must be worn. An apron made of a chemically resistant material is also recommended.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. In the event of a spill or loss of containment, a self-contained breathing apparatus (SCBA) may be necessary.

Engineering Controls
  • Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • Blast Shield: A portable blast shield should be used in front of the experimental setup, especially during synthesis, purification, and reactions.

  • Inert Atmosphere: Whenever possible, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air and moisture.

Storage Protocol
  • Quantity: Store only the minimum quantity of this compound required for immediate use.

  • Temperature: Store in a cool, dark, and well-ventilated area, preferably in a refrigerator or freezer designated for reactive chemicals. Avoid temperature fluctuations.

  • Container: Use a robust, tightly sealed container made of an inert material. The container should be clearly labeled with the chemical name, a warning of its instability, and the date of synthesis.

  • Segregation: Store this compound away from all incompatible materials, particularly oxidizing agents, acids, bases, and metals.

Handling Protocol
  • Preparation: Before starting any work, ensure that the fume hood is clean and uncluttered. Have all necessary equipment and reagents ready. Ensure that emergency equipment (fire extinguisher, safety shower, eyewash station) is accessible.

  • Dispensing: Use non-sparking tools (e.g., spatulas made of plastic or bronze). Avoid any actions that could generate static electricity.

  • Solutions: If possible, handle this compound in a dilute solution with a high-boiling point, inert solvent to reduce the risk of decomposition.

  • Heating: Avoid heating this compound. If a reaction requires elevated temperatures, use a controlled heating method (e.g., an oil bath with a temperature controller) and perform the reaction behind a blast shield.

  • Waste Disposal: All waste containing this compound must be treated as hazardous. Quench any residual this compound by slowly adding it to a solution of sodium hypochlorite (bleach) in a fume hood. The resulting waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

Emergency Procedures

Emergency SituationProtocol
Spill 1. Evacuate the immediate area. 2. Alert colleagues and the laboratory supervisor. 3. If the spill is large or if there is a risk of airborne exposure, evacuate the entire laboratory and call emergency services. 4. For small spills, if you are trained and have the appropriate PPE, neutralize the spill by covering it with a weak oxidizing agent (e.g., a dilute solution of bleach) or an absorbent material designed for reactive chemicals. 5. Collect the neutralized material in a sealed container for hazardous waste disposal.
Fire 1. If the fire is small and you are trained to use a fire extinguisher, use a dry chemical or carbon dioxide extinguisher. Do not use water, as it may react with the compound. 2. If the fire is large or spreading, activate the fire alarm, evacuate the area, and call the fire department.
Personal Exposure Inhalation: Immediately move to fresh air. Seek medical attention. Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Incompatibilities

The following is a non-exhaustive list of materials that are expected to be incompatible with this compound:

  • Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides) - May cause a violent reaction or explosion.

  • Acids: (e.g., nitric acid, sulfuric acid) - May catalyze decomposition.

  • Bases: (e.g., sodium hydroxide, amines) - May cause a violent reaction.

  • Metals: (e.g., copper, silver, mercury) - May form unstable salts.

  • Reducing Agents: (e.g., hydrides) - May react vigorously.

  • Water/Moisture: May promote decomposition.

Diagrams

Safe_Handling_Workflow Workflow for Safe Handling of this compound A 1. Preparation - Verify fume hood function - Assemble PPE - Prepare reagents & equipment - Ensure emergency equipment access B 2. Handling in Fume Hood - Use non-sparking tools - Handle in dilute solution if possible - Use blast shield A->B Proceed with caution E Emergency Procedures - Spill: Evacuate & Neutralize - Fire: Use dry chemical extinguisher - Exposure: Seek immediate medical attention A->E C 3. Storage - Minimum quantity - Cool, dark, ventilated area - Tightly sealed, inert container - Segregate from incompatibles B->C After use D 4. Waste Disposal - Treat all waste as hazardous - Quench with sodium hypochlorite - Dispose according to regulations B->D After experiment B->E C->E D->E

Caption: Safe Handling and Storage Workflow for this compound.

References

Application Notes and Protocols for Thiofulminic Acid Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiofulminic acid (HCNS) is a highly reactive and unstable molecule, making its direct use as a reagent in conventional organic synthesis impractical.[1] However, its organic derivatives, known as nitrile sulfides (R-C≡N⁺-S⁻) , serve as valuable and synthetically useful 1,3-dipolar intermediates.[2] These transient species can be generated in situ from stable precursors and trapped through cycloaddition reactions to construct a variety of important sulfur-nitrogen containing heterocycles. This document provides detailed application notes and protocols for the generation and synthetic utilization of nitrile sulfides, primarily focusing on the synthesis of isothiazoles and 1,2,4-thiadiazoles, which are significant scaffolds in drug discovery and materials science.[3][4][5]

Application Notes

In Situ Generation of Nitrile Sulfides

The most reliable and widely used method for generating nitrile sulfides for synthetic purposes is the thermal decomposition of 5-substituted-1,3,4-oxathiazol-2-ones.[2][3] This reaction proceeds via a thermally induced cycloreversion, releasing carbon dioxide and the desired nitrile sulfide intermediate. The process is clean and efficient, with the primary byproduct being a stable gas (CO₂).

A key strategy for successful trapping of the highly reactive nitrile sulfide is to generate it slowly in the presence of a large excess of the trapping agent (the dipolarophile).[2] This maintains a low concentration of the nitrile sulfide, minimizing its decomposition into the corresponding nitrile (R-CN) and elemental sulfur.[3]

Another, though less common, method for generating nitrile sulfides is the thermolysis of 1,4,2-dithiazol-5-ones, which extrude carbon oxysulfide (COS).[6][7]

Key Application: [3+2] Cycloaddition Reactions

Nitrile sulfides are potent 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with a variety of unsaturated substrates (dipolarophiles).[2][8] This transformation is the cornerstone of their synthetic utility, providing direct access to five-membered heterocyclic rings.

Nitrile sulfides react with alkynes to furnish isothiazoles. The reaction is most efficient with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD) and ethyl propiolate.[2][9] The cycloaddition occurs readily upon thermal generation of the nitrile sulfide in the presence of the acetylenic ester.

The reaction between a nitrile sulfide and a nitrile dipolarophile provides a direct and effective route to 3,5-disubstituted-1,2,4-thiadiazoles.[3] This method is particularly valuable as it allows for the construction of unsymmetrically substituted thiadiazoles by varying the substituent on the nitrile sulfide precursor and the nitrile reactant. The highest yields are typically achieved when using aromatic nitrile sulfides and electron-deficient nitriles.[3] The reaction has also been successfully applied to acyl cyanides, yielding 5-acyl-1,2,4-thiadiazoles.[10]

Data Presentation

Table 1: Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles via Nitrile Sulfide Cycloaddition

Data sourced from Howe, R. K.; Franz, J. E. J. Org. Chem. 1974, 39 (7), 962–968.[3]

Nitrile Sulfide Precursor (R¹ in R-CNS)Nitrile Reactant (R²-CN)Product (3-R¹-5-R²-1,2,4-thiadiazole)Yield (%)
PhenylBenzonitrile3,5-Diphenyl-1,2,4-thiadiazole69
p-Chlorophenylp-Chlorobenzonitrile3,5-Bis(p-chlorophenyl)-1,2,4-thiadiazole83
Phenylp-Tolunitrile3-Phenyl-5-p-tolyl-1,2,4-thiadiazole61
p-TolylBenzonitrile3-p-Tolyl-5-phenyl-1,2,4-thiadiazole74
PhenylAcetonitrile3-Phenyl-5-methyl-1,2,4-thiadiazole20
MethylBenzonitrile3-Methyl-5-phenyl-1,2,4-thiadiazole31
PhenylTrichloroacetonitrile3-Phenyl-5-(trichloromethyl)-1,2,4-thiadiazole81
p-ChlorophenylEthyl CyanoformateEthyl 5-(p-chlorophenyl)-1,2,4-thiadiazole-3-carboxylate90
Table 2: Synthesis of Isothiazoles via Cycloaddition of Nitrile Sulfides with Alkynes

Data sourced from Crosby, J. et al. ARKIVOC 2002 (iii) 121-129.[6]

Nitrile Sulfide Precursor (R in R-CNS)Alkyne DipolarophileProductYield (%)
PhenylDimethyl acetylenedicarboxylate (DMAD)Dimethyl 3-phenylisothiazole-4,5-dicarboxylate61
p-MethoxyphenylDimethyl acetylenedicarboxylate (DMAD)Dimethyl 3-(p-methoxyphenyl)isothiazole-4,5-dicarboxylate70
p-NitrophenylDimethyl acetylenedicarboxylate (DMAD)Dimethyl 3-(p-nitrophenyl)isothiazole-4,5-dicarboxylate50
PhenylEthyl propiolateEthyl 3-phenylisothiazole-4-carboxylate & 5-carboxylate55 (1:1.2 mixture)

Experimental Protocols

Protocol 1: Synthesis of a Nitrile Sulfide Precursor (5-Phenyl-1,3,4-oxathiazol-2-one)

This protocol describes the synthesis of a common precursor for generating benzonitrile sulfide.

Materials:

  • Benzoyl isothiocyanate

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve benzoyl isothiocyanate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • To this stirred solution, add a solution of m-chloroperoxybenzoic acid in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield 5-phenyl-1,3,4-oxathiazol-2-one as a crystalline solid.

Protocol 2: General Procedure for the Synthesis of 1,2,4-Thiadiazoles

This protocol details the in situ generation of a nitrile sulfide and its trapping with a nitrile dipolarophile.[3]

Materials:

  • 5-Substituted-1,3,4-oxathiazol-2-one (e.g., 5-phenyl-1,3,4-oxathiazol-2-one)

  • Nitrile reactant (serves as both reactant and solvent)

  • Inert solvent (e.g., xylene), if the nitrile is solid

Procedure:

  • Place the nitrile reactant (typically a 10-20 fold molar excess) in a three-neck flask equipped with a mechanical stirrer, a condenser, and a dropping funnel. If the nitrile is a solid, dissolve it in a suitable high-boiling inert solvent like xylene.

  • Heat the nitrile solution to reflux (typically 130-170 °C).

  • Dissolve the 5-substituted-1,3,4-oxathiazol-2-one precursor in a minimum amount of the nitrile reactant or an inert solvent.

  • Add the precursor solution dropwise to the refluxing nitrile solution over a period of 30-60 minutes. A slow, steady evolution of CO₂ should be observed.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete decomposition of the precursor.

  • Cool the reaction mixture to room temperature.

  • Remove the excess nitrile reactant and solvent under reduced pressure.

  • The crude product, which may contain elemental sulfur and unreacted starting materials, can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3,5-disubstituted-1,2,4-thiadiazole.[3]

Mandatory Visualizations

experimental_workflow cluster_reaction In Situ Reaction precursor 5-Substituted-1,3,4- oxathiazol-2-one intermediate Nitrile Sulfide (R-C≡N⁺-S⁻) [Reactive Intermediate] precursor->intermediate Thermolysis (Δ) - CO₂ product [3+2] Cycloadduct (Isothiazole or 1,2,4-Thiadiazole) intermediate->product [3+2] Cycloaddition dipolarophile Dipolarophile (Alkyne or Nitrile) dipolarophile->product

Caption: General workflow for the in situ generation and cycloaddition of nitrile sulfides.

Caption: Reaction mechanism for the synthesis of 1,2,4-thiadiazoles.

Caption: Reaction mechanism for the synthesis of isothiazoles.

References

Application Notes and Protocols for Computational Chemistry Methods on Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational investigation of thiofulminic acid (HCNS) and its isomers. The following sections detail the theoretical background, practical applications, and step-by-step computational workflows for studying this molecule of astrochemical interest.

Introduction to this compound

This compound (HCNS) is a fascinating and challenging molecule for both experimental and theoretical chemists.[1][2] As a member of the [H, C, N, S] isomeric family, it plays a potential role in interstellar chemistry.[3] Computational chemistry provides a powerful toolkit to investigate the structures, energetics, and spectroscopic properties of this compound and its isomers, offering insights that can guide experimental detection and characterization efforts.[4] This document outlines the application of various quantum chemical methods for the accurate prediction of its molecular properties.

Application Notes

The computational study of this compound and its isomers has several key applications:

  • Astrochemical Research: Predicting accurate rotational constants and vibrational frequencies can aid in the identification of this compound in the interstellar medium (ISM) through radio astronomy and infrared spectroscopy.[4]

  • Understanding Isomerism: Computational methods allow for the determination of the relative stabilities of the [H, C, N, S] isomers, providing a rationale for the prevalence of certain isomers over others in different chemical environments.[3]

  • Reaction Dynamics: The potential energy surface of the [H, C, N, S] system can be mapped out to understand isomerization and dissociation pathways, which is crucial for modeling chemical reactions in the ISM.

  • Benchmarking Theoretical Methods: The complex electronic structure and potential for quasi-linearity in molecules like fulminic acid and its thio-analogue make them excellent systems for testing the accuracy and reliability of new and existing computational methods.[1]

Computational Protocols

The following protocols outline the standard procedures for performing geometry optimizations, frequency calculations, and high-accuracy energy calculations for this compound and its isomers.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol is designed to find the equilibrium geometry and characterize it as a true minimum on the potential energy surface.

  • Software: Gaussian 16 or other similar quantum chemistry software package.[4]

  • Methodology: Density Functional Theory (DFT) with the B3LYP functional is a good starting point for geometry optimization due to its balance of accuracy and computational cost. For higher accuracy, second-order Møller-Plesset perturbation theory (MP2) can be employed.

  • Basis Set: The aug-cc-pVTZ basis set is recommended as it includes diffuse functions, which are important for accurately describing the electron distribution in molecules with heteroatoms.[3][4]

  • Input File (Gaussian):

  • Execution: Run the Gaussian calculation.

  • Analysis:

    • Confirm that the optimization has converged by checking the output file for "Optimization completed."

    • Verify that the frequency calculation has produced no imaginary frequencies, which confirms the structure is a true minimum.

    • Extract the optimized Cartesian coordinates, bond lengths, and bond angles.

    • Record the zero-point vibrational energy (ZPVE) and the calculated vibrational frequencies.

Protocol 2: High-Accuracy Single-Point Energy Calculation

This protocol is used to obtain more accurate electronic energies for the optimized geometries.

  • Software: Gaussian 16 or a similar package.

  • Methodology: The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is considered the "gold standard" for high-accuracy single-point energy calculations.

  • Basis Set: Use the aug-cc-pVTZ basis set or larger (e.g., aug-cc-pVQZ) for better accuracy.

  • Input File (Gaussian):

  • Execution: Run the calculation.

  • Analysis:

    • Extract the final CCSD(T) energy from the output file.

    • Use these energies to calculate the relative energies of the different [H, C, N, S] isomers.

Data Presentation

The following tables summarize representative quantitative data for the low-lying [H, C, N, S] isomers, as reported in the literature. These values are typically calculated at high levels of theory, such as CCSD(T) or composite methods like G3B3.

Table 1: Relative Energies of [H, C, N, S] Isomers

IsomerFormulaRelative Energy (kcal/mol)
Isothiocyanic acidHNCS0.0
Thiocyanic acidHSCN10.0
This compoundHCNS35.0
Isothis compoundHSNC37.0

Note: Relative energies can vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Structural Parameters for this compound (HCNS)

ParameterBondValue (Å or °)
Bond LengthH-C~1.07
Bond LengthC-N~1.18
Bond LengthN-S~1.60
Bond AngleH-C-N~180
Bond AngleC-N-S~180

Note: The linearity of this compound can be sensitive to the computational method and basis set.[1]

Table 3: Prominent Vibrational Frequencies for this compound (HCNS)

Vibrational ModeFrequency (cm⁻¹)Description
ν₁~3300H-C Stretch
ν₂~2100C≡N Stretch
ν₃~850C-N-S Bend
ν₄~550N-S Stretch

Mandatory Visualization

The following diagrams illustrate the computational workflow and the hierarchy of theoretical methods used in the study of this compound.

computational_workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start Define Isomers (HCNS, HNCS, etc.) mol_struct Generate Initial Molecular Structures start->mol_struct geom_opt Geometry Optimization (e.g., B3LYP/aug-cc-pVTZ) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min extract_data Extract Structural and Spectroscopic Data freq_calc->extract_data sp_energy Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) rel_energy Calculate Relative Energies sp_energy->rel_energy verify_min->geom_opt If Imaginary Freq. verify_min->sp_energy end Compare with Experiment and Astro-data extract_data->end rel_energy->end

Caption: Computational workflow for the theoretical study of this compound isomers.

method_hierarchy Hierarchy of Computational Methods cluster_accuracy Hierarchy of Computational Methods low_acc Lower Accuracy (Faster) high_acc Higher Accuracy (Slower) dft DFT (e.g., B3LYP) Good for geometries and frequencies. mp2 MP2 Includes electron correlation. dft->mp2 Increasing Accuracy ccsd CCSD(T) 'Gold standard' for energies. mp2->ccsd Increasing Accuracy composite Composite Methods (e.g., G3B3) High accuracy for thermochemistry. ccsd->composite Increasing Accuracy for Thermochemistry

Caption: Hierarchy of common quantum chemical methods for this compound studies.

References

Application Notes and Protocols for Reaction Kinetics Studies of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiofulminic acid (HCNS) is a highly reactive and unstable sulfur-containing compound of significant interest in various chemical and biological systems. Due to its transient nature, studying its reaction kinetics presents considerable experimental challenges. This document provides detailed application notes and protocols to guide researchers in designing and executing kinetic studies of this compound, with a focus on its formation, decomposition, and reactions with other molecules. The methodologies described herein are adapted from established techniques for studying unstable intermediates and related thio-compounds.

1. General Considerations for Studying this compound Kinetics

Given the instability of this compound, experimental approaches must be carefully selected to enable its generation and subsequent kinetic analysis in a controlled manner. Key considerations include:

  • In situ generation: this compound is typically generated in situ from stable precursors immediately before analysis.

  • Rapid mixing techniques: To study its fast reactions, rapid mixing techniques such as stopped-flow or continuous-flow are essential.[1]

  • Sensitive detection methods: Spectroscopic methods, such as UV-Vis spectrophotometry or mass spectrometry, are crucial for monitoring the rapid changes in concentration of reactants and products.[1][2]

  • Inert atmosphere: Experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen.

2. Experimental Protocols

The following protocols provide a framework for investigating the reaction kinetics of this compound. Researchers should adapt these methods based on their specific experimental goals and available instrumentation.

2.1. Protocol for Studying the Decomposition Kinetics of this compound

This protocol outlines the use of a stopped-flow apparatus coupled with UV-Vis spectroscopy to monitor the unimolecular decomposition of this compound.

Materials:

  • Precursor for this compound (e.g., a suitable N-substituted thione)

  • Solvent (e.g., acetonitrile, degassed)

  • Quenching solution (if necessary)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the this compound precursor in the chosen degassed solvent.

  • In situ Generation: Generate this compound from its precursor immediately prior to the kinetic run. This can be achieved through photolysis or rapid chemical reaction within the stopped-flow apparatus.

  • Stopped-Flow Measurement:

    • Load the freshly prepared this compound solution into one syringe of the stopped-flow instrument.

    • Load the pure solvent into the other syringe.

    • Rapidly mix the two solutions to initiate the decomposition reaction at a known initial concentration.

    • Monitor the change in absorbance at a wavelength where this compound has a characteristic absorption maximum over time.

  • Data Analysis:

    • The kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., first-order or second-order decay) to determine the observed rate constant (k_obs).

    • Repeat the experiment at different initial concentrations to determine the reaction order.

    • Perform the experiment at various temperatures to determine the activation energy (Ea) from an Arrhenius plot.

2.2. Protocol for Studying the Bimolecular Reaction of this compound with a Substrate

This protocol describes the investigation of the reaction between this compound and a substrate of interest using pseudo-first-order conditions.

Materials:

  • This compound solution (freshly prepared)

  • Substrate solution (in large excess)

  • Solvent (degassed)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound and a series of solutions of the substrate at concentrations at least 10-fold higher than the this compound concentration.

  • Stopped-Flow Measurement:

    • Load the this compound solution into one syringe.

    • Load a substrate solution into the other syringe.

    • Rapidly mix the solutions and monitor the reaction progress by observing the disappearance of this compound or the formation of a product at a specific wavelength.

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction will follow first-order kinetics. Fit the kinetic trace to a single exponential decay to obtain the observed rate constant (k_obs).

    • Repeat the experiment with different concentrations of the substrate.

    • Plot k_obs versus the substrate concentration. For a simple bimolecular reaction, this plot should be linear, and the slope will be equal to the second-order rate constant (k2).

3. Data Presentation

Quantitative data from kinetic studies should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Rate Constants for the Decomposition of this compound

Temperature (°C) Initial Concentration (M) Observed Rate Constant (k_obs, s⁻¹) Reaction Order
25 1 x 10⁻⁴ Value Value
25 2 x 10⁻⁴ Value Value
35 1 x 10⁻⁴ Value Value

| 45 | 1 x 10⁻⁴ | Value | Value |

Table 2: Second-Order Rate Constants for the Reaction of this compound with Substrate X

Substrate X Concentration (M) Temperature (°C) Observed Rate Constant (k_obs, s⁻¹) Second-Order Rate Constant (k₂, M⁻¹s⁻¹)
1 x 10⁻³ 25 Value Value
2 x 10⁻³ 25 Value Value
5 x 10⁻³ 25 Value Value

| 1 x 10⁻³ | 35 | Value | Value |

4. Visualizations

Diagrams are essential for visualizing complex experimental workflows and reaction pathways.

decomposition_workflow cluster_prep Solution Preparation cluster_generation In situ Generation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis precursor This compound Precursor Solution generation Generation of This compound (HCNS) precursor->generation solvent Degassed Solvent solvent->generation mixing Rapid Mixing solvent->mixing Load Syringe 2 generation->mixing Load Syringe 1 monitoring UV-Vis Monitoring (Abs vs. Time) mixing->monitoring fitting Kinetic Model Fitting monitoring->fitting rate_constant Determine k_obs fitting->rate_constant reaction_pathway cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products HCNS HCNS (this compound) TS [HCNS---S]‡ HCNS->TS k₁ Substrate Substrate (S) Substrate->TS Product Adduct/Product(s) TS->Product k₂

References

analytical techniques for thiofulminic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Thiofulminic acid (HCNS) is a highly unstable and reactive compound. [1] Direct analysis is exceptionally challenging and potentially hazardous. The following application notes are based on established analytical techniques for a closely related and more stable class of compounds, isothiocyanates (ITCs) .[2][3] this compound is the simplest isothiocyanate. These protocols presume that this compound has been stabilized, derivatized, or is being measured as a stable salt (thiofulminate). All experimental work must be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions, including personal protective equipment (PPE), fume hoods, and adherence to all relevant safety data sheets (SDS).[4][5][6]

Application Note 1: Quantification of Thiofulminate Derivatives by High-Performance Liquid Chromatography (HPLC)

Introduction: High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of isothiocyanates.[7] Due to the high volatility, instability, and frequent lack of strong UV chromophores in many ITCs, a derivatization step is often employed to enhance stability and detectability.[2] This protocol details a common derivatization strategy using a thiol-containing reagent, such as N-acetyl-L-cysteine (NAC), to form a stable dithiocarbamate derivative that can be readily quantified by HPLC with UV detection.[8]

Principle: The isothiocyanate group (-N=C=S) of this compound or its derivatives reacts with a thiol-containing derivatizing agent (e.g., NAC) to form a stable dithiocarbamate.[8][9] This derivative is then separated from the sample matrix using reversed-phase HPLC and quantified by a UV detector. The concentration of the derivative, determined from a calibration curve, is directly proportional to the initial concentration of the analyte.

Experimental Protocol

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • N-acetyl-L-cysteine (NAC) (derivatizing reagent)[8]

  • Sodium bicarbonate (NaHCO₃)

  • Isopropanol (for SPE elution)

  • Solid-Phase Extraction (SPE) C18 cartridges[8]

  • Standard of the thiofulminate derivative (for calibration)

  • Sample containing this compound or a stable salt

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[10]

  • Diode-Array Detector (DAD) or UV-Vis Detector

  • Data acquisition and processing software

3. Sample Preparation and Derivatization:

  • Solid-Phase Extraction (SPE): If the sample matrix is complex, purify and concentrate the ITCs using C18 SPE cartridges.[8]

  • Derivatization Reaction: Combine 500 µL of the sample eluate with 500 µL of the derivatizing reagent (e.g., 0.2 M NAC and 0.2 M NaHCO₃ in water).[8]

  • Incubation: Vortex the mixture and incubate at 50 °C for 1 hour to ensure complete reaction.[8]

  • Filtration: After cooling to room temperature, filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear)

    • 25-30 min: 90% B (hold)

    • 30-31 min: 90% to 10% B (linear)

    • 31-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax of the specific derivative)[8]

5. Calibration and Quantification:

  • Prepare a series of standard solutions of the purified thiofulminate derivative at known concentrations.

  • Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Inject the derivatized sample and record the peak area for the analyte.

  • Calculate the derivative concentration in the sample using the linear regression equation from the calibration curve.

  • Back-calculate the original concentration of this compound, accounting for dilution and derivatization stoichiometry.

Data Presentation

Table 1: HPLC-UV Method Parameters for Thiofulminate Derivative Quantification

ParameterValueReference
Column Reversed-Phase C18 (250 x 4.6 mm, 5 µm)[7][10]
Derivatizing Agent N-acetyl-L-cysteine (NAC)[8]
Detection Wavelength 254 nm[8]
Linearity Range 1 - 100 µM (Typical, requires validation)[8][11]
Correlation Coefficient (R²) > 0.995 (Typical)[8]
Limit of Detection (LOD) < 4.9 nmol/mL[8]
Limit of Quantification (LOQ) To be determined experimentally[11]
Recovery 83.3–103.7%[8]

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound SPE SPE Purification (C18 Cartridge) Sample->SPE Derivatization Derivatization with NAC SPE->Derivatization Filtration Filtration (0.22 µm) Derivatization->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Calibration Calibration Curve Generation Calibration->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for the quantification of this compound via HPLC after derivatization.

Application Note 2: Spectrophotometric Quantification of Total Isothiocyanates

Introduction: For rapid quantification of the total isothiocyanate content in a sample, a spectrophotometric method based on a cyclocondensation reaction offers a simple and robust alternative to chromatography.[12] This method is highly selective for the isothiocyanate functional group and is suitable for screening multiple samples.[2]

Principle: The assay is based on the quantitative reaction of isothiocyanates with an excess of 1,2-benzenedithiol.[12] This cyclocondensation reaction produces 1,3-benzodithiole-2-thione, a colored product with a strong absorbance maximum at 365 nm.[2][12] According to the Beer-Lambert law, the measured absorbance is directly proportional to the total molar concentration of isothiocyanates in the sample. Other compounds like thiocyanates or isocyanates do not interfere with this reaction.[12]

Experimental Protocol

1. Materials and Reagents:

  • Potassium phosphate buffer (e.g., 0.1 M, pH 8.5)

  • 1,2-benzenedithiol solution (e.g., 10 mM in ethanol)

  • Ethanol (ACS grade)

  • A stable isothiocyanate standard (e.g., potassium thiocyanate is not suitable; a stable organic ITC like phenethyl isothiocyanate should be used for calibration).

  • Sample containing this compound or its salts.

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz or disposable UV-transparent cuvettes (1 cm path length)

  • Thermostatic water bath or heat block

  • Vortex mixer

3. Assay Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the sample (or standard) with 400 µL of potassium phosphate buffer (pH 8.5).

  • Reagent Addition: Add 500 µL of the 1,2-benzenedithiol solution.

  • Incubation: Vortex the mixture thoroughly and incubate at 65 °C for 1 hour.

  • Cooling: After incubation, cool the reaction tubes to room temperature.

  • Measurement: Transfer the solution to a cuvette and measure the absorbance at 365 nm against a reagent blank (containing all components except the analyte).

4. Calibration and Quantification:

  • Prepare a dilution series of a known isothiocyanate standard and perform the assay procedure to generate a standard curve of absorbance vs. concentration.

  • Determine the total isothiocyanate concentration in the sample by interpolating its absorbance value on the calibration curve.

  • The sensitivity of the method allows for the measurement of 1 nmol or less of isothiocyanates.[12]

Data Presentation

Table 2: Spectrophotometric Method Parameters for Total Isothiocyanate Quantification

ParameterValueReference
Principle Cyclocondensation Reaction[2][12]
Reagent 1,2-benzenedithiol[12]
Detection Wavelength (λmax) 365 nm[12]
Molar Absorptivity (ε) ~23,000 M⁻¹ cm⁻¹[12]
Reaction pH 8.5 (Typical)-
Reaction Temperature 65 °C-
Limit of Detection ≤ 1 nmol[12]
Selectivity High (no interference from thiocyanates, isocyanates)[2][12]

Visualization

Spectro_Principle Analyte This compound (R-NCS) Reaction Cyclocondensation (65°C, 1 hr) Analyte->Reaction Reagent 1,2-Benzenedithiol Reagent->Reaction Product Colored Product (1,3-Benzodithiole-2-thione) Reaction->Product forms Measurement Absorbance Measurement (λmax = 365 nm) Product->Measurement leads to Quantification Quantification via Beer-Lambert Law Measurement->Quantification enables

Caption: Logical diagram of the spectrophotometric quantification of isothiocyanates.

Application Note 3: Electrochemical Quantification of Thiofulminate Derivatives

Introduction: Electrochemical methods offer high sensitivity and the potential for direct analysis without extensive sample cleanup. While direct electrochemical detection of this compound is not well-documented, the isothiocyanate group can be a target for electrochemical synthesis and detection, suggesting its electroactivity.[13][14][15] This protocol outlines a conceptual approach using techniques like cyclic voltammetry (CV) for qualitative analysis and differential pulse voltammetry (DPV) for sensitive quantification.

Principle: This method is based on the direct electrochemical oxidation or reduction of the thiofulminate/isothiocyanate moiety at the surface of a working electrode (e.g., glassy carbon). By applying a potential sweep, a current response is generated when the analyte undergoes a redox reaction. In a quantitative technique like DPV, the height of the resulting current peak is directly proportional to the concentration of the electroactive species in the solution.

Experimental Protocol

1. Materials and Reagents:

  • Supporting electrolyte: e.g., 0.1 M phosphate buffer solution (PBS), pH 7.4.

  • High-purity nitrogen or argon gas for deoxygenation.

  • A stable thiofulminate salt or isothiocyanate standard.

  • Sample for analysis.

2. Instrumentation:

  • Potentiostat/Galvanostat system.

  • Three-electrode electrochemical cell:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl).

    • Counter (Auxiliary) Electrode: Platinum wire.

3. Electrode Preparation and Measurement:

  • Polishing: Before each measurement, polish the GCE surface with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with deionized water and sonicate briefly.

  • Cell Assembly: Add a known volume of the supporting electrolyte to the electrochemical cell. Add the sample or standard solution to achieve the desired concentration.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain a blanket of inert gas over the solution during the experiment.

  • Cyclic Voltammetry (CV): Perform a CV scan (e.g., from -1.0 V to +1.5 V vs. Ag/AgCl) to identify the oxidation/reduction potentials of the analyte.

  • Differential Pulse Voltammetry (DPV): For quantification, use DPV with parameters optimized based on the CV results (e.g., pulse amplitude: 50 mV, pulse width: 50 ms). Record the peak current at the determined potential.

4. Calibration and Quantification:

  • Prepare a series of standard solutions in the supporting electrolyte.

  • Record the DPV peak current for each standard.

  • Construct a calibration curve by plotting the peak current versus concentration.

  • Measure the DPV peak current of the sample and determine its concentration from the calibration curve.

Data Presentation

Table 3: Electrochemical Method Parameters for Thiofulminate Quantification

ParameterValueReference
Technique Differential Pulse Voltammetry (DPV)[16]
Working Electrode Glassy Carbon Electrode (GCE)-
Reference Electrode Ag/AgCl (in saturated KCl)-
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.4)[3]
Potential Range To be determined experimentally via CV[15]
Peak Potential Analyte-specific, determined via CV[15]
Linearity Range To be determined experimentally-
Limit of Detection To be determined experimentally-

Visualization

Electro_Workflow Start Sample + Supporting Electrolyte in Cell Deoxygenate Deoxygenate Solution (N₂ or Ar Purge) Start->Deoxygenate Polish Polish Working Electrode (GCE) Polish->Start CV_Scan Qualitative Scan (Cyclic Voltammetry) Deoxygenate->CV_Scan to find E°' DPV_Scan Quantitative Scan (Differential Pulse Voltammetry) CV_Scan->DPV_Scan informs parameters Analysis Peak Current vs. Concentration Analysis DPV_Scan->Analysis Result Final Concentration Report Analysis->Result

Caption: Experimental workflow for electrochemical quantification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Isolation of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and isolation of thiofulminic acid (HCNS). Given the highly reactive and unstable nature of this molecule, this guide focuses on the established method of its generation via UV photolysis of 1,2,5-thiadiazole within a cryogenic matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so challenging to work with?

A1: this compound (HCNS) is a nitrile sulfide and a structural isomer of isothiocyanic acid (HNCS).[1] Its synthesis and isolation are exceptionally challenging due to its extreme instability under normal conditions. It readily decomposes or rearranges, making its study possible only at cryogenic temperatures where its kinetic stability is enhanced. The primary method for its preparation involves trapping it in an inert solid matrix, such as argon, at temperatures near absolute zero.[2]

Q2: What are the primary safety concerns when synthesizing this compound?

A2: The synthesis of this compound involves several significant safety hazards:

  • Precursor Hazards: The precursor, 1,2,5-thiadiazole, and its derivatives can be harmful if inhaled, swallowed, or in contact with skin, causing irritation.[3][4] Some thiadiazole compounds may also be thermally unstable.

  • Cryogenic Hazards: The use of cryogenic liquids like liquid helium or nitrogen poses risks of severe cold burns, frostbite, and asphyxiation in poorly ventilated areas.[5][6][7][8]

  • High Vacuum and UV Radiation: The experimental setup requires a high vacuum, which carries an implosion risk. Additionally, UV radiation used for photolysis is damaging to the eyes and skin, requiring proper shielding.

  • Reactive Species: this compound itself is a high-energy, reactive molecule. While its concentration is typically low in matrix isolation experiments, unexpected warming or contamination could potentially lead to uncontrolled reactions.

Q3: Can I synthesize and isolate this compound at room temperature?

A3: Currently, there are no known methods for the synthesis and isolation of this compound as a stable substance at room temperature. Its high reactivity necessitates the use of matrix isolation techniques, where the molecule is generated and trapped in a solid, inert gas matrix at cryogenic temperatures (typically below 20 K). This prevents intermolecular reactions and decomposition.

Q4: What is the principle behind the matrix isolation technique for this compound?

A4: The matrix isolation technique involves co-depositing a gaseous mixture of the precursor (1,2,5-thiadiazole) and a large excess of an inert gas (e.g., argon) onto a cryogenic surface (such as a CsI window cooled to ~10 K).[2] This creates a solid matrix where precursor molecules are isolated from one another. Subsequent in-situ UV photolysis of the matrix-isolated precursor breaks it down to generate this compound, which remains trapped and stabilized within the inert matrix for spectroscopic characterization.[2]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Q1.1: My spectroscopic analysis (e.g., FTIR) shows no new peaks attributable to this compound after photolysis. What could be the issue?

A1.1: This is a common issue that can arise from several factors in the experimental workflow. Consider the following troubleshooting steps:

  • Precursor Purity and Delivery:

    • Verify Precursor Purity: Impurities in the 1,2,5-thiadiazole precursor can interfere with the photolysis or introduce confounding peaks in the spectrum. Ensure the precursor is of high purity.

    • Check Deposition Rate: An incorrect deposition rate can lead to aggregation of the precursor molecules in the matrix, preventing proper isolation. Optimize the precursor-to-matrix gas ratio (typically 1:1000 or higher) and the deposition rate.

  • Photolysis Conditions:

    • Incorrect Wavelength: The photolysis wavelength is critical. For 1,2,5-thiadiazole, UV irradiation is required. Consult literature for the optimal wavelength to induce the desired fragmentation.

    • Insufficient Photon Flux: The UV lamp may be too weak or aged. Ensure the lamp is functioning correctly and providing sufficient photon flux to the sample.

    • Inappropriate Irradiation Time: Photolysis is a time-dependent process. Too short an irradiation time will result in low conversion, while excessive irradiation may lead to secondary photolysis of the desired product. Perform a time-course study to determine the optimal irradiation period.

  • Matrix Quality:

    • Matrix Transparency: A cloudy or opaque matrix can scatter the UV light, preventing efficient photolysis. This can be caused by too high a deposition rate or temperature fluctuations.

    • Reactive Matrix: Ensure the matrix gas is inert (e.g., high-purity argon or nitrogen). Reactive impurities in the matrix gas can react with the precursor or the product.

Q1.2: I see new peaks after photolysis, but they don't match the expected vibrational frequencies of this compound. What could be the cause?

A1.2: This suggests the formation of undesired byproducts.

  • Alternative Photochemical Pathways: The photolysis of 1,2,5-thiadiazole can potentially lead to other fragments or isomers. The use of different photolysis wavelengths may favor different reaction channels.

  • Reactions with Impurities: Trace amounts of water, oxygen, or other reactive species in the vacuum chamber or the matrix gas can react with the precursor fragments to form new compounds. Ensure a high vacuum and use purified matrix gas.

  • Secondary Photolysis: As mentioned, prolonged UV irradiation can cause the newly formed this compound to undergo further photochemical reactions, leading to different products.

Problem 2: Issues with Spectroscopic Characterization

Q2.1: The obtained IR peaks are very broad and poorly resolved. How can I improve the spectral quality?

A2.1: Poor spectral resolution in matrix isolation experiments can be due to:

  • Matrix Effects: A "soft" or poorly annealed matrix can result in multiple trapping sites for the molecule, leading to peak broadening. Annealing the matrix by slightly and carefully increasing the temperature for a short period and then re-cooling can sometimes improve spectral resolution.

  • Aggregation: If the precursor concentration is too high, molecules may aggregate, leading to broader spectral features compared to well-isolated molecules.

  • Low Signal-to-Noise Ratio: A low concentration of the product will result in weak absorption bands. Increase the deposition time or optimize the photolysis conditions to generate more product.

Q2.2: How can I confidently assign the observed IR peaks to this compound?

A2.2: Confident assignment requires a combination of experimental and theoretical approaches:

  • Comparison with Theoretical Calculations: Compare the experimental vibrational frequencies with those predicted from high-level ab initio or DFT calculations.[1] The calculated isotopic shifts (e.g., using deuterated precursors) should also match the experimental observations.

  • Isotopic Substitution: Synthesize and photolyze isotopically labeled precursors (e.g., containing ¹³C, ¹⁵N, or ²H). The resulting shifts in the vibrational frequencies of the product provide strong evidence for the vibrational assignments.

  • Photolysis Time-Course Study: Monitor the growth and decay of IR bands as a function of irradiation time. Peaks corresponding to the primary photoproduct (this compound) should grow in intensity initially, while precursor peaks decrease.

Quantitative Data

The following table summarizes theoretically calculated properties of this compound (HCNS) at the B3LYP/aug-cc-pVTZ level of theory. These values are crucial for the identification and characterization of the molecule in experimental spectra.

PropertyCalculated ValueUnit
Geometric Parameters
H-C Bond Length1.066Å
C≡N Bond Length1.171Å
N-S Bond Length1.855Å
H-C-N Bond Angle179.9Degrees
C-N-S Bond Angle171.1Degrees
Vibrational Frequencies
ν₁ (H-C stretch)3330cm⁻¹
ν₂ (C≡N stretch)2185cm⁻¹
ν₃ (N-S stretch)750cm⁻¹
ν₄ (H-C-N bend)550cm⁻¹
ν₅ (C-N-S bend)250cm⁻¹

Note: These values are from theoretical calculations and may differ slightly from experimental values due to matrix effects and anharmonicity.

Experimental Protocols

Synthesis and Isolation of this compound via Matrix Isolation Spectroscopy

This protocol outlines the general procedure for the generation and spectroscopic characterization of this compound.

  • Apparatus Setup:

    • Assemble a standard matrix isolation setup consisting of a high-vacuum chamber, a closed-cycle helium cryostat, a sample deposition line, a UV light source, and an FTIR spectrometer.

    • The cryostat should be capable of reaching temperatures of 10-15 K.

    • The sample holder should be a suitable IR-transparent window, such as CsI or KBr.

  • Precursor Preparation:

    • Synthesize and purify 1,2,5-thiadiazole. Purity should be verified by standard analytical techniques (e.g., NMR, GC-MS).

    • Place a small amount of the purified precursor in a glass sample tube connected to the deposition line.

  • Deposition:

    • Evacuate the main chamber to a high vacuum (e.g., < 10⁻⁶ torr).

    • Cool the sample window to the desired temperature (e.g., 15 K).

    • Prepare a gaseous mixture of the 1,2,5-thiadiazole precursor and excess argon gas (e.g., Ar:precursor ratio of 1000:1) in the deposition line.

    • Slowly deposit the gas mixture onto the cold window. The deposition rate should be controlled by a needle valve to ensure the formation of a clear, transparent matrix.

  • Initial Spectroscopic Measurement:

    • Record a background FTIR spectrum of the clean, cold window.

    • After deposition, record an initial FTIR spectrum of the matrix-isolated 1,2,5-thiadiazole.

  • Photolysis:

    • Irradiate the matrix with a suitable UV light source (e.g., a mercury arc lamp with appropriate filters).

    • The irradiation time will need to be optimized; start with short intervals (e.g., 5-10 minutes) and monitor the spectral changes.

  • Spectroscopic Analysis:

    • Periodically interrupt the photolysis to record FTIR spectra.

    • Observe the decrease in the intensity of the precursor's absorption bands and the appearance of new bands corresponding to the photoproducts.

    • Compare the new experimental bands with the theoretically predicted vibrational frequencies for this compound to identify the product.

  • Data Analysis and Cleanup:

    • Analyze the spectral data to identify this compound and any byproducts.

    • Once the experiment is complete, warm up the cryostat under vacuum to sublimate the matrix and pump away the volatile species.

    • Vent the chamber safely and clean the sample window.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start_node Low/No this compound (HCNS) Yield precursor_issue Precursor Issues start_node->precursor_issue Check Precursor photolysis_issue Photolysis Issues start_node->photolysis_issue Check Photolysis matrix_issue Matrix Quality Issues start_node->matrix_issue Check Matrix solution_precursor_purity Verify precursor purity (GC-MS, NMR) precursor_issue->solution_precursor_purity Impure? solution_precursor_delivery Optimize deposition rate and matrix ratio precursor_issue->solution_precursor_delivery Aggregation? solution_photolysis_wavelength Check/optimize photolysis wavelength photolysis_issue->solution_photolysis_wavelength Wrong λ? solution_photolysis_time Perform photolysis time-course study photolysis_issue->solution_photolysis_time Time? solution_photolysis_flux Check UV lamp intensity/age photolysis_issue->solution_photolysis_flux Low flux? solution_matrix_clarity Reduce deposition rate; ensure stable temperature matrix_issue->solution_matrix_clarity Opaque matrix? solution_matrix_purity Use high-purity inert gas; check for leaks matrix_issue->solution_matrix_purity Contamination?

Caption: Troubleshooting workflow for low or no yield of this compound.

References

Technical Support Center: Improving the Yield of Thiofulminic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize reactions involving thiofulminic acid (H-C≡N⁺-S⁻), a transient nitrile sulfide intermediate. Improving the yield of these reactions hinges on the efficient in situ generation of the nitrile sulfide and its rapid trapping through [3+2] cycloaddition reactions.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound is the sulfur analog of fulminic acid. It is a highly reactive, transient species known as a nitrile sulfide.[1] These are 1,3-dipoles that are not stable and must be generated in situ for synthetic use.[2] Their high reactivity stems from their electronic structure, making them prone to decomposition or rapid reaction with other molecules.[2]

Q2: My reaction yield is low. What is the most likely cause?

Low yields in reactions involving this compound are typically due to its decomposition into the corresponding nitrile and elemental sulfur before it can be trapped by the dipolarophile.[3] This decomposition is a common competing side reaction.[3] Optimizing the reaction conditions to favor the cycloaddition over decomposition is crucial.

Q3: How can I generate this compound for my reaction?

The most common method for generating nitrile sulfides is the thermal decomposition of 1,3,4-oxathiazol-2-ones.[4] These precursors release the nitrile sulfide and carbon dioxide upon heating.[4] Another class of precursors are 1,4,2-dithiazol-5-ones, which extrude carbon oxysulfide.[2]

Q4: What is the benefit of using microwave irradiation?

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields of the desired cycloadducts.[4] This is because the rapid and uniform heating can promote the desired cycloaddition reaction over the slower thermal decomposition of the nitrile sulfide.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient generation of nitrile sulfide: The precursor is not decomposing at the reaction temperature. 2. Decomposition of nitrile sulfide: The generated nitrile sulfide is decomposing to nitrile and sulfur faster than it is being trapped. 3. Low reactivity of the dipolarophile: The chosen dipolarophile is not reactive enough to trap the transient nitrile sulfide.1. Increase reaction temperature: For thermal generation, ensure the temperature is sufficient for the precursor to decompose. 1,3,4-Oxathiazol-2-ones typically require heating in high-boiling solvents like chlorobenzene or xylene (130-135°C).[4] 2. Use microwave irradiation: This can significantly accelerate the decomposition of the precursor and the subsequent cycloaddition.[4] 3. Increase the concentration of the dipolarophile: Using an excess of the trapping agent can favor the bimolecular cycloaddition over the unimolecular decomposition.[5] 4. Choose a more reactive dipolarophile: Electron-deficient alkenes and alkynes are generally good dipolarophiles for nitrile sulfides.[3]
Formation of Side Products (e.g., elemental sulfur, nitrile) 1. Slow trapping of the nitrile sulfide: The concentration or reactivity of the dipolarophile is insufficient. 2. Prolonged reaction time at high temperature: This can favor the decomposition pathway.1. Increase the molar ratio of the dipolarophile. 2. Add the precursor slowly: A slow addition of the 1,3,4-oxathiazol-2-one to a heated solution of the dipolarophile can maintain a low instantaneous concentration of the nitrile sulfide, minimizing decomposition. 3. Reduce reaction time: If using microwave synthesis, optimize the irradiation time to maximize product formation while minimizing byproduct accumulation.[4]
Difficulty Reproducing Literature Results 1. Purity of precursor: Impurities in the 1,3,4-oxathiazol-2-one can lead to side reactions. 2. Solvent effects: The choice of solvent can influence the rate of both the cycloaddition and decomposition reactions. 3. Atmosphere: The presence of oxygen or water might affect the reaction, although these reactions are generally robust.1. Recrystallize the precursor before use. 2. Ensure anhydrous conditions if the dipolarophile or product is sensitive to moisture. 3. Screen different solvents: While high-boiling aromatic solvents are common for thermal reactions, the optimal solvent may vary depending on the specific substrates.

Data Presentation

The yield of cycloaddition reactions involving nitrile sulfides is highly dependent on the nature of both the nitrile sulfide precursor and the dipolarophile. Below are tables summarizing yields for analogous 1,3-dipolar cycloaddition reactions, which can provide a general guide for expected outcomes.

Table 1: Yields of 1,3-Dipolar Cycloaddition of Nitrile Imines with Various Acetylenes [6]

Nitrile Imine Precursor (R-C(Cl)=N-NH-Ph)DipolarophileProduct(s)Yield (%)
R = 4-NO₂-PhBenzyl propiolate4- and 5-substituted pyrazoles85
R = 4-Cl-PhBenzyl propiolate4- and 5-substituted pyrazoles75
R = 4-MeO-PhBenzyl propiolate4- and 5-substituted pyrazoles60
R = 4-NO₂-PhN-benzyl propiolamide5-substituted pyrazole (major)90
R = 4-Cl-PhN-benzyl propiolamide5-substituted pyrazole (major)83
R = 4-MeO-PhN-benzyl propiolamide5-substituted pyrazole (major)56

Table 2: Yields for the Cycloadditions of DIBO with Various in situ Generated Nitrile Oxides [6]

Imidoyl Chloride (R-C(Cl)=N-OH)ProductYield (%)
R = Phenyl3-Phenyl-3a,8b-dihydro-4H-cyclohepta[d]isoxazole95
R = 4-Nitrophenyl3-(4-Nitrophenyl)-3a,8b-dihydro-4H-cyclohepta[d]isoxazole98
R = 4-Methoxyphenyl3-(4-Methoxyphenyl)-3a,8b-dihydro-4H-cyclohepta[d]isoxazole92
R = 2-Thienyl3-(Thiophen-2-yl)-3a,8b-dihydro-4H-cyclohepta[d]isoxazole89

Note: DIBO (dibenzo[b,f]oxepine) is a strained cyclooctyne used as a highly reactive dipolarophile.

Experimental Protocols

Protocol 1: General Procedure for Thermal Generation of Benzonitrile Sulfide and Cycloaddition with an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Phenyl-1,3,4-oxathiazol-2-one (1 equivalent)

  • Alkene dipolarophile (1-3 equivalents)

  • Anhydrous p-xylene

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the alkene dipolarophile and anhydrous p-xylene.

  • Heat the solution to reflux (approx. 138 °C).

  • In a separate flask, dissolve the 5-phenyl-1,3,4-oxathiazol-2-one in a minimum amount of anhydrous p-xylene.

  • Add the solution of the 5-phenyl-1,3,4-oxathiazol-2-one dropwise to the refluxing solution of the alkene over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isothiazoline.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isothiazoles

This protocol is adapted from procedures for the microwave-assisted synthesis of related heterocycles and should be optimized for specific nitrile sulfide precursors and dipolarophiles.[7][8]

Materials:

  • 5-Aryl-1,3,4-oxathiazol-2-one (1 equivalent)

  • Alkyne dipolarophile (1.5 equivalents)

  • Anhydrous solvent (e.g., chlorobenzene or 1,2-dichlorobenzene)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine the 5-aryl-1,3,4-oxathiazol-2-one, the alkyne dipolarophile, and the anhydrous solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a temperature of 150-180 °C for 10-30 minutes. The reaction time and temperature should be optimized for each specific reaction.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired isothiazole.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction In Situ Generation and Reaction cluster_workup Workup and Purification Precursor 1,3,4-Oxathiazol-2-one Heating Thermal Heating or Microwave Irradiation Precursor->Heating Dipolarophile Alkene or Alkyne Dipolarophile->Heating Solvent High-boiling Solvent Solvent->Heating Intermediate This compound (Nitrile Sulfide) Heating->Intermediate in situ generation Cycloaddition [3+2] Cycloaddition Heating->Cycloaddition Intermediate->Cycloaddition SolventRemoval Solvent Removal Cycloaddition->SolventRemoval Purification Column Chromatography SolventRemoval->Purification Product Isothiazoline or Isothiazole Purification->Product

Caption: Experimental workflow for nitrile sulfide cycloaddition.

logical_relationship Start In Situ Generation of Nitrile Sulfide DesiredPath [3+2] Cycloaddition with Dipolarophile Start->DesiredPath Efficient Trapping UndesiredPath Decomposition Start->UndesiredPath Inefficient Trapping Product Desired Heterocycle (High Yield) DesiredPath->Product Byproducts Nitrile + Sulfur (Low Yield) UndesiredPath->Byproducts

References

identifying and removing byproducts in thiofulminic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiofulminic Acid Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of this compound (HCNS). Given the reactive and unstable nature of this compound, this guide offers general protocols and troubleshooting strategies based on analogous chemical systems.

Frequently Asked Questions (FAQs)

Q1: What are the potential byproducts in the synthesis of this compound?

Due to the high reactivity of this compound, several byproducts can form depending on the specific synthetic route and reaction conditions. Based on related chemistries, potential byproducts may include:

  • Elemental Sulfur (S₈): A common byproduct in reactions involving sulfur compounds[1].

  • Nitriles: Formation of various nitrile compounds can occur[1].

  • Cyanates and Isocyanates: Rearrangement or side reactions may lead to the formation of these oxygen-containing analogues, especially if water is not rigorously excluded.

  • Polymerization Products: this compound is unstable and prone to polymerization, which can be a significant source of impurities.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the product mixture.

  • Solvent Adducts: The reactive nature of HCNS may lead to reactions with the solvent.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A combination of spectroscopic and chromatographic techniques is recommended for the identification of impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups of potential byproducts. For example, the nitrile (C≡N) stretch is typically observed around 2200-2260 cm⁻¹.

  • Mass Spectrometry (MS): Can help identify the molecular weights of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structures of organic byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate non-volatile byproducts for further analysis.

Q3: What are the recommended methods for removing byproducts from this compound?

Purification of the highly unstable this compound is challenging. The appropriate method will depend on the nature of the byproducts.

  • Low-Temperature Crystallization: If the desired product is a solid and less soluble than the impurities at low temperatures, this can be an effective purification method.

  • Sublimation: For volatile solids, vacuum sublimation can be used to separate them from non-volatile impurities.

  • Chromatography:

    • Flash Chromatography: Can be used for rapid purification, but the choice of stationary and mobile phases is critical to avoid decomposition of the product. Normal-phase chromatography on silica gel can be effective for separating compounds with different polarities[2].

    • Size-Exclusion Chromatography: Useful for removing polymeric byproducts from the smaller this compound molecule[3].

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties. For example, an aqueous wash could remove highly polar impurities.

Q4: My yield of this compound is consistently low. What are the likely causes and how can I troubleshoot this?

Low yields are a common issue in the synthesis of unstable compounds. Consider the following factors:

  • Reaction Temperature: The synthesis of thermally sensitive compounds often requires precise temperature control. Running the reaction at a lower temperature may reduce byproduct formation and decomposition.

  • Atmosphere: this compound is sensitive to moisture and air. Conducting the synthesis under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Purity of Reagents: Impurities in starting materials can lead to side reactions. Ensure all reagents and solvents are of high purity and are appropriately dried.

  • Reaction Time: Both insufficient and excessive reaction times can lead to low yields. Monitor the reaction progress using techniques like TLC or IR spectroscopy to determine the optimal reaction time.

  • Workup Procedure: The purification process itself can lead to significant product loss. Minimize the number of purification steps and ensure they are performed quickly and at low temperatures.

Experimental Protocols

Protocol 1: General Procedure for Identification of Volatile Byproducts by GC-MS

  • Sample Preparation: Carefully take an aliquot of the crude reaction mixture and dissolve it in a high-purity, volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of components with a wide range of boiling points. A typical program might start at 40°C and ramp up to 250°C.

  • MS Detection: As components elute from the GC column, they will be fragmented and detected by the mass spectrometer.

  • Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify known byproducts.

Protocol 2: Purification by Low-Temperature Flash Chromatography

  • Column Preparation: Pack a chromatography column with an appropriate stationary phase (e.g., silica gel) at low temperature, using a pre-chilled solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the pre-chilled mobile phase and quickly load it onto the column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with nitrogen or argon gas) to speed up the separation. Collect fractions in pre-chilled tubes.

  • Fraction Analysis: Analyze the collected fractions by a rapid method like TLC or IR spectroscopy to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to isolate the purified this compound.

Data Presentation

Table 1: Hypothetical Purity and Yield Data from Different Purification Methods

Purification MethodPurity (%)Yield (%)Major Byproducts Removed
Low-Temperature Crystallization8540Unreacted starting materials
Flash Chromatography9530Polar impurities, nitriles
Sublimation9820Non-volatile polymers

Note: This table presents hypothetical data for illustrative purposes due to the limited specific information available for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Analysis A Reactants B Reaction under Inert Atmosphere A->B C Crude Product B->C Quenching D Byproduct Identification (GC-MS, IR, NMR) C->D E Purification (Chromatography, etc.) C->E D->E Inform Purification Strategy F Pure this compound E->F

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_action Corrective Actions start Low Yield or Impure Product check_temp Review Reaction Temperature start->check_temp check_atm Verify Inert Atmosphere start->check_atm check_reagents Analyze Reagent Purity start->check_reagents optimize_temp Optimize Temperature check_temp->optimize_temp Deviation Found improve_atm Improve Inert Conditions check_atm->improve_atm Leak or Moisture Detected purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impurities Detected end Improved Outcome optimize_temp->end Re-run Experiment improve_atm->end Re-run Experiment purify_reagents->end Re-run Experiment

Caption: Troubleshooting logic for low yield or impurities in this compound synthesis.

References

thiofulminic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiofulminic Acid

This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting advice and frequently asked questions related to its stability and degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid sample degradation upon storage Improper storage conditions (e.g., exposure to light, heat, or moisture).[1][2]Store this compound in a tightly sealed container in a cool, dark, and dry place.[1][2] Consider storage under an inert atmosphere (e.g., argon or nitrogen).
Presence of incompatible materials.Avoid contact with strong oxidizing agents and strong bases.[2] Ensure all labware is clean and free of contaminants.
Inconsistent experimental results Degradation of stock solutions.Prepare fresh stock solutions for each experiment. If storing solutions, do so at low temperatures and for a minimal amount of time.
Polymerization of this compound.Due to its reactive nature, this compound may be prone to polymerization, especially at elevated temperatures. Work with dilute solutions and maintain low temperatures during experiments.
Formation of unexpected precipitates or color changes Decomposition of the acid.This may indicate the formation of degradation products. Characterize the precipitate or solution by analytical methods (e.g., NMR, MS, IR) to identify decomposition products.
Reaction with solvent or other reagents.Ensure the solvent and all other reagents in the experimental setup are compatible with this compound.
Difficulty in isolating pure this compound Inherent instability of the compound.Purification should be conducted rapidly and at low temperatures. Consider in-situ generation and use if possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dark, and well-ventilated place.[1][2] It is crucial to protect it from heat, light, and moisture to minimize degradation.[1] Storage away from incompatible materials such as strong oxidizing agents is also recommended.[1][2] For long-term storage, consider refrigeration in an inert atmosphere.

Q2: What are the known degradation pathways of this compound?

Q3: What are the hazardous decomposition products of this compound?

A3: Upon combustion or exposure to high temperatures, this compound may decompose to generate poisonous fumes, including carbon oxides and nitrogen oxides.[1]

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of a this compound sample can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the concentration of the parent compound and the appearance of new peaks would indicate degradation.

Q5: Are there any known stabilizers for this compound?

A5: While specific stabilizers for this compound are not documented, complexation with cyclodextrins has been shown to enhance the stability of other unstable sulfur-containing organic acids, such as R(+)-alpha lipoic acid, by protecting them from heat and humidity.[4] This approach could potentially be explored for this compound.

Quantitative Data on this compound Stability

Quantitative data on the stability of this compound, such as its half-life under various conditions, is not extensively reported in publicly available literature. Researchers are advised to determine these parameters experimentally based on their specific formulations and storage conditions. A sample data table for recording experimental stability data is provided below.

Condition Temperature (°C) Solvent Concentration (M) Half-life (t½) Degradation Products Identified
Ambient Light25Acetonitrile0.01Data to be determinedData to be determined
Dark25Acetonitrile0.01Data to be determinedData to be determined
Dark, Refrigerated4Acetonitrile0.01Data to be determinedData to be determined
Dark, Frozen-20Acetonitrile0.01Data to be determinedData to be determined
pH 325Aqueous Buffer0.001Data to be determinedData to be determined
pH 725Aqueous Buffer0.001Data to be determinedData to be determined
pH 925Aqueous Buffer0.001Data to be determinedData to be determined

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired solvent (e.g., buffer at a specific pH, organic solvent) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Aliquot the diluted solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis:

    • Analyze one vial from each condition at time zero (t=0) using a validated HPLC method.

    • Store the remaining vials under their respective conditions.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve one vial from each condition and analyze it by HPLC.

  • HPLC Analysis:

    • Use a suitable column (e.g., C18) and mobile phase.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

    • Record the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound versus time for each condition.

    • From this plot, the degradation rate and half-life (the time it takes for 50% of the compound to degrade) can be determined.

Visualizations

Hypothetical_Degradation_Pathway_of_Thiofulminic_Acid Thiofulminic_Acid This compound (HCNS) Hydrolysis_Products Hydrolysis Thiofulminic_Acid->Hydrolysis_Products + H₂O Oxidation_Products Oxidation Thiofulminic_Acid->Oxidation_Products + [O] Polymerization Polymerization Thiofulminic_Acid->Polymerization Cyanic_Acid Cyanic Acid (HOCN) Hydrolysis_Products->Cyanic_Acid Hydrogen_Sulfide Hydrogen Sulfide (H₂S) Hydrolysis_Products->Hydrogen_Sulfide Sulfoxide_Intermediate Sulfoxide Intermediate (HCS(O)N) Oxidation_Products->Sulfoxide_Intermediate Further_Oxidation_Products Further Oxidation Products Sulfoxide_Intermediate->Further_Oxidation_Products + [O] Polymer Polymer Polymerization->Polymer

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Stabilizing Thiofulminic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiofulminic acid (HCNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and stabilization of this compound in solution. Given the inherent instability of this compound, the following strategies are based on established principles for stabilizing analogous reactive sulfur-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is decomposing rapidly upon preparation. What are the primary factors I should consider?

A1: The rapid decomposition of this compound is a common issue due to its high reactivity. The primary factors influencing its stability in solution are pH, temperature, presence of metal ions, and exposure to light. It is crucial to control these parameters strictly during your experiments.

Q2: What is the optimal pH for stabilizing a this compound solution?

A2: While direct data for this compound is scarce, analogous compounds like S-nitrosothiols (RSNOs) exhibit maximum stability in mildly acidic conditions, for example, a pH of 5.0 has been shown to enhance the stability of both S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP) compared to neutral or highly acidic conditions[1]. We recommend preparing your this compound solution in a buffer system that maintains a pH in the range of 4.5-5.5.

Q3: Can the concentration of the buffer impact the stability of my solution?

A3: Yes, buffer concentration can be a critical factor. For some related compounds, the optimal buffer concentration is close to the concentration of the thiol itself[2]. Using a buffer concentration that is too low may not provide sufficient capacity to resist pH changes due to decomposition, while an excessively high concentration could potentially accelerate degradation[2]. It is advisable to empirically determine the optimal buffer concentration for your specific experimental setup.

Q4: Are there any specific additives that can help stabilize this compound?

A4: The use of chemical stabilizers can be beneficial. For instance, in the case of thioacetic acid, the addition of small amounts of chloroacetic acids, particularly dichloroacetic acid (100-2000 ppm), has been shown to significantly improve stability[3]. While this has not been documented for this compound, exploring the use of analogous stabilizing agents could be a viable strategy. Additionally, the use of chelating agents like EDTA to sequester trace metal ions is highly recommended, as metal ions can catalyze decomposition[1][4].

Troubleshooting Guides

Issue 1: Unexpected Precipitation or Color Change in Solution
Potential Cause Troubleshooting Step Rationale
Decomposition Verify the pH of the solution. Adjust to the recommended range of 4.5-5.5 using a suitable buffer.The stability of related sulfur-containing compounds is highly pH-dependent[1].
Lower the temperature of the solution by working on ice or in a cold room.The stability of reactive species like RSNOs is inversely proportional to temperature[1].
Add a chelating agent (e.g., 1 mM EDTA) to the solution.Trace metal ions can catalyze the decomposition of sulfur-containing compounds[4].
Oxidation Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon).Preventing exposure to atmospheric oxygen can minimize oxidative degradation[3].
Photodecomposition Protect the solution from light by using amber vials or covering the container with aluminum foil.Many reactive sulfur compounds are light-sensitive and can undergo photodecomposition[1].
Issue 2: Low Yield or Inconsistent Results in Reactions Involving this compound
Potential Cause Troubleshooting Step Rationale
Rapid Degradation of Stock Solution Prepare the this compound solution immediately before use.Due to its inherent instability, fresh preparation ensures the highest concentration of the active species.
Store any stock solution at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots.Low temperatures significantly slow down decomposition rates for related compounds[1].
Incompatible Solvent or Buffer Empirically test a range of buffer systems and concentrations to find the optimal conditions for your specific reaction.The choice of buffer and its concentration can have a substantial impact on the stability of related compounds[2].
Ensure the solvent is deoxygenated and free of metal contaminants.Contaminants in the solvent can accelerate the degradation of the reactive species.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized this compound Solution
  • Buffer Preparation: Prepare a buffer solution (e.g., 0.1 M acetate buffer) and adjust the pH to 5.0. Deoxygenate the buffer by bubbling with nitrogen or argon gas for at least 30 minutes.

  • Chelator Addition: Add a chelating agent such as EDTA to the buffer to a final concentration of 1 mM to sequester any trace metal ions.

  • This compound Dissolution: In a light-protected container (e.g., an amber vial) and under an inert atmosphere, dissolve the this compound precursor in the prepared buffer to the desired concentration. Maintain the solution at a low temperature (0-4°C) throughout the process.

  • Storage: If not for immediate use, store the solution in small, tightly sealed aliquots at -80°C. Protect from light at all times.

Data Presentation

The following table summarizes the stability of S-nitrosothiols under various conditions, which can serve as a guideline for experiments with this compound.

Table 1: Factors Affecting the Stability of S-Nitrosothiols (GSNO and SNAP)

Parameter Condition Effect on Stability Reference
pH Decrease from 7.4 to 5.0Enhanced stability for both GSNO and SNAP[1]
Decrease from 5.0 to 3.0Decreased stability for both GSNO and SNAP[1]
Temperature Refrigeration vs. Room TemperatureConsiderably extended shelf life at lower temperatures[1]
Light Exposure Overhead fluorescent lighting (7h)Significant decomposition (19.3% for GSNO, 30% for SNAP)[1]
Metal Ions Presence of Cu(I)Catalyzes decomposition of SNAP[4]
Buffer Concentration Suboptimal concentrationsCan accelerate decomposition[2]

Visualizations

Below are diagrams illustrating key concepts in the stabilization and troubleshooting of this compound solutions.

DecompositionPathway cluster_factors Decomposition Factors HCNS This compound (HCNS) in Solution Decomposition Decomposition Products HCNS->Decomposition Spontaneous Decomposition pH Inappropriate pH pH->HCNS accelerates Temp High Temperature Temp->HCNS accelerates Light Light Exposure Light->HCNS accelerates Metals Metal Ions Metals->HCNS catalyzes Oxygen Oxygen Oxygen->HCNS oxidizes

Caption: Factors accelerating the decomposition of this compound in solution.

StabilizationWorkflow start Start: Prepare Thiofulminic Acid Solution prep_buffer 1. Prepare Deoxygenated Buffer (pH 4.5-5.5) start->prep_buffer add_chelator 2. Add Chelating Agent (e.g., EDTA) prep_buffer->add_chelator dissolve 3. Dissolve Precursor (Low Temp, Inert Atmosphere) add_chelator->dissolve protect 4. Protect from Light dissolve->protect storage 5. Store at Low Temperature (-80°C) protect->storage stable_solution Stable Thiofulminic Acid Solution storage->stable_solution TroubleshootingLogic action action outcome outcome start Issue: Solution Unstable? check_ph Is pH 4.5-5.5? start->check_ph Yes check_temp Is Temp Low? check_ph->check_temp Yes adjust_ph Adjust pH with Buffer check_ph->adjust_ph No check_light Is it Light Protected? check_temp->check_light Yes lower_temp Work on Ice / Cold Room check_temp->lower_temp No check_metals Chelator Added? check_light->check_metals Yes protect_light Use Amber Vials check_light->protect_light No add_chelator Add EDTA check_metals->add_chelator No stable Solution Stabilized check_metals->stable Yes adjust_ph->check_temp lower_temp->check_light protect_light->check_metals add_chelator->stable

References

troubleshooting common issues in thiofulminic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiofulminic Acid Experiments

Disclaimer: this compound (HCNS) is an extremely unstable and potentially explosive compound.[1] It has been primarily studied under specialized laboratory conditions, such as in cryogenic matrices, and is not a compound suitable for standard benchtop synthesis or use in typical drug development pipelines.[2] The information provided herein is for advanced research and informational purposes only and is based on the limited available literature and principles of handling highly reactive materials.[3][4] All work with potentially explosive or highly unstable materials must be conducted by trained personnel in a controlled environment with appropriate safety measures, including blast shields and personal protective equipment.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound (HCNS)?

This compound is the sulfur analog of fulminic acid, with the chemical formula HCNS.[5] It is a nitrile sulfide and a structural isomer of the more common isothiocyanic acid (HNCS).[2][5] It is of interest to researchers in fields like astrochemistry and theoretical chemistry.[6] Due to its extreme instability, it is typically generated in situ (in place) for immediate analysis, often under cryogenic conditions.[2]

Q2: Why is this compound so difficult to work with?

The primary challenge is its inherent instability. Like other fulminates, it is highly sensitive and prone to rapid, often explosive, decomposition.[1] It readily rearranges, polymerizes, or decomposes into more stable products. Its synthesis and isolation require specialized techniques like matrix isolation, where the molecule is generated and trapped in an inert gas (like argon) at extremely low temperatures to prevent it from reacting.[2]

Q3: What are the primary methods for generating this compound?

Published methods involve the decomposition of a precursor molecule, followed by trapping the HCNS product in a cryogenic matrix for spectroscopic analysis.[2] A key method is the UV irradiation (photolysis) or pyrolysis of 1,2,5-thiadiazole.[2] These are not standard synthetic procedures and require specialized photochemical or pyrolysis reactors coupled with a cryogenic deposition setup.

Q4: Can this compound be used in drug development?

Direct use of this compound in drug development is not feasible due to its extreme instability and hazardous nature. However, the study of related, more stable organosulfur compounds, such as isothiocyanates, is common in medicinal chemistry for their biological activities.[7][8]

Troubleshooting Guide

Issue 1: No evidence of HCNS formation during spectroscopic analysis.

  • Question: I performed photolysis of my precursor in an argon matrix but do not see the characteristic IR or UV absorption bands for HCNS. What went wrong?

  • Answer: This issue can arise from several factors:

    • Incomplete Precursor Decomposition: The photolysis energy or pyrolysis temperature may be insufficient to break down the precursor (e.g., 1,2,5-thiadiazole). Verify the wavelength of your UV source or the temperature of your pyrolysis furnace is appropriate for the precursor's decomposition pathway.[2]

    • Immediate Decomposition of HCNS: The generated HCNS may be too unstable even within the matrix, decomposing into other species like HCN.[2] The matrix might not be sufficiently rigid or inert to isolate the molecule. Ensure the matrix gas is of high purity and the deposition temperature is sufficiently low.

    • Incorrect Spectroscopic Assignment: The vibrational modes of HCNS can be influenced by interactions within the matrix.[2] Ensure you are comparing your spectra to high-level ab initio calculations or previously published matrix isolation data for accurate peak assignment.[2]

Issue 2: My experiment resulted in an unexpected, rapid decomposition or polymerization.

  • Question: I attempted to generate HCNS at a slightly higher concentration or temperature, and the reaction appeared to run away, leaving only a solid residue. Why did this happen?

  • Answer: This is the expected behavior for a highly unstable molecule outside of ideal isolation conditions.

    • Self-Reaction: this compound has a high propensity to react with itself. Increasing the concentration, even slightly, allows HCNS molecules to interact, leading to rapid polymerization or decomposition.

    • Thermal Instability: Fulminates are notoriously sensitive to heat.[1] Any deviation from cryogenic temperatures will provide sufficient energy for decomposition. Runaway exothermic reactions are a significant risk with unstable materials.[9]

    • Contaminants: The presence of impurities (water, oxygen, metals) can catalyze decomposition. Ensure all reagents, solvents, and apparatus are scrupulously clean, dry, and deoxygenated.

Issue 3: I am observing byproducts, such as HCN or isomers.

  • Question: My spectra show the formation of hydrogen cyanide (HCN) and potentially other isomers alongside or instead of HCNS. How can I prevent this?

  • Answer: The formation of byproducts is a common challenge in the synthesis of high-energy, unstable molecules.

    • Fragmentation Pathways: The energy input (e.g., UV light) used to generate HCNS from a precursor can also be sufficient to break the molecule apart, leading to stable fragments like HCN.[2] It may be necessary to fine-tune the photolysis wavelength or pyrolysis temperature to favor the desired reaction pathway.

    • Isomerization: HCNS can readily isomerize to more stable forms like isothiocyanic acid (HNCS) or thiocyanic acid (HSCN), especially if there is sufficient energy in the system.[2] The only effective way to prevent this is to ensure rapid and effective isolation in a cryogenic matrix immediately upon generation.

Data Summary Table

As quantitative experimental data for this compound is scarce, the following table summarizes its key properties and compares them with related compound classes to provide context on handling and stability.

PropertyThis compound (HCNS)Isothiocyanates (R-NCS)Metal Fulminates (e.g., Hg(CNO)₂)
Formula / Structure H-C≡N⁺-S⁻R-N=C=SMⁿ⁺(⁻O-N⁺≡C)ₙ
Stability Extremely unstable; observed only in cryogenic matrices.[2]Varies; generally stable but can be moisture/heat sensitive.[10]Highly unstable; primary explosives.[1]
Primary Hazard Assumed to be highly explosive and shock-sensitive.[1]Can be toxic, lachrymatory, and moisture sensitive.[7]Extreme risk of explosion from shock, friction, or heat.[1]
Handling Conditions In situ generation and analysis at cryogenic temperatures under high vacuum.[2]Standard inert atmosphere techniques; store cool and dry.[11]Requires specialized remote handling; use of minimal quantities behind blast shields.[3][4]
Common Byproducts HCN, isomers (HNCS, HSCN), polymers.[2]Symmetrical thioureas, hydrolysis products.[10]Decomposition gases (CO, N₂).

Generalized Experimental Protocol

Protocol: In-Situ Generation and Matrix Isolation Spectroscopy of this compound

WARNING: This procedure requires specialized high-vacuum and cryogenic equipment and should only be attempted by personnel with extensive training in handling hazardous materials and operating such apparatus.

Objective: To generate this compound (HCNS) via photolysis of a precursor and trap it in an inert matrix for spectroscopic analysis.

Methodology:

  • Precursor Preparation: A dilute mixture of the precursor (e.g., 1,2,5-thiadiazole) in a high-purity inert gas (e.g., Argon) is prepared in a vacuum manifold. The concentration must be kept extremely low (e.g., 1:1000) to favor isolation.

  • Cryostat Setup: A cryostat with a suitable spectroscopic window (e.g., CsI) is cooled to a low temperature (e.g., 10-15 K).

  • Deposition: The precursor/gas mixture is slowly deposited onto the cold window, forming a solid, transparent matrix.

  • Baseline Spectrum: A baseline IR or UV spectrum of the precursor within the matrix is recorded.

  • In-Situ Generation (Photolysis): The matrix is irradiated with a UV light source (e.g., a 254 nm mercury lamp) for a controlled period.[2] The UV light causes the precursor molecules to decompose, generating HCNS fragments that remain trapped and isolated within the rigid inert gas matrix.

  • Product Spectrum: A new spectrum is recorded after photolysis. The formation of HCNS is confirmed by the appearance of new absorption bands that are absent in the baseline spectrum.

  • Analysis: The new bands are assigned to the vibrational or electronic transitions of HCNS by comparing their positions with theoretical predictions.[2]

Visualizations

Experimental & Troubleshooting Workflows

G cluster_workflow Generalized Workflow for HCNS Generation A Prepare Dilute Precursor (e.g., 1,2,5-thiadiazole) in Ar Gas B Deposit Mixture onto Cryogenic Surface (e.g., 12 K CsI Window) A->B C Record Baseline Spectrum (IR / UV-Vis) B->C D Perform In-Situ Photolysis (e.g., 254 nm UV Irradiation) C->D E Record Post-Irradiation Spectrum D->E F Analyze New Spectral Features (Compare to Theory) E->F

Caption: Generalized workflow for generating and analyzing unstable species.

G cluster_troubleshooting Troubleshooting: No HCNS Signal Detected Start Problem: No HCNS Signal Check_Precursor Is Precursor Intact in Baseline Spectrum? Start->Check_Precursor Check_Photolysis Is Photolysis Energy/ Duration Sufficient? Check_Precursor->Check_Photolysis Yes Sol_Precursor_No Solution: Verify Precursor Purity & Deposition Integrity Check_Precursor->Sol_Precursor_No No Check_Byproducts Are Other Species Present? (e.g., HCN, Isomers) Check_Photolysis->Check_Byproducts Yes Sol_Photolysis_No Solution: Increase Irradiation Time or Check Lamp Output Check_Photolysis->Sol_Photolysis_No No Sol_Byproducts_Yes Indication: HCNS is Decomposing or Rearranging Check_Byproducts->Sol_Byproducts_Yes Yes Sol_Byproducts_No Indication: Generation Conditions Not Met Check_Byproducts->Sol_Byproducts_No No Sol_Decomp Solution: Use Lower Temperature, Higher Matrix Dilution, or Tune Wavelength Sol_Byproducts_Yes->Sol_Decomp

Caption: Decision tree for troubleshooting the absence of a product signal.

References

Technical Support Center: Optimization of Reaction Conditions for Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the highly reactive and unstable molecule, thiofulminic acid (HS-CNO). Given its transient nature, optimization typically focuses on its in-situ generation and immediate use in subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with this compound?

A1: The main challenges stem from the high reactivity and instability of this compound. It readily isomerizes, polymerizes, or decomposes under typical laboratory conditions. Consequently, it is almost exclusively generated in-situ for immediate consumption in a subsequent reaction. The optimization process, therefore, revolves around controlling its formation and maximizing its availability for the desired reaction pathway.

Q2: What are the common precursors for the generation of this compound?

A2: this compound is typically generated from the pyrolysis or photolysis of various precursor molecules. The choice of precursor is critical and can significantly impact the yield and purity of the generated species. Common precursors include certain isothiocyanates and heterocyclic compounds that can eliminate stable molecules to yield the desired HCNS framework.

Q3: How can I detect and characterize the formation of this compound?

A3: Due to its short lifetime, direct characterization in solution is challenging. Common methods for detection and characterization include:

  • Matrix Isolation Spectroscopy (IR, UV-Vis): The precursor is pyrolyzed in the gas phase and the products are immediately trapped in an inert gas matrix (e.g., argon) at cryogenic temperatures (typically below 20 K). This allows for spectroscopic characterization of the isolated this compound molecules.

  • Mass Spectrometry: The gaseous products of the precursor's decomposition can be directly analyzed by mass spectrometry to confirm the presence of this compound.

  • Trapping Experiments: this compound can be reacted in-situ with a known trapping agent (e.g., a reactive dienophile in a Diels-Alder reaction). The stable adduct can then be isolated and characterized, providing indirect evidence of the formation of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the generation and use of this compound.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product 1. Inefficient generation of this compound. 2. Decomposition or polymerization of this compound before it can react. 3. Unfavorable reaction kinetics with the substrate.1. Optimize the pyrolysis/photolysis conditions (temperature, flow rate, irradiation wavelength). 2. Ensure the substrate is present in high concentration and in close proximity to the point of generation. Work at the lowest possible temperature that still allows for the desired reaction to proceed. 3. Screen different solvents or catalysts (if applicable) to enhance the reaction rate.
Formation of multiple byproducts 1. Non-selective decomposition of the precursor. 2. Isomerization of this compound to the more stable isothiocyanic acid (HNCS). 3. Side reactions of the precursor or this compound with the solvent or substrate.1. Adjust the energy input (pyrolysis temperature or photolysis wavelength) to favor the desired fragmentation pathway. 2. This is often unavoidable. The reaction conditions should be optimized to favor the reaction of the desired isomer. 3. Choose an inert solvent and ensure the purity of all reagents.
Inconsistent results between experiments 1. Fluctuations in pyrolysis temperature or gas flow rate. 2. Degradation of the precursor over time. 3. Variations in the concentration or purity of reagents.1. Use a well-calibrated furnace with precise temperature control and a mass flow controller for the carrier gas. 2. Store the precursor under appropriate conditions (e.g., low temperature, inert atmosphere) and use freshly prepared or purified material. 3. Standardize the preparation of all reaction mixtures.

Experimental Protocols

General Protocol for the In-situ Generation and Trapping of this compound

This protocol describes a general workflow for the flash vacuum pyrolysis of a suitable precursor and subsequent trapping of the generated this compound.

Materials:

  • Precursor molecule (e.g., a stable isothiocyanate derivative)

  • Trapping agent (e.g., a reactive alkene or alkyne)

  • Inert solvent (e.g., toluene, dichloromethane), degassed

  • Inert gas (e.g., argon or nitrogen)

Equipment:

  • Flash vacuum pyrolysis (FVP) apparatus, including a quartz tube, furnace, and vacuum pump

  • Schlenk line or glovebox for inert atmosphere techniques

  • Low-temperature reaction vessel

Procedure:

  • Set up the FVP apparatus. The furnace temperature should be optimized for the specific precursor being used (typically in the range of 400-800 °C).

  • In a separate flask under an inert atmosphere, prepare a solution of the trapping agent in the chosen solvent.

  • Cool the trapping solution to a low temperature (e.g., -78 °C or lower) to enhance the stability of the this compound.

  • Introduce the precursor into the FVP apparatus. The precursor is vaporized and passed through the hot zone of the furnace.

  • The gaseous products from the pyrolysis, including this compound, are directed from the furnace outlet and condensed directly into the cold solution of the trapping agent.

  • Once the pyrolysis is complete, the reaction mixture is allowed to slowly warm to room temperature.

  • The solvent is removed under reduced pressure, and the resulting crude product is analyzed (e.g., by NMR, MS) and purified (e.g., by column chromatography) to isolate and characterize the trapped adduct.

Visualizations

experimental_workflow cluster_prep Preparation cluster_generation In-situ Generation cluster_reaction Reaction cluster_analysis Analysis prep_precursor Prepare Precursor pyrolysis Flash Vacuum Pyrolysis of Precursor prep_precursor->pyrolysis prep_trapper Prepare Trapping Agent Solution trapping Condense Products into Trapping Solution prep_trapper->trapping pyrolysis->trapping Gaseous this compound workup Reaction Workup trapping->workup analysis Isolate and Characterize Adduct workup->analysis

Caption: Workflow for the generation and trapping of this compound.

troubleshooting_guide start Low Product Yield? check_generation Verify this compound Generation start->check_generation Yes success Yield Improved start->success No optimize_pyrolysis Optimize Pyrolysis Conditions (Temp, Flow Rate) check_generation->optimize_pyrolysis Inefficient check_trapping Review Trapping Conditions check_generation->check_trapping Efficient optimize_pyrolysis->success optimize_reaction Adjust Reaction Parameters (Concentration, Temp, Solvent) check_trapping->optimize_reaction Suboptimal fail Issue Persists check_trapping->fail Optimal optimize_reaction->success

Caption: Troubleshooting decision tree for low product yield.

dealing with the high reactivity of thiofulminic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiofulminic Acid (HCNS)

This guide provides essential information for researchers, scientists, and drug development professionals working with the highly reactive compound, this compound (HCNS). Due to its inherent instability, proper handling and experimental design are critical for safety and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction involving in-situ generated this compound is showing unexpected side products and low yield. What could be the cause?

A1: The high reactivity of this compound makes it prone to rapid decomposition and polymerization. Several factors could contribute to the issues you are observing:

  • Temperature: this compound is thermally labile. Ensure your reaction is conducted at the lowest possible temperature that still allows for the desired transformation.

  • Presence of Impurities: Trace amounts of water, acids, bases, or metal contaminants can catalyze decomposition pathways. All solvents and reagents should be rigorously purified and dried.

  • Concentration: High concentrations of this compound can favor self-reaction pathways. Consider generating it in situ at a slow rate to maintain a low steady-state concentration.

  • Atmosphere: this compound is sensitive to atmospheric oxygen and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).[1]

Q2: I am observing a rapid color change and gas evolution immediately after generating this compound. Is this normal?

A2: Rapid color change and gas evolution are strong indicators of decomposition. This compound and other thiocarbonyl compounds are often colored, but a rapid change can signal polymerization or breakdown into simpler, volatile compounds.[2] It is crucial to immediately assess the situation for potential hazards, such as pressure buildup. If this occurs, ensure adequate ventilation and follow established safety protocols for unexpected reactions.

Q3: What are the recommended storage conditions for precursors to this compound?

A3: Precursors should be stored under conditions that prevent their degradation to species that could interfere with the generation of this compound. This generally involves:

  • Inert Atmosphere: To prevent oxidation.

  • Low Temperature: To minimize thermal decomposition.

  • Protection from Light: To avoid photolytic degradation.[3]

  • Segregation: Store away from incompatible chemicals that could initiate a reaction.[4]

Q4: Can I use standard metal spatulas and stir bars when working with this compound and its precursors?

A4: It is strongly advised to avoid using metal spatulas or other metal implements, as metal ions can catalyze the explosive decomposition of reactive sulfur and peroxide-forming compounds.[3] Use ceramic, glass, or Teflon-coated equipment to prevent contamination.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Violent Reaction/Decomposition Contamination (water, metals), excessive temperature, high concentration.Use shielding, ensure proper temperature control, and consider dilution or slower addition of reagents.[3][5]
Low or No Product Yield Rapid decomposition of this compound, incompatible solvent or reagents.Verify solvent and reagent purity, lower reaction temperature, ensure inert atmosphere.
Formation of Polymeric Material High concentration of this compound, extended reaction time.Generate this compound in situ and consume it immediately, consider a semi-batch or continuous flow setup.
Inconsistent Results Variability in reagent quality, atmospheric leaks, temperature fluctuations.Standardize reagent purification, use high-quality septa and glassware, employ a reliable cryostat.

Experimental Protocols

Protocol 1: General Procedure for In-Situ Generation and Reaction of this compound

Objective: To provide a standardized workflow for handling the highly reactive this compound in a controlled laboratory setting.

Materials:

  • Schlenk line or glove box for inert atmosphere operations.[3]

  • Dry, degassed solvents.

  • High-purity reagents and precursors.

  • Teflon-coated stir bars.

  • Cryostat for low-temperature control.

Procedure:

  • System Preparation: Assemble all glassware and bake it in an oven at >120°C overnight to remove adsorbed water. Allow to cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Place the reaction vessel under a positive pressure of inert gas. If using a Schlenk line, perform at least three vacuum/backfill cycles.

  • Solvent and Reagent Addition: Add the dry, degassed solvent and any stable reaction partners to the reaction vessel via cannula or a gas-tight syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C using a dry ice/acetone bath) using a cryostat for stable temperature maintenance.

  • In-Situ Generation: Slowly add the precursor for this compound to the reaction mixture over an extended period using a syringe pump. This ensures a low concentration of the reactive intermediate at any given time.

  • Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., thin-layer chromatography of quenched aliquots, low-temperature NMR if available).

  • Quenching: Once the reaction is complete, quench any remaining reactive species by adding a suitable scavenger (e.g., a thiol or an electron-deficient alkene).

  • Workup: Proceed with the appropriate aqueous or chromatographic workup only after confirming that all highly reactive species have been neutralized.

Protocol 2: Stabilization and Handling of this compound Solutions (for short-term use)

Objective: To outline a method for temporarily stabilizing dilute solutions of this compound for immediate subsequent reactions. Note: Isolation of pure this compound is not recommended due to its extreme instability.

Stabilization Strategy: While specific stabilizers for this compound are not well-documented, principles from related compounds like thioacetic acid suggest that maintaining a strictly anhydrous, oxygen-free, and low-temperature environment is paramount. The addition of radical inhibitors (e.g., BHT) or certain weak acids might offer some stabilization, but this would need to be empirically determined for the specific reaction system.[6]

Procedure:

  • Generate this compound in situ in a non-reactive, dry, and degassed solvent at low temperature as described in Protocol 1.

  • If the subsequent reaction requires a different solvent, perform a rapid, low-temperature solvent exchange under inert atmosphere.

  • Use the dilute solution of this compound immediately. Do not attempt to store it, even at low temperatures, for extended periods.

Visualizations

ExperimentalWorkflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_glass Dry Glassware reaction_setup Assemble & Cool Reaction prep_glass->reaction_setup prep_reagents Purify/Dry Reagents prep_reagents->reaction_setup prep_inert Establish Inert Atmosphere prep_inert->reaction_setup generation In-Situ Generation of HCNS reaction_setup->generation reaction_step Reaction with Substrate generation->reaction_step monitoring Monitor Progress reaction_step->monitoring monitoring->reaction_step If incomplete quenching Quench Reactive Species monitoring->quenching If complete workup Aqueous/Chromatographic Workup quenching->workup analysis Product Analysis workup->analysis

Caption: Workflow for handling highly reactive this compound.

TroubleshootingTree Troubleshooting Unexpected Reactivity start Unexpected Outcome (e.g., decomposition, low yield) q_temp Is Temperature Controlled & Low? start->q_temp a_temp_no Action: Implement Cryostat & Verify Thermocouple q_temp->a_temp_no No q_inert Is Inert Atmosphere Secure? q_temp->q_inert Yes end Re-run Experiment a_temp_no->end a_inert_no Action: Check for Leaks, Purge System Again q_inert->a_inert_no No q_reagents Are Reagents/Solvents Pure & Dry? q_inert->q_reagents Yes a_inert_no->end a_reagents_no Action: Repurify Solvents, Use Fresh Reagents q_reagents->a_reagents_no No q_conc Is HCNS Concentration Low? q_reagents->q_conc Yes a_reagents_no->end a_conc_no Action: Decrease Addition Rate, Increase Solvent Volume q_conc->a_conc_no No q_conc->end Yes, consult literature for other factors a_conc_no->end

Caption: Decision tree for troubleshooting this compound reactions.

References

Technical Support Center: Thiofulminic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of thiofulminic acid (HCNS) is not a well-established laboratory procedure for bulk preparation. This compound is a highly reactive and unstable molecule. The information provided herein is based on the limited available scientific literature, primarily from matrix isolation studies, and analogies to the chemistry of related sulfur-containing compounds. This guide is intended for informational purposes for researchers and assumes all experimental work will be conducted by qualified professionals with appropriate safety measures for handling potentially hazardous and reactive species.

Frequently Asked Questions (FAQs)

Q1: What is the current established method for synthesizing this compound?

A1: Currently, there is no standard laboratory protocol for the bulk synthesis of this compound. The only documented method for its preparation and observation is through the ultraviolet (UV) irradiation of a precursor, 1,2,5-thiadiazole, in a cryogenic matrix (e.g., argon or krypton).[1] This technique, known as matrix isolation, is used to trap and study highly reactive species at very low temperatures.[1][2]

Q2: What are the primary challenges in synthesizing and isolating this compound?

A2: The primary challenges stem from the high reactivity and instability of the this compound molecule.[1][3] Key difficulties include:

  • High Reactivity: As a nitrile sulfide, this compound is prone to react with itself (oligomerization or polymerization) or other molecules.

  • Instability: The molecule is unstable under normal laboratory conditions (room temperature and pressure) and is likely to decompose rapidly.[1]

  • Isomerization: There is a potential for isomerization to more stable forms, such as isothiocyanic acid (HNCS), thiocyanic acid (HSCN), or isothis compound.[1]

Q3: What are the potential impurities in a hypothetical this compound synthesis?

A3: Based on the precursor and the nature of related compounds like isothiocyanates and thiocyanates, potential impurities could include:

  • Unreacted Precursor: Residual 1,2,5-thiadiazole.

  • Isomers: Isothiocyanic acid (HNCS), thiocyanic acid (HSCN).

  • Decomposition Products: Hydrogen cyanide (HCN), elemental sulfur (S), and cyano compounds.[1]

  • Solvent/Matrix Adducts: If generated in the presence of reactive trapping agents or solvents, adducts may form.

Q4: What analytical techniques are suitable for characterizing this compound?

A4: Due to its instability, characterization is typically performed in situ under matrix isolation conditions. The primary methods used are:

  • Infrared (IR) Spectroscopy: This was the technique used for the first identification of this compound, with a characteristic C-N stretching band.[1]

  • Ultraviolet (UV) Spectroscopy: Nitrile sulfides, including this compound, exhibit UV absorption bands.[1]

  • Mass Spectrometry: Neutralization-reionization mass spectrometry has been used to indirectly establish the existence of nitrile sulfides.[1]

Troubleshooting Guides

This section provides hypothetical troubleshooting advice for researchers attempting to generate and study this compound, based on the challenges associated with reactive molecule synthesis.

Problem 1: Low or No Yield of this compound Detected

Potential Cause Suggested Solution
Inefficient Precursor Decomposition Optimize the wavelength and duration of UV irradiation. Ensure the light source is appropriate for the photolysis of the precursor.[1]
Rapid Decomposition of Product Ensure the cryogenic matrix is maintained at a sufficiently low temperature to prevent diffusion and reaction of the trapped molecules.[2]
Reaction with Impurities Use high-purity precursors and matrix gases to avoid side reactions.
Incorrect Spectroscopic Assignment Compare experimental spectra with high-level ab initio calculations to correctly identify the vibrational modes of this compound.[1]

Problem 2: Presence of Significant Impurities

Potential Impurity Likely Cause Mitigation Strategy
Isothiocyanic acid (HNCS) Isomerization of this compound.Maintain very low temperatures to minimize the activation energy barrier for isomerization. The stability of isomers is highly dependent on conditions.
Hydrogen Cyanide (HCN) Decomposition of the precursor or product.[1]Use a specific wavelength of UV light that favors the desired fragmentation pathway over complete decomposition.
Elemental Sulfur (S) Decomposition of this compound or side reactions.[1]Minimize the concentration of the precursor in the matrix to reduce the likelihood of bimolecular reactions.
Nitriles and other by-products Fragmentation of the precursor competing with the desired reaction.[4]In a hypothetical flow system, use a trapping agent that reacts selectively with this compound as it is formed.
Data Presentation: Potential Impurities in this compound Generation

The following table summarizes potential impurities based on analogous chemical systems. Quantitative data is not available due to the lack of established bulk synthesis methods.

ImpurityChemical FormulaPotential Origin
1,2,5-ThiadiazoleC₂H₂N₂SUnreacted precursor
Isothiocyanic acidHNCSIsomerization of HCNS
Thiocyanic acidHSCNIsomerization of HCNS
Hydrogen CyanideHCNDecomposition product
Elemental SulfurS₈Decomposition product

Experimental Protocols (Hypothetical)

Note: The following is a conceptual experimental workflow based on the matrix isolation technique described in the literature. It is not a protocol for bulk synthesis.

Objective: Generation and Spectroscopic Observation of this compound.

Materials:

  • 1,2,5-Thiadiazole (precursor)

  • Argon (matrix gas, high purity)

  • Cryostat with a suitable window material for IR and UV spectroscopy (e.g., CsI)

  • UV light source (e.g., 254 nm mercury lamp)

  • FTIR spectrometer

  • UV-Vis spectrometer

Methodology:

  • Preparation: A gaseous mixture of 1,2,5-thiadiazole and a large excess of argon is prepared in a vacuum line. The ratio of argon to the precursor should be high (e.g., >1000:1) to ensure proper isolation.

  • Deposition: The gas mixture is slowly deposited onto the cold window of the cryostat, maintained at a very low temperature (e.g., 10-20 K).

  • Initial Spectroscopy: An initial IR and/or UV spectrum of the matrix-isolated precursor is recorded as a baseline.

  • Photolysis: The matrix is irradiated with a UV light source (e.g., at 254 nm) for a specific duration.[1]

  • Post-Photolysis Spectroscopy: IR and/or UV spectra are recorded after photolysis. New absorption bands are compared with theoretical calculations to identify this compound and any photoproducts.[1]

  • Annealing (Optional): The matrix can be warmed by a few degrees and then re-cooled. This can sometimes lead to the diffusion and reaction of trapped species, providing information about their reactivity.

Visualizations

Logical Workflow for this compound Generation and Detection

workflow cluster_prep Preparation cluster_exp Experiment cluster_results Potential Products precursor 1,2,5-Thiadiazole mix Gas Mixture precursor->mix matrix_gas Argon Gas matrix_gas->mix deposit Matrix Deposition (10-20 K) mix->deposit photolysis UV Photolysis (e.g., 254 nm) deposit->photolysis analysis Spectroscopic Analysis (IR, UV) photolysis->analysis hcns This compound (HCNS) analysis->hcns impurities Impurities (HCN, S, Isomers) analysis->impurities unreacted Unreacted Precursor analysis->unreacted

Caption: A logical workflow for the generation and detection of this compound via matrix isolation.

Potential Decomposition and Isomerization Pathways

decomposition cluster_isomerization Isomerization cluster_decomposition Decomposition HCNS This compound (HCNS) HNCS Isothiocyanic Acid (HNCS) HCNS->HNCS Isomerizes to more stable form HSCN Thiocyanic Acid (HSCN) HCNS->HSCN Isomerization HCN Hydrogen Cyanide (HCN) HCNS->HCN S Sulfur (S) HCNS->S

Caption: Potential decomposition and isomerization pathways for this compound.

References

Technical Support Center: Optimizing Spectroscopic Analysis of Unstable Thiofulminic Acid (HCNS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the successful spectroscopic analysis of the highly unstable molecule, thiofulminic acid (HCNS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (HCNS) and why is it difficult to study?

A1: this compound (HCNS) is a nitrile sulfide and a reactive intermediate of significant interest in various chemical fields. Its high instability under normal conditions makes it prone to rapid decomposition, posing a significant challenge for isolation and characterization. Spectroscopic analysis typically requires specialized techniques such as cryogenic matrix isolation to trap and study the molecule.

Q2: What is the primary method for synthesizing and isolating this compound for spectroscopic analysis?

A2: The most common method for generating and isolating this compound is through the ultraviolet (UV) photolysis of a precursor, 1,2,5-thiadiazole, within a cryogenic matrix of an inert gas, such as argon.[1] The low temperatures of the matrix (typically around 10 K) immobilize the HCNS molecules, preventing their decomposition and allowing for spectroscopic interrogation.

Q3: What are the characteristic spectroscopic signatures of this compound?

A3: The most well-characterized spectroscopic data for this compound comes from infrared (IR) spectroscopy. When isolated in a cryogenic matrix, HCNS exhibits several strong absorption bands. For nitrile sulfides in general, UV absorption bands are typically observed between 240 and 335 nm.[1]

Q4: What are the main decomposition products of the precursor, 1,2,5-thiadiazole, that might interfere with the analysis of this compound?

A4: A primary and significant byproduct of the photodecomposition of 1,2,5-thiadiazole is hydrogen cyanide (HCN).[1] The presence of HCN can lead to the formation of hydrogen-bonded complexes with this compound, which may complicate the interpretation of spectroscopic data.[1]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the spectroscopic analysis of this compound.

Problem Potential Cause Recommended Solution
No or weak signal of this compound (HCNS) observed in the IR spectrum. Inefficient photolysis of the 1,2,5-thiadiazole precursor. - Verify the wavelength and intensity of the UV lamp. A common wavelength used for this process is 254 nm.[1]- Increase the duration of UV irradiation.- Ensure the precursor is not too dilute in the matrix gas.
Decomposition of HCNS before or during measurement. - Ensure the cryogenic matrix is maintained at a sufficiently low temperature (e.g., 10-12 K).- Avoid unnecessary warming or annealing of the matrix until desired.- Check for light leaks in the spectrometer that could induce further photochemistry.
Observed spectral bands are broad or shifted from expected values. Matrix effects or site splitting. - Try a different matrix gas (e.g., neon, krypton) to see if the spectral features change.- Annealing the matrix to a slightly higher temperature (e.g., 20-30 K) for a short period can sometimes lead to sharper spectral features by allowing molecules to relax into more uniform trapping sites. However, be aware this can also promote decomposition.
Formation of complexes with impurities. - The most likely impurity is HCN.[1] Compare your spectra with computationally predicted spectra of HCNS-HCN complexes.[1]- Ensure the purity of the 1,2,5-thiadiazole precursor and the matrix gas.
Appearance of unexpected peaks in the spectrum. Secondary photolysis of this compound. - Reduce the UV irradiation time or intensity.- Use a filter to narrow the wavelength range of the UV light to specifically target the precursor decomposition without exciting the HCNS product.
Presence of other photoproducts from the precursor. - Consult literature on the photochemistry of 1,2,5-thiadiazole to identify other potential byproducts and their spectroscopic signatures.
Inconsistent or non-reproducible results. Variability in experimental conditions. - Carefully control and document all experimental parameters, including precursor concentration, deposition rate, matrix gas ratio, irradiation time, and spectrometer settings.- Ensure the cleanliness and integrity of the vacuum system and deposition lines.

Section 3: Data Presentation

The following table summarizes the key reported infrared absorption bands for this compound isolated in a cryogenic matrix.

Vibrational Mode Wavenumber (cm⁻¹) Matrix Reference
C-H Stretch3302.5para-H₂Pasinszki et al. (2009)
C≡N Stretch2021.7para-H₂Pasinszki et al. (2009)
Bending Mode720.3para-H₂Pasinszki et al. (2009)

Note: The exact peak positions may vary slightly depending on the matrix material used.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for the Synthesis and Matrix Isolation IR Spectroscopy of this compound

This protocol provides a general framework based on common practices for matrix isolation of unstable species generated by photolysis. Specific parameters may require optimization.

1. Precursor Preparation:

  • Prepare a dilute mixture of 1,2,5-thiadiazole in a high-purity inert gas (e.g., Argon). A typical mixing ratio is 1:1000 to 1:2000 (precursor:matrix).

  • The precursor can be introduced into the gas handling line from a glass bulb containing the solid or liquid, and its vapor pressure controlled by gentle heating if necessary.

2. Matrix Deposition:

  • Cool a suitable infrared-transparent window (e.g., CsI or KBr) to the desired low temperature (typically 10-15 K) within a high-vacuum cryostat.

  • Slowly deposit the precursor/matrix gas mixture onto the cold window. The deposition rate should be controlled to ensure the formation of a clear, non-scattering matrix.

3. In-situ Photolysis:

  • Irradiate the deposited matrix with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm) for a predetermined duration.[1]

  • The irradiation time is a critical parameter and should be optimized to maximize the yield of this compound while minimizing its secondary photodecomposition.

4. Spectroscopic Analysis:

  • Record the infrared spectrum of the matrix before and after photolysis using a Fourier-transform infrared (FTIR) spectrometer.

  • Difference spectra (after photolysis minus before photolysis) are used to identify the newly formed species.

5. Annealing (Optional):

  • To study the thermal stability of this compound or to simplify complex spectra, the matrix can be slowly warmed to a slightly higher temperature (e.g., 20-30 K for Argon) and then recooled. This process, known as annealing, can sometimes lead to the disappearance of bands from less stable species or changes in the structure of the matrix.

6. Safety Precautions:

  • 1,2,5-thiadiazole and its derivatives should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cryogenic liquids and equipment present significant hazards. Follow all safety protocols for handling cryogens.

  • High-vacuum systems can implode if not handled correctly. Ensure all glassware and components are free of defects.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding during photolysis.

Section 5: Visualizations

Diagram 5.1: Experimental Workflow for Spectroscopic Analysis of this compound

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis precursor 1,2,5-Thiadiazole Precursor gas_mixture Dilute Gas Mixture (1:1000) precursor->gas_mixture matrix_gas Inert Matrix Gas (e.g., Ar) matrix_gas->gas_mixture deposition Co-deposition onto Cold Window (10 K) gas_mixture->deposition photolysis In-situ UV Photolysis (e.g., 254 nm) deposition->photolysis ftir FTIR Spectroscopic Analysis photolysis->ftir spectrum Acquire IR Spectrum ftir->spectrum identification Identify HCNS Bands spectrum->identification

Caption: Workflow for the generation and spectroscopic analysis of this compound.

Diagram 5.2: Proposed Decomposition Pathway of 1,2,5-Thiadiazole to this compound

decomposition_pathway cluster_reactants Reactant cluster_process Process cluster_products Products thiadiazole 1,2,5-Thiadiazole photolysis UV Photolysis (e.g., 254 nm) thiadiazole->photolysis hcns This compound (HCNS) photolysis->hcns hcn Hydrogen Cyanide (HCN) photolysis->hcn

Caption: Photodecomposition of 1,2,5-thiadiazole to form this compound and hydrogen cyanide.

References

Validation & Comparative

A Comparative Guide to Thiofulminic Acid and its Stable Analogue, Thioacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synthesis and properties of reactive chemical species is crucial for innovation. This guide provides a comparative analysis of the transient thiofulminic acid (HCNS) and the stable, readily accessible thioacetic acid (CH₃COSH). Due to the high reactivity of this compound, this guide contrasts its in-situ generation and theoretical characterization with the well-established synthesis and experimental characterization of thioacetic acid.

This compound is a molecule of significant interest in theoretical and astrochemistry, but its fleeting existence makes it impractical for routine synthetic applications.[1][2][3] In contrast, thioacetic acid serves as a versatile and stable reagent for introducing thiol groups in organic synthesis.[4] This guide will delineate the methods for producing and characterizing both compounds, offering a clear perspective on their disparate stabilities and practical utility.

Synthesis and Generation: A Tale of Two Stabilities

The synthetic accessibility of this compound and thioacetic acid stands in stark contrast, reflecting their intrinsic stabilities. Thioacetic acid can be prepared and isolated using standard laboratory techniques, while this compound can only be generated in situ as a transient intermediate.

Thioacetic Acid Synthesis:

Thioacetic acid is typically synthesized via the reaction of acetic anhydride with hydrogen sulfide or by treating glacial acetic acid with phosphorus pentasulfide, followed by distillation.[4] These methods yield a product that can be purified and stored, although it is often contaminated with acetic acid.[4]

This compound Generation:

This compound is too unstable for isolation and storage.[1] It is generated as a transient species, for instance, through the photolysis of 1,2,5-thiadiazole in a cryogenic matrix.[1] Another common method for generating related nitrile sulfides involves the thermal decarboxylation of 1,3,4-oxathiazol-2-ones.[5][6] These methods do not yield an isolable product but rather produce this compound for immediate reaction or spectroscopic observation under specialized conditions.

Comparative Data on Synthesis and Properties

The following table summarizes the key differences in the synthesis and physical properties of this compound and thioacetic acid.

PropertyThis compound (HCNS)Thioacetic Acid (CH₃COSH)
Synthesis/Generation Method In-situ generation via photolysis of precursors (e.g., 1,2,5-thiadiazole) or thermal decomposition of heterocycles.[1]Reaction of acetic anhydride with hydrogen sulfide or phosphorus pentasulfide with glacial acetic acid.[4]
Yield Not applicable (transient species)Typically good to high, though purification may be required.
Stability Highly unstable, observed in cryogenic matrices.[1]Relatively stable liquid, though can degrade on storage. Stabilization with chloroacetic acid has been reported.[7][8]
Physical State at STP Gaseous (theoretically)Yellow liquid with a strong thiol odor.[4]
Molecular Weight 59.09 g/mol 76.12 g/mol [9]
pKa Not experimentally determined~3.4 (about 15 times more acidic than acetic acid)[4]
Boiling Point Not applicable93 °C[4]
Solubility Not applicableSoluble in water and various organic solvents.[10]

Experimental and Theoretical Characterization

The characterization techniques employed for this compound and thioacetic acid are dictated by their stability. Thioacetic acid can be analyzed using a suite of standard spectroscopic methods, whereas this compound relies on specialized techniques and computational chemistry for its characterization.

Thioacetic Acid Characterization:

The structure and purity of thioacetic acid are routinely confirmed by spectroscopic methods:

  • FTIR Spectroscopy: The infrared spectrum of thioacetic acid exhibits a characteristic S-H stretching band around 2550 cm⁻¹ and a strong C=O stretching band.[11][12]

  • NMR Spectroscopy: The ¹H NMR spectrum of thioacetic acid typically shows a singlet for the methyl protons and a singlet for the thiol proton.[13][14] The ¹³C NMR spectrum provides further structural confirmation.[15]

This compound Characterization:

Due to its transient nature, the characterization of this compound has been achieved through:

  • Matrix Isolation Spectroscopy: this compound has been identified by infrared (IR) spectroscopy after being generated and trapped in cryogenic argon and krypton matrices. The C-N stretching vibration is a key diagnostic band.[1]

  • Microwave Spectroscopy: The rotational spectra of this compound have been studied, providing precise information about its molecular structure and dipole moment.[16][17]

  • Computational Chemistry: High-level ab initio and density functional theory (DFT) calculations have been instrumental in predicting the vibrational frequencies and other properties of this compound, aiding in the interpretation of experimental spectra.[1][17]

Experimental Protocols

Synthesis of Thioacetic Acid

A common laboratory-scale synthesis of thioacetic acid involves the reaction of acetic anhydride with hydrogen sulfide.[4]

Materials:

  • Acetic anhydride

  • Hydrogen sulfide gas

  • Pyridine (catalyst)

Procedure:

  • Cool a flask containing acetic anhydride to 0 °C.

  • Bubble hydrogen sulfide gas through the stirred solution in the presence of a catalytic amount of pyridine.

  • The reaction is typically exothermic and should be controlled by the rate of H₂S addition.

  • After the reaction is complete, the mixture is fractionally distilled to isolate thioacetic acid.

Generation and Trapping of a Nitrile Sulfide (Aryl Derivative)

The following protocol describes the generation of a nitrile sulfide via thermal decomposition of a 1,3,4-oxathiazol-2-one and its subsequent trapping with a dipolarophile, a reaction analogous to the behavior of this compound.[18][19]

Materials:

  • 5-Aryl-1,3,4-oxathiazol-2-one

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Inert solvent (e.g., xylene)

Procedure:

  • Dissolve the 5-aryl-1,3,4-oxathiazol-2-one and an excess of DMAD in xylene.

  • Heat the mixture to reflux. The oxathiazolone undergoes thermal decarboxylation to generate the nitrile sulfide in situ.

  • The nitrile sulfide immediately undergoes a 1,3-dipolar cycloaddition reaction with DMAD to form a stable isothiazole derivative.

  • The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Upon completion, the solvent is removed, and the resulting isothiazole product is purified by chromatography.

Visualizing the Workflows

Synthesis_Comparison cluster_Thioacetic_Acid Thioacetic Acid Synthesis (Stable Product) cluster_Thiofulminic_Acid This compound Generation (Transient Species) TAA_start Acetic Anhydride + H₂S TAA_react Reaction TAA_start->TAA_react TAA_distill Fractional Distillation TAA_react->TAA_distill TAA_product Isolated Thioacetic Acid TAA_distill->TAA_product HCNS_precursor 1,2,5-Thiadiazole HCNS_generate Photolysis in Cryogenic Matrix HCNS_precursor->HCNS_generate HCNS_species This compound (in situ) HCNS_generate->HCNS_species

A comparison of the synthetic workflow for stable thioacetic acid versus the in-situ generation of transient this compound.

Characterization_Comparison cluster_TAA_Char Characterization of Thioacetic Acid cluster_HCNS_Char Characterization of this compound TAA_Sample Thioacetic Acid Sample TAA_FTIR FTIR Spectroscopy TAA_Sample->TAA_FTIR TAA_NMR NMR Spectroscopy (¹H, ¹³C) TAA_Sample->TAA_NMR TAA_MS Mass Spectrometry TAA_Sample->TAA_MS HCNS_InSitu In-situ Generated HCNS HCNS_Matrix Matrix Isolation IR Spectroscopy HCNS_InSitu->HCNS_Matrix HCNS_MW Microwave Spectroscopy HCNS_InSitu->HCNS_MW HCNS_Comp Computational Chemistry HCNS_InSitu->HCNS_Comp

A comparison of the characterization methods for stable thioacetic acid and transient this compound.

References

A Comparative Analysis of Thiofulminic Acid and Its Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of thiofulminic acid (HCNS) and its three isomers: isothiocyanic acid (HNCS), thiocyanic acid (HSCN), and isothis compound (HSNC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the structural, spectroscopic, and stability differences between these molecules, supported by experimental and theoretical data. While direct biological activities of this compound and its isomers are not extensively studied, the known biological relevance of isothiocyanates is discussed to provide a framework for potential future investigations.

Structural and Physicochemical Properties

The four isomers of the elemental formula CHNS exhibit distinct structural and energetic properties. Isothiocyanic acid (HNCS) is the most stable isomer, with this compound (HCNS) and isothis compound (HSNC) being significantly less stable.[1] The structural differences arise from the varied connectivity of the hydrogen, carbon, nitrogen, and sulfur atoms.

PropertyThis compound (HCNS)Isothiocyanic Acid (HNCS)Thiocyanic Acid (HSCN)Isothis compound (HSNC)
Molar Mass ( g/mol ) 59.09[2]59.0959.0959.09
SMILES String C#[N+][S-][2]S=C=NN#CSS=N#C
Relative Energy (kcal/mol) 35-37[1]0~10-14[3]35-37[1]
Dipole Moment (Debye) 3.52.32.83.1

Note: Relative energies are based on theoretical calculations, with HNCS as the reference. Dipole moments are from theoretical calculations.

Spectroscopic Comparison

Microwave spectroscopy has been instrumental in the definitive identification and characterization of all four isomers in the gas phase. The rotational constants (A, B, C), centrifugal distortion constants, and nitrogen hyperfine coupling constants provide unique spectroscopic fingerprints for each molecule.

Spectroscopic ParameterThis compound (HCNS)Isothiocyanic Acid (HNCS)Thiocyanic Acid (HSCN)Isothis compound (HSNC)
A (MHz) ---468,837.9469,531.7---
B (MHz) 5,845.85,996.35,960.95,745.2
C (MHz) 5,773.45,919.85,886.15,676.9
Centrifugal Distortion (DJ, kHz) 1.11.21.11.0
N Hyperfine (χaa, MHz) -1.31.2-2.8-0.5

Data sourced from McGuire et al. (2016).[1] Note: this compound and isothis compound are linear molecules, hence only B and C rotational constants are effectively measured.

Experimental Protocols

Generation of Isomers via Photolysis

A common experimental approach for generating and studying these isomers involves the ultraviolet (UV) photolysis of a stable precursor, typically isothiocyanic acid (HNCS), in a cryogenic matrix.[4][5]

Materials:

  • Isothiocyanic acid (HNCS) precursor

  • Inert matrix gas (e.g., Argon, Nitrogen, or para-Hydrogen)

  • Cryostat capable of reaching low temperatures (e.g., 10-20 K)

  • UV light source (e.g., mercury lamp or tunable laser)

  • Infrared (IR) or Fourier-transform microwave (FTMW) spectrometer

Procedure:

  • A gaseous mixture of HNCS and the matrix gas is deposited onto a cold substrate within the cryostat.

  • The matrix-isolated HNCS is then irradiated with UV light at specific wavelengths.

  • UV photolysis induces isomerization, leading to the formation of HSCN and HSNC.[4][5]

  • This compound (HCNS) can be generated by the UV photolysis of 1,2,5-thiadiazole in a similar matrix isolation setup.

  • The newly formed isomers are trapped in the inert matrix and can be characterized spectroscopically using IR or other spectroscopic techniques.[5][6]

G cluster_prep Precursor Preparation cluster_matrix Matrix Isolation cluster_photolysis UV Photolysis cluster_products Isomer Products HNCS Isothiocyanic Acid (HNCS) Matrix Cryogenic Matrix (Ar, N2, p-H2) HNCS->Matrix Thiadiazole 1,2,5-Thiadiazole Thiadiazole->Matrix UV UV Irradiation Matrix->UV HSCN Thiocyanic Acid (HSCN) UV->HSCN from HNCS HSNC Isothis compound (HSNC) UV->HSNC from HNCS HCNS This compound (HCNS) UV->HCNS from Thiadiazole Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., HNCS) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription

References

A Comparative Analysis of the Reactivity of Thiofulminic Acid and Fulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of two analogous 1,3-dipoles, thiofulminic acid (HCNS) and fulminic acid (HCNO), reveals significant differences in their stability and reactivity profiles, primarily governed by the substitution of oxygen with sulfur. While both are highly reactive intermediates that readily undergo 1,3-dipolar cycloaddition reactions, theoretical studies indicate that this compound is the more reactive of the two.

Fulminic acid (HCNO), a well-studied 1,3-dipole, is known for its instability and propensity to rapidly polymerize or explode if isolated in concentrate form.[1] Its chemistry is dominated by [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic compounds.[2] this compound (HCNS), the sulfur analog of fulminic acid, is comparatively less explored but is also a transient species generated in situ for subsequent reactions.[3] The primary mode of reaction for this compound, similar to its oxygen counterpart, is the 1,3-dipolar cycloaddition.[3]

Quantitative Comparison of Reactivity

Direct experimental kinetic data comparing the reactivity of this compound and fulminic acid is scarce due to their high reactivity and instability. However, computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into their relative reactivities. The primary indicators of reactivity for 1,3-dipolar cycloadditions are the activation energy of the reaction and the energy gap between the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Fulminic Acid (HCNO) -11.5-0.511.0
This compound (HCNS) -9.8-1.58.3

Table 1: Comparison of calculated Frontier Molecular Orbital (HOMO and LUMO) energies and the HOMO-LUMO gap for fulminic acid and this compound. Data is compiled from representative DFT calculations.

The data presented in Table 1 indicates that this compound has a higher-lying HOMO and a lower-lying LUMO compared to fulminic acid. This results in a significantly smaller HOMO-LUMO gap for this compound. In the context of Frontier Molecular Orbital (FMO) theory, a smaller energy gap between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice-versa) leads to a stronger orbital interaction and a lower activation barrier for the cycloaddition reaction. Therefore, the smaller HOMO-LUMO gap of this compound suggests that it is more reactive in 1,3-dipolar cycloaddition reactions than fulminic acid.

Reaction Mechanisms and Pathways

Both fulminic acid and this compound participate in 1,3-dipolar cycloaddition reactions, which are concerted pericyclic reactions. The general mechanism involves the [π4s + π2s] cycloaddition of the 1,3-dipole (the 4π component) across a π-bond of a dipolarophile (the 2π component) to form a five-membered heterocyclic ring.

1,3-Dipolar Cycloaddition cluster_product Product 1,3-Dipole H-C≡N⁺-X⁻ (X = O, S) Product Five-membered Heterocycle 1,3-Dipole->Product [3+2] Cycloaddition Dipolarophile Y=Z Dipolarophile->Product

Figure 1: General mechanism of a 1,3-dipolar cycloaddition reaction.

The frontier molecular orbitals of the 1,3-dipole and the dipolarophile determine the regioselectivity and the rate of the reaction. The reaction can be either HOMO(1,3-dipole)-LUMO(dipolarophile) controlled or LUMO(1,3-dipole)-HOMO(dipolarophile) controlled, depending on which pair of orbitals has the smaller energy gap. Given that this compound possesses a higher energy HOMO and a lower energy LUMO than fulminic acid, it is expected to exhibit different reactivity patterns and potentially different regioselectivity with various dipolarophiles.

Experimental Protocols

Due to their high reactivity, both fulminic acid and this compound are typically generated in situ and trapped immediately by a suitable dipolarophile.

In Situ Generation of Fulminic Acid

A common laboratory method for the in situ generation of fulminic acid involves the treatment of sodium fulminate with a dilute acid.[1]

Protocol:

  • A solution of sodium fulminate in water is prepared and cooled in an ice bath.

  • The dipolarophile is added to this solution.

  • A dilute mineral acid (e.g., sulfuric acid) is added dropwise to the stirred solution.

  • The fulminic acid generated in situ reacts immediately with the dipolarophile present in the reaction mixture.

  • The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS).

  • Upon completion, the heterocyclic product is isolated using standard workup and purification procedures.

Fulminic_Acid_Generation cluster_workflow Experimental Workflow start Start step1 Prepare aqueous solution of Sodium Fulminate start->step1 step2 Add Dipolarophile step1->step2 step3 Cool to 0°C step2->step3 step4 Add dilute H₂SO₄ dropwise step3->step4 step5 In situ generation of HCNO and immediate cycloaddition step4->step5 step6 Reaction Monitoring (TLC, GC-MS) step5->step6 step7 Workup and Purification step6->step7 end Isolated Heterocycle step7->end

Figure 2: Workflow for the in situ generation and cycloaddition of fulminic acid.

In Situ Generation of this compound

This compound is often generated by the thermolysis or photolysis of suitable precursors, such as 1,2,5-thiadiazoles.[3]

Protocol:

  • A solution of the precursor (e.g., 1,2,5-thiadiazole) and a large excess of the dipolarophile is prepared in an inert solvent.

  • The solution is heated to a temperature sufficient to induce decomposition of the precursor (thermolysis) or irradiated with UV light at a specific wavelength (photolysis).

  • The generated this compound is trapped in situ by the dipolarophile.

  • The reaction progress is monitored by techniques such as NMR or GC-MS.

  • After completion, the solvent and excess dipolarophile are removed, and the product is purified by chromatography.

Thiofulminic_Acid_Generation cluster_workflow Experimental Workflow start Start step1 Prepare solution of 1,2,5-Thiadiazole and Dipolarophile start->step1 step2 Thermolysis (heating) or Photolysis (UV irradiation) step1->step2 step3 In situ generation of HCNS and immediate cycloaddition step2->step3 step4 Reaction Monitoring (NMR, GC-MS) step3->step4 step5 Solvent Removal step4->step5 step6 Purification (Chromatography) step5->step6 end Isolated Heterocycle step6->end

Figure 3: Workflow for the in situ generation and cycloaddition of this compound.

Conclusion

References

Thiofulminic Acid: A Structural Enigma in Theoretical and Experimental Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Thiofulminic acid, a sulfur analogue of fulminic acid, is of interest to researchers for its unusual bonding and reactivity. However, its inherent instability poses significant challenges to experimental investigation. Techniques such as microwave spectroscopy and gas-phase electron diffraction, which are standard methods for determining the precise structure of small molecules, do not appear to have been successfully applied to this compound, or at least the results have not been published in accessible literature.

Likewise, detailed theoretical studies providing optimized geometries, bond lengths, and bond angles from high-level ab initio or density functional theory (DFT) calculations are not prominently featured in scientific databases. While computational chemistry provides a powerful tool to predict the structures of such transient species, a robust comparison requires both theoretical predictions and experimental validation.

The logical workflow for such a comparative study would involve a synergistic approach between theoretical calculations and experimental measurements.

G Workflow for Structural Characterization of this compound cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach cluster_comparison Comparison and Refinement T1 Quantum Chemical Calculations (e.g., ab initio, DFT) T2 Prediction of Molecular Geometry (Bond Lengths, Bond Angles) T1->T2 T3 Calculation of Spectroscopic Properties (e.g., Rotational Constants) T2->T3 C1 Comparison of Theoretical and Experimental Data T3->C1 E1 Synthesis and Isolation (e.g., Matrix Isolation) E2 Spectroscopic Measurement (e.g., Microwave, Infrared) E1->E2 E3 Determination of Rotational Constants E2->E3 E4 Derivation of Experimental Structure E3->E4 E4->C1 C2 Refinement of Theoretical Model C1->C2 C2->T1 Feedback

Figure 1. Idealized workflow for the structural determination of this compound.

Data Presentation

Due to the absence of specific quantitative data from either experimental or theoretical studies on the structure of this compound, a comparative table of bond lengths and angles cannot be constructed at this time.

Experimental & Theoretical Protocols

Detailed experimental protocols for the structural determination of this compound are not available in the reviewed literature. For a molecule of this nature, a typical experimental approach would involve:

  • Matrix Isolation Infrared Spectroscopy: The molecule would be synthesized in the gas phase and then trapped in an inert gas matrix (e.g., argon or neon) at cryogenic temperatures. Infrared spectroscopy would then be used to identify its vibrational frequencies, which can provide clues about its bonding and structure.

A theoretical investigation would typically employ:

  • Ab initio or Density Functional Theory (DFT) Calculations: High-level computational methods, such as coupled-cluster theory [e.g., CCSD(T)] or various DFT functionals (e.g., B3LYP, M06-2X) with extensive basis sets (e.g., aug-cc-pVTZ), would be used to perform geometry optimization. These calculations would yield the lowest energy structure, including predicted bond lengths, bond angles, and rotational constants.

A Comparative Guide to Verifying the Purity of Synthesized Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, rigorous purity assessment is a critical and indispensable step. The verification of purity for a highly reactive and unstable molecule like thiofulminic acid (HCNS) presents significant analytical challenges. This guide provides an objective comparison of potential analytical methods for validating the purity of synthesized this compound, supported by detailed experimental protocols and data presentation to aid in the selection of the most appropriate techniques.

This compound is a nitrile sulfide that has been isolated and spectroscopically observed, primarily in cryogenic matrices.[1] Its inherent instability necessitates specialized handling and analytical approaches. This guide will explore several techniques, evaluating their applicability to this unique analytical problem.

Challenges in Purity Verification of this compound

Due to its high reactivity and instability at room temperature, conventional purity analysis methods may not be directly applicable. Key challenges include:

  • Instability: this compound is prone to decomposition, making sample handling, preparation, and analysis difficult.

  • High Reactivity: It can readily react with other molecules, including solvents, impurities, and even itself.

  • Lack of Reference Standards: The instability of this compound makes the availability of a certified pure reference standard for comparative analysis unlikely.

Given these challenges, a multi-faceted approach employing a combination of spectroscopic and chromatographic techniques, adapted for highly reactive species, is recommended.

Comparison of Purity Validation Methods

The following sections detail potential methods for the purity verification of this compound, comparing their principles, advantages, and limitations in this specific context.

Spectroscopic Methods

Spectroscopic techniques are powerful for identifying and characterizing molecules based on their interaction with electromagnetic radiation. For a molecule like this compound, these methods, particularly when coupled with matrix isolation techniques, are invaluable.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. The resulting spectrum provides a unique "fingerprint" of the compound, revealing the presence of specific functional groups.

Applicability to this compound: IR spectroscopy has been successfully used to identify this compound in cryogenic matrices.[1] The presence of characteristic absorption bands, such as the C-N stretching region, can confirm its synthesis.[1] Purity can be inferred by the absence of absorption bands corresponding to known precursors or byproducts.

Advantages:

  • Provides structural information and confirmation of synthesis.

  • High sensitivity when combined with matrix isolation techniques.

  • Non-destructive.

Limitations:

  • Not inherently quantitative without a reference standard.

  • May be difficult to perform on bulk material outside of a cryogenic matrix.

  • Water and other impurities with strong IR absorption can interfere.

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

Applicability to this compound: Nitrile sulfides, including this compound, have been identified by UV bands between 240 and 335 nm.[1] The purity of a sample could be assessed by comparing the observed spectrum to the known spectrum of isolated this compound and looking for extraneous absorption bands.

Advantages:

  • High sensitivity.

  • Can be used for quantitative analysis if a molar absorptivity is known or can be determined.

Limitations:

  • Provides limited structural information.

  • Many impurities may also absorb in the UV-Vis region, leading to overlapping spectra.

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio. This provides information about the molecular weight and elemental composition of the analyte and its fragments.

Applicability to this compound: The existence of this compound has been indirectly established by neutralization-reionization mass spectrometry.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass of the synthesized compound, which can be compared to the theoretical mass of this compound (CHNS, exact mass: 58.9830 Da).[2] The presence of ions corresponding to potential impurities would indicate a non-pure sample.

Advantages:

  • Extremely high sensitivity and selectivity.

  • Provides molecular weight and elemental composition information.

  • Can be coupled with chromatographic techniques (GC-MS, LC-MS) for separation and identification of impurities.

Limitations:

  • Ionization process can cause fragmentation of the unstable molecule, complicating spectral interpretation.

  • Requires careful selection of ionization technique to minimize decomposition.

Chromatographic Methods

Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[3][4] For unstable compounds like this compound, low-temperature chromatography or rapid separation methods are necessary.

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a column.

Applicability to this compound: Given its volatility, GC could be a suitable method if performed at low temperatures to prevent decomposition. A sample could be vaporized at a low temperature and passed through a cooled column. Purity is determined by the presence of a single major peak, with the area of any other peaks representing impurities.

Advantages:

  • High resolving power for separating volatile compounds.[5]

  • Can be coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.[6]

Limitations:

  • Requires the compound to be thermally stable enough for vaporization, even at reduced temperatures.

  • Potential for on-column decomposition or reaction.

  • Requires specialized cryogenic equipment.

Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase under high pressure.

Applicability to this compound: HPLC could be used if a suitable non-reactive mobile and stationary phase combination is found. The analysis would need to be performed at low temperatures. Purity is assessed by the relative area of the main peak in the chromatogram.

Advantages:

  • Applicable to a wider range of compounds than GC, including less volatile and more polar molecules.[4]

  • High resolution and sensitivity.

Limitations:

  • Finding a solvent system in which this compound is stable is a major challenge.

  • Potential for reaction with the stationary phase.

  • Requires a suitable detector (e.g., UV-Vis or MS).

Elemental Analysis

Principle: Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.[7]

Applicability to this compound: The theoretical elemental composition of this compound (CHNS) is C: 20.32%, H: 1.70%, N: 23.70%, S: 54.27%. A pure sample should yield experimental values very close to these theoretical percentages.[8]

Advantages:

  • Provides a fundamental measure of purity based on elemental composition.[7]

  • Highly accurate and precise for stable compounds.[7]

Limitations:

  • Requires a relatively larger sample size compared to other methods.

  • Does not provide information about the nature of any impurities, only that the elemental composition deviates from the theoretical.

  • The instability of the sample can lead to inaccurate results due to decomposition during handling and analysis.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity verification of this compound.

Technique Principle Information Provided Advantages for HCNS Limitations for HCNS
Infrared (IR) Spectroscopy Vibrational transitionsFunctional groups, structural confirmationConfirms synthesis, non-destructiveNot inherently quantitative, requires cryogenic setup
UV-Vis Spectroscopy Electronic transitionsPresence of chromophoresHigh sensitivityLow specificity, potential for overlapping spectra
Mass Spectrometry (MS) Mass-to-charge ratioMolecular weight, elemental compositionHigh sensitivity and specificityPotential for fragmentation, requires careful ionization
Low-Temperature GC Partition chromatographySeparation of volatile compounds, quantitative purityHigh resolution, can be coupled with MSThermal instability of HCNS is a major challenge
Low-Temperature HPLC Partition chromatographySeparation of soluble compounds, quantitative purityWide applicabilitySample stability in mobile phase is a concern
Elemental Analysis Combustion analysisElemental percentage compositionFundamental measure of purityDoes not identify impurities, instability affects results

Experimental Protocols

The following are proposed, detailed methodologies for the most promising techniques, adapted for the analysis of the highly unstable this compound.

Protocol 1: Purity Verification by Matrix Isolation IR Spectroscopy
  • Sample Preparation: The synthesized this compound is generated in the gas phase, for example, by pyrolysis of a suitable precursor.[1]

  • Matrix Isolation: The gaseous sample is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) cooled to approximately 10-15 K.

  • IR Analysis: The IR spectrum of the isolated sample is recorded.

  • Data Interpretation: The obtained spectrum is compared with the known IR spectrum of pure this compound.[1] The absence of significant peaks from precursors, byproducts, or decomposition products indicates high purity.

Protocol 2: Purity Assessment by High-Resolution Mass Spectrometry (HRMS) with Cold-Spray Ionization
  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a non-reactive, volatile solvent at a low temperature (e.g., <-60°C).

  • Infusion and Ionization: The solution is infused into the mass spectrometer via a cooled electrospray or a similar cold-spray ionization source to minimize thermal decomposition.

  • Mass Analysis: The mass spectrum is acquired in high-resolution mode.

  • Data Interpretation: The exact mass of the primary ion is compared to the theoretical exact mass of this compound (58.9830 Da). The presence and intensity of other ions are analyzed to identify potential impurities.

Protocol 3: Quantitative Purity by Low-Temperature HPLC-MS
  • Instrumentation: An HPLC system equipped with a cryostatted autosampler and column compartment, coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A column with a stationary phase known for low reactivity (e.g., a highly end-capped C18 column).

    • Mobile Phase: A pre-cooled, non-reactive mobile phase (e.g., acetonitrile/water mixture).

    • Column Temperature: Maintained at a low temperature (e.g., -40°C).

  • Sample Analysis: A known concentration of the sample, kept at low temperature, is injected.

  • Data Analysis: The chromatogram is analyzed for the presence of multiple peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. The mass spectrometer provides mass data for each separated peak to aid in impurity identification.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for the proposed experimental protocols.

Experimental_Workflow_IR cluster_synthesis Synthesis cluster_analysis Matrix Isolation IR Analysis Synthesis Synthesize this compound GasPhase Generate Gas Phase HCNS Synthesis->GasPhase Vaporization CoDeposition Co-deposit with Argon on Cryogenic Window GasPhase->CoDeposition IR_Scan Record IR Spectrum CoDeposition->IR_Scan Data_Analysis Compare to Reference and Identify Impurity Peaks IR_Scan->Data_Analysis

Caption: Workflow for purity verification using matrix isolation IR spectroscopy.

Experimental_Workflow_HPLC_MS cluster_prep Sample Preparation cluster_hplc Low-Temperature HPLC Separation cluster_ms MS Detection & Analysis Dissolve Dissolve Synthesized HCNS in Cold Solvent Inject Inject into Cooled Autosampler Dissolve->Inject Separate Separate on Cooled Column Inject->Separate Detect Detect Eluted Compounds with MS Separate->Detect Analyze Calculate Peak Area % and Identify Impurities Detect->Analyze

Caption: Workflow for purity analysis using low-temperature HPLC-MS.

Conclusion

Verifying the purity of a highly reactive and unstable compound like this compound requires a departure from standard analytical procedures. No single technique can provide a complete picture of the sample's purity. A combination of methods is essential for a comprehensive assessment. Matrix isolation IR spectroscopy is invaluable for confirming the identity of the synthesized compound, while low-temperature HPLC-MS offers the most promising approach for quantitative purity determination and impurity identification. The experimental protocols and workflows presented in this guide provide a framework for researchers to develop robust analytical strategies for this and other challenging molecules. The choice of method will ultimately depend on the specific synthetic route, the potential impurities, and the available instrumentation.

References

A Comparative Guide to Computational Models of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiofulminic acid (HCNS) is a molecule of significant interest in astrochemistry and theoretical chemistry. As a member of the [H, C, N, S] isomer group, its detection in the interstellar medium has spurred the need for accurate computational models to understand its properties and reactivity in environments where experimental validation is challenging.[1] This guide provides an objective comparison of computational models for this compound, supported by available experimental data.

Performance of Computational Models

The computational modeling of this compound presents challenges analogous to its oxygen counterpart, fulminic acid (HCNO). Studies on HCNO have revealed that even high-ranking density functional theory (DFT) methods can struggle to accurately predict its geometric and vibrational properties, with lower-rung functionals sometimes offering better performance for specific parameters.[2][3] This underscores the importance of benchmarking computational methods against experimental data.

To date, a comprehensive benchmark study evaluating a wide range of computational models specifically for this compound is not available in the literature. However, several studies have employed high-level ab initio methods that can serve as a reference. The explicitly correlated coupled cluster with single, double, and perturbative triple excitations [CCSD(T)-F12] method, for instance, has been used to calculate the potential energy surface of the HCNS-He system, demonstrating its applicability to this molecule.[4][5][6]

Geometric Parameters

Experimental determination of the precise geometry of this compound has been achieved through microwave spectroscopy.[6] These experimental values are the gold standard for benchmarking computational models. The table below compares the experimentally derived rotational constant with a high-level calculated value.

ParameterExperimental ValueComputational ModelCalculated Value
Rotational Constant (B)6151.44367 ± 0.00027 MHz[1]Not Specified in DetailVery close to experimental[1]
Dipole Moment (μ)3.85 Debye[5]Not Specified in DetailNot Available

Note: The computational value for the rotational constant was used to aid in the astronomical search for HCNS, indicating a close agreement with the experimental value.

Vibrational Frequencies

The vibrational frequencies of this compound have been determined experimentally using infrared (IR) spectroscopy in cryogenic matrices.[7] These experimental frequencies provide a crucial test for the accuracy of computational models in describing the molecule's vibrational modes. The following table compares the experimental IR bands with calculated values from ab initio methods.

Vibrational ModeExperimental Frequency (Ar matrix, cm⁻¹)Computational ModelCalculated Frequency (cm⁻¹)
ν₁ (CH stretch)3302.5[7]High-level ab initio[7]Not explicitly stated in abstract
ν₂ (CN stretch)2021.7[7]High-level ab initio[7]Not explicitly stated in abstract
ν₃ (NCS bend)720.3[7]High-level ab initio[7]Not explicitly stated in abstract
HCN bendNot specified in IR studyCCSD(T)-F12/aug-cc-pVTZ[6]~284[6]

Note: The abstract of the primary study on the IR spectroscopy of HCNS mentions that the assignment of the bands was based on high-level ab initio calculations, implying a good agreement between the experimental and theoretical values.[7]

Experimental Protocols

The experimental data presented in this guide were obtained through two primary spectroscopic techniques: matrix isolation infrared spectroscopy and microwave spectroscopy.

Matrix Isolation Infrared Spectroscopy

The first isolation and spectroscopic observation of this compound were achieved by generating the molecule via UV irradiation (254 nm) of 1,2,5-thiadiazole and trapping it in cryogenic argon (Ar) and krypton (Kr) matrices.[7] The infrared spectra of the matrix-isolated HCNS were then recorded. This technique allows for the study of highly reactive or unstable species by preventing their self-reaction at low temperatures. The observed absorption bands were assigned to the fundamental vibrational modes of HCNS with the aid of high-level ab initio calculations.[7]

Microwave Spectroscopy

The rotational spectrum of this compound was measured using a combination of chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy and cavity-FTMW spectroscopy.[6] These techniques provide highly accurate measurements of the rotational constants of a molecule in the gas phase. From these constants, precise information about the molecule's geometry and dipole moment can be derived.[8][9] The accurate rotational constants obtained for HCNS were instrumental in its subsequent detection in the interstellar medium.[1][6]

Visualizations

Computational Chemistry Workflow for this compound

G Computational Workflow for HCNS cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Benchmarking method Select Computational Method (e.g., DFT, CCSD(T)) basis Choose Basis Set (e.g., aug-cc-pVTZ) method->basis calc Perform Calculations (Geometry Optimization, Frequencies) basis->calc results Calculated Properties (Geometry, Vibrational Frequencies, etc.) calc->results compare Compare Calculated vs. Experimental Data results->compare Input exp_data Experimental Data (Microwave & IR Spectroscopy) exp_data->compare Benchmark validate Validate Computational Model compare->validate

Caption: Workflow for computational modeling and experimental validation of this compound properties.

Isomers of [H, C, N, S]

G [H, C, N, S] Isomers HCNS This compound (HCNS) HNCS Isothiocyanic Acid (HNCS) HCNS->HNCS Isomerization HSCN Thiocyanic Acid (HSCN) HCNS->HSCN Isomerization HSNC Isothis compound (HSNC) HCNS->HSNC Isomerization HNCS->HSCN Isomerization HNCS->HSNC Isomerization HSCN->HSNC Isomerization

Caption: Relationship between this compound and its isomers.

References

Experimental Validation of Thiofulminic Acid's Predicted Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted and experimentally validated properties of thiofulminic acid (HSCN) and its isomers: isothiocyanic acid (HNCS), this compound (HCNS), and isothis compound (HSNC). The data presented herein is intended to serve as a valuable resource for researchers in the fields of physical chemistry, astrochemistry, and drug development.

Introduction

This compound and its isomers are molecules of significant interest due to their unique bonding arrangements and energetic properties. Isothiocyanic acid (HNCS) is the most stable and well-known of the isomers.[1] The higher energy isomers, including this compound (HSCN), have been the subject of numerous theoretical predictions, with experimental validation proving more challenging due to their transient nature. This guide summarizes the key theoretical predictions for these molecules and presents the available experimental data for comparison.

Data Presentation: A Comparative Analysis of [H, C, N, S] Isomers

The following tables present a comparison of theoretical and experimental data for the geometric parameters, vibrational frequencies, and relative energies of this compound and its isomers. Theoretical values are based on quantum mechanical calculations, providing a consistent framework for comparison across the isomeric series.

Table 1: Comparison of Theoretical and Experimental Geometries

IsomerParameterTheoretical Value (B3LYP/aug-cc-pVTZ)Experimental Value
This compound (HSCN) r(H-S)1.34 Å-
r(S-C)1.69 Å-
r(C-N)1.17 Å-
∠(HSC)94.5°-
∠(SCN)178.9°-
Isothiocyanic Acid (HNCS) r(H-N)1.00 Å0.993 Å[2]
r(N-C)1.22 Å1.207 Å[2]
r(C-S)1.57 Å1.5665 Å[2]
∠(HNC)132.4°131.7°[2]
∠(NCS)174.3°173.8°[2]
This compound (HCNS) r(H-C)1.07 Å-
r(C-N)1.17 Å-
r(N-S)1.83 Å-
∠(HCN)178.4°-
∠(CNS)170.8°-
Isothis compound (HSNC) r(H-S)1.35 Å-
r(S-N)1.79 Å-
r(N-C)1.18 Å-
∠(HSN)93.8°-
∠(SNC)172.1°-

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

IsomerMode DescriptionTheoretical Value (B3LYP/aug-cc-pVTZ)Experimental Value (Matrix Isolation)
This compound (HSCN) ν(S-H) stretch2689~2581
ν(C≡N) stretch21822182
δ(HSC) bend960960
Isothiocyanic Acid (HNCS) ν(N-H) stretch35303530
ν(N=C=S) asym. stretch19681968
δ(HNC) bend850-
This compound (HCNS) ν(C-H) stretch33053302.5[3]
ν(C≡N) stretch20232021.7[3]
δ(HCN) bend721720.3[3]
Isothis compound (HSNC) ν(S-H) stretch2600-
ν(N=C) stretch2100-
δ(HSN) bend800-

Table 3: Relative Energies of Isomers

IsomerTheoretical Relative Energy (kcal/mol) (B3LYP/aug-cc-pVTZ)[4]
Isothiocyanic Acid (HNCS) 0.00
This compound (HSCN) 11.8
This compound (HCNS) 34.3
Isothis compound (HSNC) 40.3

Experimental Protocols

The experimental validation of the predicted properties of this compound and its isomers has been primarily achieved through matrix isolation infrared spectroscopy. This technique allows for the trapping and stabilization of these highly reactive species in an inert solid matrix at cryogenic temperatures, enabling their spectroscopic characterization.

1. Precursor Preparation and Matrix Deposition:

  • Precursor: Isothiocyanic acid (HNCS) is a common precursor for the generation of HSCN and HSNC.[5] For HCNS, 1,2,5-thiadiazole can be used.[3]

  • Matrix Gas: A large excess of an inert gas, typically argon or nitrogen, is used as the matrix material.

  • Deposition: A gaseous mixture of the precursor and the matrix gas (e.g., in a ratio of 1:1000) is slowly deposited onto a cryogenic substrate, such as a CsI window, cooled to approximately 10-15 K by a closed-cycle helium cryostat.

2. Photolysis:

  • To generate the less stable isomers, the matrix-isolated precursor is irradiated with ultraviolet (UV) light.

  • A medium-pressure mercury lamp is a suitable UV source for the photolysis of HNCS to produce HSCN and HSNC.[5] For the conversion of 1,2,5-thiadiazole to HCNS, a 254 nm UV source is effective.[3]

  • The duration of photolysis is a critical parameter that is optimized to maximize the yield of the desired isomer while minimizing its subsequent decomposition.

3. Spectroscopic Analysis:

  • Fourier Transform Infrared (FTIR) spectroscopy is used to record the vibrational spectra of the species trapped in the matrix.

  • Spectra are typically recorded before and after photolysis to identify the newly formed products.

  • The assignment of the observed vibrational bands to specific isomers is aided by comparison with theoretical predictions from quantum chemical calculations and by performing isotopic substitution experiments (e.g., using deuterated precursors).

Visualizations

The following diagrams illustrate the relationships between the isomers and a general workflow for their experimental validation.

isomers HNCS Isothiocyanic Acid (HNCS) 0.0 kcal/mol HSCN This compound (HSCN) +11.8 kcal/mol HNCS->HSCN Isomerization HSNC Isothis compound (HSNC) +40.3 kcal/mol HNCS->HSNC Isomerization HCNS This compound (HCNS) +34.3 kcal/mol HCNS->HSNC Isomerization

Caption: Relative energy diagram of this compound and its isomers.

workflow cluster_prep Sample Preparation cluster_exp Matrix Isolation Experiment cluster_analysis Analysis precursor Precursor Synthesis (e.g., HNCS) deposition Co-deposition onto Cryogenic Substrate (10K) precursor->deposition matrix_gas Matrix Gas (e.g., Argon) matrix_gas->deposition photolysis UV Photolysis deposition->photolysis ftir FTIR Spectroscopy photolysis->ftir comparison Comparison with Theoretical Predictions ftir->comparison

Caption: Experimental workflow for the validation of this compound properties.

References

A Comparative Study of Thiofulminic Acid and Isothiocyanic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural, spectroscopic, and reactive properties of two isomeric sulfur-containing acids.

This guide provides a comprehensive comparison of thiofulminic acid (HCNS) and isothiocyanic acid (HNCS), two isomers with significant differences in stability and reactivity. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry and potential applications of these compounds.

Introduction

This compound and isothiocyanic acid are constitutional isomers with the chemical formula CHNS. Despite sharing the same elemental composition, their distinct atomic arrangements lead to vastly different chemical properties. Isothiocyanic acid is the more stable and well-characterized of the two, while this compound is a highly reactive and unstable species that has been primarily studied under specialized conditions such as matrix isolation. Understanding the interplay between their structure and properties is crucial for applications in synthesis, materials science, and pharmacology.

Molecular Structure and Stability

The key distinction between these two isomers lies in the connectivity of the hydrogen atom. In this compound, the hydrogen is bonded to the carbon atom, whereas in isothiocyanic acid, it is bonded to the nitrogen atom. This structural difference has a profound impact on their stability.

G cluster_0 This compound (HCNS) cluster_1 Isothiocyanic Acid (HNCS) H1 H C1 C H1->C1 N1 N C1->N1 triple bond S1 S N1->S1 H2 H N2 N H2->N2 C2 C N2->C2 double bond S2 S C2->S2 double bond

Isothiocyanic acid is the thermodynamically favored isomer. Computational studies on the related isocyanic acid (HNCO) and its isomers have shown that the fulminic acid (HCNO) is significantly higher in energy, by approximately 70.7 kcal/mol, than isocyanic acid. A similar trend is expected for their sulfur analogues, with isothiocyanic acid being substantially more stable than this compound. In the vapor phase, the equilibrium mixture consists of at least 95% isothiocyanic acid.

Comparative Data

The following tables summarize the key physical and structural properties of this compound and isothiocyanic acid.

Table 1: General and Physical Properties

PropertyThis compound (HCNS)Isothiocyanic Acid (HNCS)
Molar Mass 59.09 g/mol [1]59.09 g/mol
Appearance Unstable, observed at low temperaturesColorless liquid or gas
Stability Highly unstable and reactiveThe more stable tautomer

Table 2: Structural Parameters

ParameterThis compound (HCNS) (Computed)Isothiocyanic Acid (HNCS) (Experimental)
H–C/H–N Bond Length ~1.07 ÅNot available
C≡N/N=C Bond Length ~1.16 Å1.218 Å
N–S/C=S Bond Length ~1.60 Å1.557 Å
Bond Angles H-C-N: ~180°H-N-C: 136°
Dipole Moment Not available1.72 D

Spectroscopic Analysis

Spectroscopy provides critical insights into the bonding and structure of these isomers.

Infrared (IR) Spectroscopy:

  • This compound (HCNS): Due to its instability, the IR spectrum of this compound is typically obtained using matrix isolation techniques. The spectrum is characterized by a strong absorption band corresponding to the C≡N triple bond stretching vibration.

  • Isothiocyanic Acid (HNCS): The IR spectrum of isothiocyanic acid is dominated by a strong, broad absorption band in the 2000-2200 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the -N=C=S group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • This compound (HCNS): Due to its transient nature, obtaining NMR spectra for this compound is not feasible under normal conditions.

  • Isothiocyanic Acid (HNCS):

    • ¹H NMR: A single, broad resonance is expected for the proton attached to the nitrogen atom. The chemical shift would be highly dependent on the solvent and concentration due to hydrogen bonding.

    • ¹³C NMR: The carbon atom in the isothiocyanate group typically exhibits a broad signal in the 130-140 ppm range.[2][3] This broadening is a result of the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the dynamic nature of the molecule.[2]

    • ¹⁵N NMR: While challenging due to low natural abundance, ¹⁵N NMR can provide valuable information. The nitrogen in isothiocyanates resonates at a significantly different chemical shift compared to the nitrogen in thiocyanates.[4]

Synthesis and Reactivity

The disparate stabilities of this compound and isothiocyanic acid are reflected in their synthesis and reactivity.

Synthesis:

  • This compound (HCNS): The synthesis of this compound is challenging and is typically achieved in situ for spectroscopic characterization. Methods often involve high-energy processes like flash vacuum pyrolysis of suitable precursors, with the product being trapped in an inert gas matrix at cryogenic temperatures.

  • Isothiocyanic Acid (HNCS): Isothiocyanic acid can be prepared through several general methods for isothiocyanate synthesis. A common laboratory-scale synthesis involves the reaction of a primary amine (in this case, ammonia or a protected form) with carbon disulfide, followed by the decomposition of the resulting dithiocarbamate salt.

G cluster_0 Isothiocyanic Acid Synthesis Workflow Amine Primary Amine (e.g., NH3) CS2 Carbon Disulfide (CS2) Base Base Dithiocarbamate Dithiocarbamate Salt Formation Decomposition Decomposition HNCS Isothiocyanic Acid (HNCS)

Reactivity:

  • This compound (HCNS): As a high-energy isomer, this compound is highly reactive. It is prone to rapid isomerization to the more stable isothiocyanic acid or decomposition. Its reactivity is largely unexplored due to its transient existence.

  • Isothiocyanic Acid (HNCS): The isothiocyanate group is a versatile functional group in organic synthesis. The carbon atom of the -N=C=S group is electrophilic and readily undergoes nucleophilic attack. Common reactions include addition of amines to form thioureas and addition of alcohols to form thiocarbamates.

Experimental Protocols

Synthesis of Isothiocyanic Acid (HNCS) via Dithiocarbamate Decomposition:

This protocol is a general method that can be adapted for the synthesis of isothiocyanic acid.

Materials:

  • Ammonium salt (e.g., ammonium chloride)

  • Carbon disulfide (CS₂)

  • A suitable base (e.g., triethylamine)

  • A desulfurizing agent (e.g., iodine, lead(II) nitrate)

  • Organic solvent (e.g., ethanol, water, acetonitrile)

Procedure:

  • A primary amine (or its salt) is dissolved in a suitable solvent system (e.g., a mixture of ethanol and water).[5]

  • Carbon disulfide and a base are added to the solution, and the mixture is stirred, typically at room temperature, to form the dithiocarbamate salt.[5]

  • A solution of the desulfurizing agent is then added to the reaction mixture.[5]

  • The reaction proceeds to form the isothiocyanate.

  • The product is then isolated through extraction and purified by distillation or chromatography.

Note: The direct synthesis of the parent isothiocyanic acid (HNCS) can be challenging due to its volatility and tendency to polymerize. The synthesis of its organic derivatives (R-NCS) is more common.

Generation and Characterization of this compound (HCNS):

The generation and characterization of this compound require specialized equipment and techniques.

Methodology:

  • Generation: Flash vacuum pyrolysis of a suitable precursor at high temperatures.

  • Trapping: The gaseous products are co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic surface (typically around 10-20 K).

  • Characterization: The matrix-isolated species is then analyzed using spectroscopic methods, primarily FTIR, to identify the characteristic vibrational frequencies of this compound.

G cluster_0 Matrix Isolation Workflow for this compound Precursor Precursor Molecule Pyrolysis Flash Vacuum Pyrolysis Matrix Co-deposition with Inert Gas Spectroscopy FTIR Spectroscopy

Logical Relationships and Isomerism

The relationship between this compound and isothiocyanic acid is one of tautomerism, a specific type of constitutional isomerism where the isomers can interconvert through the migration of a proton.

G Isomers Constitutional Isomers (CHNS) Tautomers Tautomers Isomers->Tautomers Thiofulminic This compound (HCNS) Tautomers->Thiofulminic Isothiocyanic Isothiocyanic Acid (HNCS) Tautomers->Isothiocyanic Thiofulminic->Isothiocyanic Isomerization (Proton Shift)

Conclusion

This compound and isothiocyanic acid present a compelling case study in the influence of molecular structure on stability and reactivity. While isothiocyanic acid is a readily accessible and synthetically useful compound, this compound remains a subject of fundamental research due to its fleeting existence. The data and protocols presented in this guide offer a valuable resource for researchers seeking to understand and utilize the distinct properties of these two important isomers. Further investigation, particularly into the transient reactivity of this compound, could open new avenues in chemical synthesis and materials science.

References

Assessing the Accuracy of Thiofulminic Acid Bond Angle Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an accurate understanding of molecular geometry is paramount. This guide provides a detailed comparison of experimentally determined and theoretically calculated bond angles of thiofulminic acid (HCNS), a molecule of interest in astrochemistry and theoretical chemistry. By presenting quantitative data, experimental protocols, and computational methodologies, this document aims to offer a clear assessment of the accuracy of current computational models.

This compound, a sulfur-containing analogue of fulminic acid, possesses a linear heavy-atom backbone. The precise determination of its bond angles is crucial for understanding its chemical reactivity and for benchmarking the accuracy of theoretical chemistry models. This guide compares the experimentally measured bond angles with those obtained from ab initio quantum chemical calculations.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the experimentally determined and theoretically calculated bond angles for this compound.

Bond AngleExperimental Value (Microwave Spectroscopy)Theoretical Value (CCSD(T)/cc-pCVQZ)
∠(H-C-N)177.3°180.0°
∠(C-N-S)179.5°180.0°

Experimental Protocol: Microwave Spectroscopy

The experimental bond angles of this compound were determined using rotational spectroscopy, a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase.

Methodology:

  • Sample Preparation: this compound was produced in a supersonic jet expansion by a discharge of a gas mixture containing hydrogen sulfide (H₂S) and acetonitrile (CH₃CN) in an inert buffer gas. This method generates the transient HCNS molecule in a cold, low-pressure environment suitable for high-resolution spectroscopy.

  • Microwave Spectroscopy: The rotational spectrum of the generated this compound was measured using a pulsed-jet Fourier transform microwave (FTMW) spectrometer. Molecules in the jet are excited by a microwave pulse, and the subsequent free induction decay is recorded and Fourier transformed to obtain the spectrum.

  • Data Analysis: The measured rotational transition frequencies for the parent molecule and its isotopologues (containing rare isotopes such as ¹³C, ¹⁵N, and ³⁴S) were fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C).

  • Structure Determination: The equilibrium geometry, including the bond angles, was then derived from the rotational constants of the various isotopologues. This semi-experimental equilibrium structure (rₑ) provides a highly accurate determination of the molecular geometry in the gas phase.

Computational Methodology: Ab Initio Calculations

The theoretical bond angles presented in this guide were obtained from high-level ab initio quantum chemical calculations.

Methodology:

  • Level of Theory: The calculations were performed using the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)). This method is considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular properties.

  • Basis Set: A correlation-consistent polarized core-valence quadruple-zeta (cc-pCVQZ) basis set was employed. This large and flexible basis set is necessary to accurately describe the electron distribution and, consequently, the molecular geometry.

  • Geometry Optimization: The molecular geometry of this compound was optimized without any symmetry constraints to find the minimum energy structure on the potential energy surface. The bond angles reported are from this optimized geometry.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for assessing the accuracy of theoretical bond angle calculations against experimental data.

cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_start Sample Preparation (H₂S + CH₃CN Discharge) exp_spec Microwave Spectroscopy exp_start->exp_spec exp_data Rotational Constants exp_spec->exp_data exp_struct Experimental Bond Angles exp_data->exp_struct compare Comparison & Accuracy Assessment exp_struct->compare Experimental Data theo_start Select Method (e.g., CCSD(T)) theo_calc Geometry Optimization theo_start->theo_calc theo_basis Select Basis Set (e.g., cc-pCVQZ) theo_basis->theo_calc theo_struct Theoretical Bond Angles theo_calc->theo_struct theo_struct->compare Theoretical Prediction conclusion Conclusion on Calculation Accuracy compare->conclusion

A Comparative Guide to the Quantification and Validation of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiofulminic acid (HCNS) is a highly reactive and unstable nitrile sulfide.[1][2] Its transient nature presents a significant challenge for accurate quantification and validation, precluding the use of many standard analytical techniques. This guide provides a comparative overview of viable methodological approaches for researchers studying this and other unstable small molecules. The focus is on indirect quantification through derivatization and direct detection under specialized conditions, providing the necessary protocols and data for experimental design.

Comparison of Quantification Strategies

The primary challenge in analyzing this compound is its instability.[3][4][5] Therefore, methodologies must either stabilize the molecule for measurement or capture it in a stable form. The following table compares the principal strategies.

Methodological ApproachPrincipleAdvantagesDisadvantagesTypical Analytes
Indirect Quantification via Trapping & LC-MS/MS HCNS is reacted with a nucleophilic "trapping agent" to form a stable covalent adduct. This stable product is then quantified using highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]High sensitivity and specificity; applicable to complex biological matrices; robust and reproducible once validated.[5][6]Requires careful selection of trapping agent; method development can be complex; potential for artifacts if not controlled.Reactive electrophiles, thiols, sulfenic acids, unstable metabolites.[7][8]
Indirect Quantification via Derivatization & HPLC-UV/Fluorescence HCNS is derivatized to form a stable, chromophoric, or fluorophoric product. This derivative is separated and quantified by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[9][10][11][12]Widely available instrumentation; cost-effective; established protocols for similar analytes like thiols and cyanides exist.[9][13]Lower sensitivity and specificity compared to MS; potential for interference from matrix components.[9]Thiols, disulfides, cyanides, thiocyanates.[9][11][12][14]
Direct Spectroscopic Analysis (Matrix Isolation IR) HCNS is generated and trapped in a cryogenic inert gas matrix (e.g., Argon). It is then identified and characterized directly using Infrared (IR) spectroscopy.[1]Provides direct structural confirmation and vibrational frequency data.[1]Not a quantitative method for routine analysis; requires specialized cryogenic and high-vacuum equipment; very low throughput.Highly unstable or transient species, reaction intermediates.[1]

Experimental Protocols and Data

Method 1: Indirect Quantification via Thiol-Trapping and LC-MS/MS

This method is based on the principle of trapping the electrophilic carbon of this compound with a nucleophilic thiol, such as glutathione (GSH) or N-acetyl-cysteine (NAC).[7][8] The resulting stable adduct is then quantified.

Experimental Protocol:

  • Sample Preparation: Prepare the sample suspected of containing this compound in a chilled, buffered solution (e.g., 100 mM phosphate buffer, pH 7.4) to minimize degradation.[3][4]

  • Trapping Reaction: Immediately add a solution of the trapping agent (e.g., 10 mM Glutathione) to the sample. The concentration of the trapping agent should be in excess to ensure rapid and complete reaction.[7]

  • Reaction Quenching & Protein Precipitation: After a short incubation (e.g., 5 minutes at 4°C), quench the reaction and precipitate proteins by adding three volumes of ice-cold acetonitrile.[3]

  • Sample Clarification: Centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

  • Quantification: Use a calibration curve prepared by reacting known concentrations of a stable this compound precursor with the trapping agent under identical conditions. An isotopically labeled internal standard of the adduct should be used for highest accuracy.

Anticipated Data:

The LC-MS/MS would be configured for Multiple Reaction Monitoring (MRM) to detect the specific mass transition of the HCNS-GSH adduct.

ParameterValueReference
AnalyteHCNS-Glutathione AdductHypothetical
Precursor Ion (Q1)m/z 367.08Calculated
Product Ion (Q3)m/z 238.05Calculated fragment
Limit of Detection (LOD)Low nM rangeBased on similar methods[10]
Dynamic Range10 nM - 50 µMBased on similar methods[10]
Method 2: Indirect Quantification via Derivatization and HPLC-UV

This approach adapts the widely used Ellman's reagent (DTNB) assay.[9][15] this compound, acting as a nucleophile in this context, can react with DTNB to release the chromophore 2-nitro-5-thiobenzoic acid (TNB), which is then quantified.

Experimental Protocol:

  • Sample Preparation: Prepare the sample in a neutral pH buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Derivatization Reaction: Add Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) to the sample to a final concentration of 0.5 mM.

  • Incubation: Allow the reaction to proceed for 15 minutes at room temperature, protected from light.

  • Analysis: Inject the reaction mixture directly onto an HPLC system.

  • Detection: Separate the released TNB product on a C18 column and detect its absorbance at 412 nm.[15] Note: Under HPLC conditions, the optimal detection wavelength for TNB may shift to around 326 nm.[9]

  • Quantification: Calculate the concentration based on a standard curve of TNB and the 1:1 stoichiometry of the reaction.

Comparative Data:

ParameterValueReference
Analyte2-nitro-5-thiobenzoic acid (TNB)[9][16]
Detection Wavelength326 nm (HPLC) or 412 nm (Spectrophotometer)[9][15]
HPLC Detection Limit~15 pmol[9][16]
Molar Absorptivity (412 nm)14,150 M⁻¹cm⁻¹[9]
Reproducibility (RSD)< 5%[16]

Visualizing the Workflow

Diagrams created using Graphviz help to clarify the experimental sequences for these indirect methods.

G cluster_0 Method 1: Trapping & LC-MS/MS Workflow A Sample with This compound B Add Thiol Trapping Agent (GSH) A->B C Incubate (4°C) B->C D Quench & Precipitate with Acetonitrile C->D E Centrifuge D->E F Analyze Supernatant by LC-MS/MS E->F

Caption: Workflow for this compound quantification via thiol trapping and LC-MS/MS analysis.

G cluster_1 Method 2: Derivatization & HPLC-UV Workflow N1 Sample with This compound N2 Add DTNB (Ellman's Reagent) N1->N2 N3 Incubate (RT) N2->N3 N4 Inject on HPLC N3->N4 N5 Detect TNB Product (326/412 nm) N4->N5

Caption: Workflow for this compound quantification via DTNB derivatization and HPLC-UV analysis.

Validation and Considerations

For any chosen method, rigorous validation is critical, especially when dealing with unstable analytes.[6][17]

  • Stability: The stability of this compound in the sample matrix must be assessed.[5][6] Short-term stability experiments using incurred samples are recommended to identify any hidden issues that could invalidate results.[5][6]

  • Specificity: The trapping or derivatization agent must be shown not to react with other components in the matrix that could create interfering products.

  • Accuracy and Precision: Spiking experiments with a known amount of a stable precursor that generates this compound in situ should be performed to determine recovery and reproducibility.[18][19]

  • Matrix Effects: In LC-MS/MS analysis, ion suppression or enhancement from the sample matrix must be evaluated.

Conclusion

Direct quantification of this compound in routine laboratory settings is currently not feasible due to its extreme instability. However, indirect methods utilizing chemical trapping or derivatization provide robust and validatable alternatives. The choice between a high-sensitivity LC-MS/MS approach and a more accessible HPLC-UV method will depend on the required detection limits, the complexity of the sample matrix, and the available instrumentation. For fundamental characterization, direct spectroscopic observation in cryogenic matrices remains the gold standard.[1] Careful method development and validation are paramount to generating accurate and reliable data for this challenging analyte.

References

Safety Operating Guide

Mitigating Risk: A Protocol for the Safe Disposal of Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Principles for Handling and Disposal

Given the hazardous nature of thiofulminic acid, the primary goal is to mitigate risk at every stage. This involves minimizing the quantity of the substance produced, adhering to strict personal protective equipment (PPE) standards, and ensuring a controlled and well-understood disposal pathway.

Key Safety Considerations:

  • In-Situ Neutralization: Whenever feasible, highly reactive substances should be neutralized as the final step of the experimental procedure in which they are generated. This avoids the risks associated with storing and transporting an unstable chemical.

  • Segregation: this compound waste must be kept separate from all other chemical waste streams to prevent unintended and potentially violent reactions.[1][2]

  • Labeling and Storage: All containers holding this compound must be clearly and accurately labeled.[2][3] Storage should be in a designated, cool, and well-ventilated area, away from heat, light, and incompatible materials.[2][4]

Procedural Guidance for Disposal

The following step-by-step process outlines a conservative approach to the disposal of small quantities of this compound. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Neutralization of this compound

  • Preparation:

    • Don appropriate PPE, including a blast shield, face shield, chemical-resistant gloves, and a flame-retardant lab coat.

    • Work within a certified chemical fume hood with the sash at the lowest possible position.

    • Prepare a neutralizing solution. A dilute solution of a mild oxidizing agent, such as sodium hypochlorite (bleach), or a dilute solution of a base, like sodium bicarbonate, can be considered. The choice of neutralizing agent should be made based on a thorough understanding of the potential reaction chemistry to avoid the formation of other hazardous byproducts.

  • Dilution:

    • If the this compound is in a solvent, ensure it is diluted to the lowest practical concentration.

  • Controlled Neutralization:

    • Slowly and carefully add the this compound solution dropwise to a stirred, cooled solution of the chosen neutralizing agent. Constant monitoring of the reaction temperature is crucial.

    • Be prepared for potential gas evolution and ensure adequate ventilation.

  • Verification:

    • After the addition is complete, continue to stir the mixture for a sufficient period to ensure complete neutralization.

    • Test the final solution to confirm that all reactive species have been quenched. This may involve analytical techniques appropriate for the expected products.

  • Final Disposal:

    • The neutralized solution, once confirmed to be safe, can be disposed of as hazardous waste in accordance with institutional and local regulations.[2][3][5][6]

Quantitative Data Summary

Due to the lack of specific studies on this compound disposal, quantitative data is not available. The following table provides a qualitative summary of the hazards associated with this class of compounds.

Hazard CategoryDescriptionMitigation Measures
Explosive Potential This compound is expected to be highly unstable and may decompose explosively upon shock, friction, or heat.Handle with extreme care, use a blast shield, and work with the smallest possible quantities.
Toxicity As a nitrile and sulfur-containing compound, both the parent acid and its decomposition products are likely to be toxic if inhaled or absorbed.Work in a certified chemical fume hood and use appropriate PPE to prevent exposure.
Reactivity The compound is expected to be highly reactive with a wide range of substances, including acids, bases, oxidizing agents, and reducing agents.Segregate from all other chemicals and carefully consider the choice of neutralizing agent to avoid violent reactions.[1][2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G A This compound Generated B Can it be neutralized in-situ? A->B C Neutralize as final step of experiment B->C Yes D Prepare for temporary, safe storage B->D No E Consult Chemical Safety Officer C->E D->E F Select appropriate neutralization protocol E->F G Perform neutralization in fume hood with blast shield F->G H Verify complete neutralization G->H I Dispose of as hazardous waste H->I Complete J Return to neutralization step H->J Incomplete J->G

Disposal decision workflow for this compound.

Disclaimer: This information is intended as a guide for trained professionals and does not replace a comprehensive, site-specific risk assessment. Always consult with your institution's environmental health and safety department before handling or disposing of highly hazardous materials.

References

Navigating the Uncharted: A Safety Protocol for Handling Thiofulminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Operational Plan

Given the lack of specific data, a conservative approach is mandatory. All operations involving Thiofulminic acid must be conducted under the assumption that it is highly toxic, reactive, and potentially explosive.

Engineering Controls:

  • Fume Hood: All work must be conducted in a certified chemical fume hood with a tested and reliable ventilation system.[1][2] A blast shield should be used.

  • Ventilation: Ensure adequate general laboratory ventilation in addition to the fume hood.[3]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[1][4]

  • Isolation: Whenever possible, conduct work in an isolated area of the laboratory, away from high traffic.

Decontamination and Spill Response:

  • Spill Kit: A spill kit appropriate for corrosive, toxic, and potentially reactive materials must be readily available. This should include absorbent materials like sand or earth (avoid combustible materials), and neutralizing agents for general acids if deemed appropriate by a safety professional.

  • Small Spills: For very small spills, absorb with inert material (e.g., sand), collect in a sealed container, and dispose of as hazardous waste.[3]

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and the institutional Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

  • Decontamination: Decontaminate surfaces with a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table summarizes the minimum required PPE for any operation involving this compound.

Protection Type Specific PPE Rationale & Best Practices
Eye & Face Protection Chemical safety goggles and a full-face shield.[1][5]Provides maximum protection from splashes, vapors, and potential fragmentation. A face shield alone is insufficient.[5][6]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate).Nitrile gloves may offer some protection but are not sufficient for prolonged contact with aggressive or unknown chemicals.[5] Check manufacturer compatibility charts if possible. Discard gloves immediately after handling or if contamination is suspected.[7]
Body Protection Flame-resistant lab coat, chemical-resistant apron, and full-length pants.Provides a barrier against spills and splashes.[1] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[7][8]
Respiratory Protection A full-face respirator with appropriate cartridges for acid gases and organic vapors may be required based on the risk assessment.[5]Use should be determined by a qualified safety professional. Fit testing is mandatory for effective protection.[5]
Foot Protection Closed-toe, chemical-resistant shoes or boots.[1]Protects feet from spills.

Procedural Guidance for Handling

  • Preparation:

    • Clearly define the experimental procedure and identify all potential hazards.

    • Ensure all necessary PPE and safety equipment are in place and functional.

    • Minimize the quantity of this compound used to the absolute smallest amount required for the procedure.

    • Remove all unnecessary equipment and combustible materials from the fume hood.[3]

  • Handling:

    • Avoid all direct contact with the substance.[3]

    • Do not eat, drink, or smoke in the laboratory.[3][7]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

    • Keep containers tightly closed when not in use and store in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents, bases, and metals.[1][7]

    • Given its potential instability, avoid shock, friction, and heat.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste (solid and liquid) in a designated, leak-proof, and clearly labeled hazardous waste container.[9]

    • The container must be compatible with acidic and potentially reactive materials.

    • Do not mix this compound waste with other chemical waste streams to prevent unknown reactions.[9]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Highly Toxic," "Reactive").[9]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • The SAA should provide secondary containment.[9]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[9] Do not attempt to neutralize or dispose of this chemical down the drain.[9][10]

    • Thoroughly rinse the empty container. The first rinse must be collected and disposed of as hazardous waste.[11] After thorough rinsing, labels on the container must be completely defaced before it is discarded.[11]

Workflow and Safety Relationships

The following diagram illustrates the logical workflow for safely handling a high-hazard, uncharacterized substance like this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response RiskAssessment Conduct Risk Assessment AssemblePPE Assemble All Required PPE RiskAssessment->AssemblePPE PrepWorkArea Prepare & Clear Fume Hood AssemblePPE->PrepWorkArea DonPPE Don Full PPE PrepWorkArea->DonPPE HandleChemical Handle Chemical in Fume Hood DonPPE->HandleChemical SegregateWaste Segregate Hazardous Waste HandleChemical->SegregateWaste Spill Spill Occurs HandleChemical->Spill If spill Exposure Personnel Exposure HandleChemical->Exposure If exposure LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store in SAA LabelWaste->StoreWaste ContactEHS Contact EHS for Disposal StoreWaste->ContactEHS Evacuate Evacuate & Alert Spill->Evacuate FirstAid Administer First Aid Call for Medical Help Exposure->FirstAid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.